molecular formula C10H10N2 B105178 8-Aminoquinaldine CAS No. 18978-78-4

8-Aminoquinaldine

Cat. No.: B105178
CAS No.: 18978-78-4
M. Wt: 158.2 g/mol
InChI Key: JHIAOWGCGNMQKA-UHFFFAOYSA-N
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Description

2-methyl-8-quinolinamine is an aminoquinoline.

Properties

IUPAC Name

2-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIAOWGCGNMQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172398
Record name 2-Methyl-8-aminoquinoline
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18978-78-4
Record name 8-Aminoquinaldine
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Record name 2-Methyl-8-aminoquinoline
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Record name 18978-78-4
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Record name 2-Methyl-8-aminoquinoline
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Record name 2-methylquinolin-8-amine
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Record name 2-METHYL-8-AMINOQUINOLINE
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Foundational & Exploratory

8-Aminoquinaldine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoquinaldine, also known as 8-amino-2-methylquinoline, is a heterocyclic aromatic amine that serves as a critical building block in synthetic and medicinal chemistry. Its versatile structure has led to its incorporation into a wide array of compounds, including those with potential therapeutic applications such as antimicrobial and anti-inflammatory agents.[1] Furthermore, its utility extends to the development of fluorescent probes for biological imaging and as a ligand or catalyst in organic and materials science.[1] This technical guide provides an in-depth overview of the core properties, synthesis, biological activity, and analytical methodologies related to this compound.

Core Properties and Data

This compound is a yellow to greenish-brown crystalline powder.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 18978-78-4[1][2]
Molecular Formula C₁₀H₁₀N₂[2]
Molecular Weight 158.2 g/mol [1][2]
Appearance Yellow to greenish-brown crystalline powder[1][2]
Melting Point 56-58 °C[3]
Boiling Point 316.6 ± 27.0 °C (Predicted)[3]
Density 1.169 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Methanol[3]
Storage Conditions 0-8 °C, Inert atmosphere, Keep in a dark place[2][3]
Table 2: Identifiers and Synonyms
Identifier TypeIdentifierSource(s)
IUPAC Name 2-methylquinolin-8-amine[4]
Synonyms 8-Amino-2-methylquinoline, 2-Methyl-8-quinolinamine[2]
PubChem CID 140457[2]
MDL Number MFCD00023998[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. Modern approaches often favor palladium-catalyzed cross-coupling reactions for their efficiency and versatility.

Buchwald-Hartwig Amination for 8-Substituted Quinaldines (General Protocol)

This method is a versatile, single-step approach for preparing this compound derivatives from commercially available 8-bromo-2-methylquinoline.[5][6]

Objective: To synthesize an 8-substituted aminoquinaldine via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 8-bromo-2-methylquinoline

  • Corresponding amine

  • Sodium tert-butoxide (NaOtBu)

  • 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Toluene

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Microwave reaction tube with a stir bar

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography or preparative HPLC system

Procedure:

  • In a microwave reaction tube, dissolve 8-bromo-2-methylquinoline (1.25 equiv.) in toluene.

  • Add the corresponding amine (1.0 equiv.) to the solution.

  • To this mixture, add NaOtBu (1.5 equiv.), BINAP (0.05 equiv.), and Pd₂(dba)₃ (0.04 equiv.).

  • Seal the tube and flush with an inert gas (e.g., Argon).

  • Heat the reaction mixture to 120 °C in a microwave reactor and stir for 2-4 hours.

  • After cooling to room temperature, dilute the mixture with DCM.

  • Extract the organic phase with water (3x) and then wash with brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to yield the desired this compound derivative.[5][6]

G Workflow for Buchwald-Hartwig Amination cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 8-bromo-2-methylquinoline 8-bromo-2-methylquinoline Microwave_Reaction Microwave Irradiation (120 °C, 2-4h) 8-bromo-2-methylquinoline->Microwave_Reaction Amine Amine Amine->Microwave_Reaction Catalyst_System Pd₂(dba)₃ / BINAP / NaOtBu Catalyst_System->Microwave_Reaction Dilution_Extraction Dilution (DCM) Extraction (H₂O, Brine) Microwave_Reaction->Dilution_Extraction Crude Mixture Drying_Concentration Drying (MgSO₄) Concentration Dilution_Extraction->Drying_Concentration Purification Chromatography / HPLC Drying_Concentration->Purification Product Purified This compound Derivative Purification->Product

Synthesis and Purification Workflow

Biological Activity and Signaling Pathways

The biological effects of 8-aminoquinolines, including this compound, are closely linked to their metabolic activation. The parent compounds themselves are generally not considered the active agents; instead, their efficacy and toxicity are dependent on the formation of reactive metabolites.[3]

Mechanism of Action: Metabolic Activation and Oxidative Stress

The prevailing hypothesis for the mechanism of action of 8-aminoquinolines involves a two-step process:

  • CYP-Mediated Metabolism: The 8-aminoquinoline scaffold is metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP2D6, in the liver. This process generates reactive intermediates, often through hydroxylation of the quinoline ring.[2][7][8]

  • Redox Cycling and ROS Generation: These metabolites then undergo redox cycling, a process that can be facilitated by enzymes like CYP reductase. This cycling generates significant amounts of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[8] The resulting oxidative stress is believed to be responsible for the compound's therapeutic effects (e.g., antimalarial activity) and its associated toxicities.[2][8]

G Metabolic Activation of this compound cluster_drug Parent Compound cluster_metabolism Hepatic Metabolism cluster_ros Cellular Effect 8AQ This compound CYP2D6 CYP2D6 Enzyme 8AQ->CYP2D6 Metabolism Metabolites Reactive Metabolites (e.g., hydroxylated derivatives) CYP2D6->Metabolites Bioactivation Redox_Cycling Redox Cycling Metabolites->Redox_Cycling ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) Redox_Cycling->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Biological_Effects Therapeutic & Toxic Effects Oxidative_Stress->Biological_Effects

Metabolic Activation and ROS Generation Pathway

Analytical Methodologies

The characterization and quantification of this compound and its derivatives rely on standard analytical techniques.

Spectroscopic Analysis (General Protocol)

Objective: To confirm the chemical structure and identity of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.[4]

  • Data Acquisition: Place the sample in an NMR tube and acquire ¹H and ¹³C NMR spectra on a 300-600 MHz spectrometer.[4]

  • Data Processing: Fourier transform the free induction decay (FID) signal. Phase, baseline correct, and reference the spectrum to TMS at 0 ppm.[4]

B. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[4]

  • Data Acquisition: Record a background spectrum, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[4]

  • Data Processing: Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.[4]

C. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC) for prior separation.[4]

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.[4]

  • Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight and fragmentation pattern, which aids in structure elucidation.

Chromatographic Analysis (General Protocol)

Objective: To determine the purity of this compound or to quantify it in a mixture.

A. High-Performance Liquid Chromatography (HPLC)

  • System: An HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis or PDA).

  • Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small percentage of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.[9]

  • Detection: Monitor the elution at a wavelength where the compound has significant absorbance (e.g., 240 nm).[9]

  • Analysis: Purity is determined by the relative area of the main peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[7] In case of dust formation, use a respirator.[7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] It is recommended to store under an inert atmosphere as it may be air-sensitive.[2]

  • First Aid:

    • If Inhaled: Move the person to fresh air.[4]

    • In Case of Skin Contact: Wash off with soap and plenty of water.[4]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[7]

    • If Swallowed: Rinse mouth with water and seek medical attention.[4]

Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

An In-depth Technical Guide to 8-Aminoquinaldine: Chemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Aminoquinaldine, a pivotal heterocyclic amine in synthetic and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthetic protocol, and its significant role in the drug development pipeline.

Chemical Structure and IUPAC Name

This compound, a substituted quinoline, is characterized by an amino group at the 8th position and a methyl group at the 2nd position of the quinoline ring system.

IUPAC Name: 2-methylquinolin-8-amine[1]

Synonyms: 8-Amino-2-methylquinoline[2]

Chemical Structure:

this compound Chemical Structure

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C10H10N2[2][3]
Molecular Weight 158.20 g/mol [1]
Melting Point 56-58 °C[2]
Boiling Point 316.6 ± 27.0 °C (Predicted)[2]
Solubility Soluble in Methanol. 19 µg/mL in water at pH 7.4.[1][2]
pKa 4.86 (Predicted)[2]
Appearance Yellow to greenish-brown crystalline powder[2]
CAS Number 18978-78-4[2][3]

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

The synthesis of this compound and its derivatives is often achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. Below is a representative, detailed protocol for the synthesis of an this compound derivative from an aryl halide and an amine, which can be adapted for the synthesis of the parent compound.

Reaction Scheme:

Ar-X + H₂N-R' --(Pd catalyst, Ligand, Base)--> Ar-NH-R'

Materials:

  • 8-Bromo-2-methylquinoline (Aryl Halide)

  • Ammonia or an ammonia equivalent (e.g., Benzophenone imine)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (Ligand)

  • Sodium tert-butoxide (NaOt-Bu) (Base)

  • Toluene (Anhydrous Solvent)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 8-bromo-2-methylquinoline (1.0 mmol), benzophenone imine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and BINAP (0.03 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction Conditions: The reaction mixture is then heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Role in Drug Development: A Workflow Visualization

This compound and its derivatives are crucial scaffolds in the development of therapeutic agents, particularly in the fields of antimalarial and neurodegenerative disease research. The following diagram illustrates a logical workflow for the integration of this compound in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start This compound Scaffold Synthesis Buchwald-Hartwig Amination & Other Reactions Start->Synthesis Core Structure Library Derivative Library Generation Synthesis->Library HTS High-Throughput Screening (HTS) Library->HTS Diverse Compounds Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Structure-Activity Relationship ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Promising Leads Candidate Drug Candidate Selection In_Vivo->Candidate

Caption: Drug development workflow utilizing this compound.

References

Synthesis of 8-Aminoquinaldine from 8-Nitroquinaldine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-aminoquinaldine from its precursor, 8-nitroquinaldine. The reduction of the nitro group to an amine is a critical transformation in the synthesis of various pharmaceutical intermediates and other valuable chemical compounds. This document details various established methodologies, including catalytic hydrogenation and chemical reductions, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Overview of Synthetic Methodologies

The conversion of 8-nitroquinaldine to this compound is a standard reduction reaction. Several methods have been successfully employed for this transformation, each with its own set of advantages and disadvantages regarding yield, selectivity, cost, and environmental impact. The most common and effective methods include:

  • Catalytic Hydrogenation: This is a widely used industrial and laboratory method that employs a metal catalyst (e.g., Palladium on carbon, Platinum oxide, or Raney Nickel) and a hydrogen source to effect the reduction. It is often characterized by high yields and clean reaction profiles.

  • Chemical Reduction: This category includes the use of dissolving metals in acidic media (e.g., Tin or Iron in hydrochloric or acetic acid) or other reducing agents like tin(II) chloride. These methods are often cost-effective and do not require specialized high-pressure equipment.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for various methods of synthesizing this compound from 8-nitroquinaldine, allowing for a direct comparison of their efficiencies.

MethodCatalyst/ReagentSolvent(s)Temperature (°C)Pressure/ConditionsReaction Time (h)Yield (%)
Catalytic HydrogenationPalladium on Carbon (Pd/C)Benzene100-1201 MPa H₂~495-98
Catalytic HydrogenationAdams Catalyst (PtO₂)Ethyl acetate, Ethanol, EtherRoom Temperature3 atm H₂1.596
Chemical ReductionTin (Sn) powderHydrochloric Acid (HCl)Not specifiedRefluxNot specifiedNot specified
Chemical ReductionIron (Fe) powderAcetic Acid (AcOH)100Reflux2High
Chemical ReductionTin(II) Chloride (SnCl₂)Ethanol30Ultrasonic irradiation2Moderate-High

Detailed Experimental Protocols

This section provides detailed experimental procedures for the most common methods of this compound synthesis.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from an industrial synthesis method and is suitable for larger-scale preparations.

Procedure:

  • In a suitable reactor, disperse 8-nitro-2-methyl-quinoline (8-nitroquinaldine) in benzene.

  • Add a catalytic amount of Palladium on Carbon (Pd/C, typically 5-10% by weight of the substrate).

  • Seal the reactor and purge with nitrogen gas to remove oxygen.

  • Pressurize the reactor with hydrogen gas to 1 MPa.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC. The reaction is typically complete in about 4 hours.

  • After completion, cool the reactor to 80 °C and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the hot solution to recover the Pd/C catalyst. The catalyst can often be reused.

  • Cool the filtrate to induce crystallization of this compound.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound with a yield of 95-98%.[1]

Chemical Reduction using Iron and Acetic Acid

This method is a classic and cost-effective way to reduce aromatic nitro compounds.

Procedure:

  • To a suspension of 8-nitroquinaldine in a mixture of glacial acetic acid, ethanol, and water, add iron powder (typically 5-10 molar equivalents).

  • Heat the resulting suspension to reflux (around 100 °C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

  • Partition the filtrate with a basic solution, such as 2M potassium hydroxide, to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Chemical Reduction using Tin(II) Chloride

This method is particularly useful when other reducible functional groups are present in the molecule.

Procedure:

  • Dissolve 8-nitroquinaldine in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 5-10 molar equivalents.

  • The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 30 °C). The use of ultrasonic irradiation can significantly accelerate the reaction.

  • Monitor the reaction by TLC until completion (typically 2 hours with ultrasound).

  • Remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution to precipitate tin salts and dissolve the product.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the product by recrystallization or column chromatography.

Purification and Characterization

Purification:

Crude this compound can be purified by several methods:

  • Recrystallization: A common and effective method. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

  • Distillation: this compound can be purified by vacuum distillation.

  • Column Chromatography: For small-scale purification and to obtain very high purity material, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexane and ethyl acetate.

Characterization:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring and the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹) and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak for this compound (C₁₀H₁₀N₂) would be at m/z = 158.08.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification 8-Nitroquinaldine 8-Nitroquinaldine Reduction Reduction 8-Nitroquinaldine->Reduction Crude this compound Crude this compound Reduction->Crude this compound Purification Step Purification Step Crude this compound->Purification Step Pure this compound Pure this compound Purification Step->Pure this compound

General workflow for the synthesis and purification of this compound.
Reduction Pathways of 8-Nitroquinaldine

This diagram illustrates the different chemical pathways for the reduction of 8-nitroquinaldine to this compound.

G cluster_catalytic Catalytic Hydrogenation cluster_chemical Chemical Reduction 8-Nitroquinaldine 8-Nitroquinaldine H2, Pd/C H2, Pd/C 8-Nitroquinaldine->H2, Pd/C H2, PtO2 H2, PtO2 8-Nitroquinaldine->H2, PtO2 H2, Raney Ni H2, Raney Ni 8-Nitroquinaldine->H2, Raney Ni Fe, AcOH Fe, AcOH 8-Nitroquinaldine->Fe, AcOH Sn, HCl Sn, HCl 8-Nitroquinaldine->Sn, HCl SnCl2 SnCl2 8-Nitroquinaldine->SnCl2 This compound This compound H2, Pd/C->this compound H2, PtO2->this compound H2, Raney Ni->this compound Fe, AcOH->this compound Sn, HCl->this compound SnCl2->this compound

Different reduction pathways from 8-nitroquinaldine to this compound.

References

Spectroscopic Profile of 8-Aminoquinaldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Aminoquinaldine (also known as 8-amino-2-methylquinoline), a pivotal heterocyclic amine in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of public, detailed spectral data for this compound, this document presents the available mass spectrometry data for the target compound and supplements it with a complete spectroscopic profile of its parent compound, 8-Aminoquinoline, for comparative context. This guide includes structured data tables, detailed experimental methodologies for key analytical techniques, and a workflow diagram for spectroscopic analysis, serving as a vital resource for researchers engaged in drug discovery and material science.

Compound Identification

  • Systematic Name: 2-Methylquinolin-8-amine

  • Common Name: this compound

  • CAS Number: 18978-78-4[1][2]

  • Molecular Formula: C₁₀H₁₀N₂[1][2]

  • Molecular Weight: 158.20 g/mol [1][2][3]

Spectroscopic Data of this compound

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight. The primary fragmentation pattern involves the loss of a hydrogen atom and a methyl radical.

m/z Value Assignment Description
158[M]⁺•Molecular Ion
157[M-H]⁺Loss of a hydrogen atom
131[M-HCN-H]⁺Further fragmentation

Data sourced from PubChem CID 140457.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy - Expected Features

While specific peak assignments are unavailable, a theoretical analysis of this compound's structure allows for the prediction of its ¹H and ¹³C NMR spectral features.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. A distinct singlet in the aliphatic region would correspond to the methyl (CH₃) group at the C2 position. Another signal, likely broad, would be attributed to the amine (NH₂) protons at the C8 position.

  • ¹³C NMR: The spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. Signals for the carbon atoms of the quinoline ring would appear in the downfield aromatic region, while the signal for the methyl carbon would be found in the upfield aliphatic region.

Infrared (IR) Spectroscopy - Expected Features

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

  • N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amine (NH₂) group are expected in the 3300-3500 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are anticipated in the 1400-1600 cm⁻¹ range.

  • N-H Bending: The scissoring vibration of the primary amine group is expected around 1600 cm⁻¹.

Spectroscopic Data of 8-Aminoquinoline (Reference Compound)

For contextual and comparative purposes, the detailed spectroscopic data for the parent compound, 8-Aminoquinoline (CAS: 578-66-5), is provided below.

Disclaimer: The following data pertains to 8-Aminoquinoline, not this compound.

¹H Nuclear Magnetic Resonance (NMR) of 8-Aminoquinoline

Solvent: CDCl₃

Chemical Shift (δ) ppm Multiplicity Assignment
8.79ddH2
8.05ddH4
7.37ddH3
7.33tH6
7.09ddH5
6.83ddH7
4.80 (broad)sNH₂

Note: Peak assignments are based on typical quinoline spectra and may vary slightly based on recording conditions.

¹³C Nuclear Magnetic Resonance (NMR) of 8-Aminoquinoline

Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment
147.2C8a
145.4C8
138.0C2
136.1C4
128.6C6
127.4C4a
121.2C3
113.8C5
109.9C7

Note: Data sourced from various chemical databases. Assignments are based on standard quinoline numbering.

Infrared (IR) Spectroscopy of 8-Aminoquinoline
Frequency (cm⁻¹) Intensity Assignment
3440, 3320Strong, sharpN-H Stretch
3050MediumAromatic C-H Stretch
1620StrongN-H Bend
1580, 1500, 1470StrongAromatic C=C Stretch
820, 780StrongC-H Bend (out-of-plane)

Note: Data represents typical values and may vary.

Mass Spectrometry (MS) of 8-Aminoquinoline

The mass spectrum of 8-Aminoquinoline shows a prominent molecular ion peak, confirming its molecular weight.

m/z Value Relative Intensity (%) Assignment
144100[M]⁺•
11733[M-HCN]⁺•
14516[M+1]⁺
8911[C₇H₅]⁺

Data sourced from PubChem CID 11359 and NIST.[4]

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • Data Acquisition: Place the prepared sample in an NMR tube and insert it into the spectrometer. For ¹H NMR, operate the instrument at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.[5]

  • Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.[5]

  • Sample Preparation (ATR): Place the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[5]

  • Data Acquisition: Record a background spectrum (empty sample compartment or pure KBr pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[5]

  • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[5]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. This is often done via a Gas Chromatography (GC) system for separation prior to analysis.[6]

  • Ionization: Ionize the sample molecules in the ion source, commonly using Electron Ionization (EI). This involves bombarding the molecules with a high-energy electron beam, creating a molecular ion and various fragment ions.[6]

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[6]

  • Detection: A detector records the abundance of ions at each m/z value to generate the mass spectrum.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification Purity Purity Check (TLC, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR MS Mass Spectrometry (EI, ESI) Purity->MS IR IR Spectroscopy (FTIR-ATR) Purity->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

Caption: General workflow from compound synthesis to spectroscopic analysis and final data interpretation.

References

In-Depth Technical Guide: Solubility of 8-Aminoquinaldine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Aminoquinaldine (also known as 8-amino-2-methylquinoline), a critical parameter for its application in pharmaceutical synthesis, materials science, and chemical research. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes information on the closely related compound, 8-aminoquinoline, to provide a broader context for its solubility characteristics.

Physicochemical Properties of this compound

This compound is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol . It typically appears as a white to amber or dark green crystalline powder.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is sparse. The following table summarizes the known data.

Solvent SystemTemperatureSolubilityMethod
Aqueous solution (pH 7.4)Not Specified19 µg/mLExperimental
MethanolNot SpecifiedSolubleNot Specified

A qualitative assessment of "soluble" was found for methanol without specific quantitative values.[1]

Solubility of the Related Compound: 8-Aminoquinoline

Given the structural similarity between this compound (8-amino-2-methylquinoline) and 8-Aminoquinoline, the solubility data for the latter can provide valuable insights. 8-Aminoquinoline is generally soluble in polar organic solvents.

SolventTemperatureSolubility
WaterNot SpecifiedSlightly soluble
EthanolNot SpecifiedSoluble
Diethyl EtherNot SpecifiedInsoluble
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (693.63 mM) - requires sonication

Note: This data is for 8-Aminoquinoline, not this compound.

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for various applications. The following outlines a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent, commonly known as the shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, etc.)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflows

The solubility of this compound is a key factor in its use as a reactant in organic synthesis. The following diagrams illustrate typical experimental workflows involving this compound.

experimental_workflow_synthesis reagents 8-Nitro-2-methylquinoline Benzene (Solvent) reactor Hydrogenation Reactor (Pd/C Catalyst) reagents->reactor Disperse & Pump reaction Displacement Reaction reactor->reaction H2, Pressure filtration Pressure Filtration reaction->filtration Cool catalyst_recovery Recover Pd/C Catalyst filtration->catalyst_recovery crystallization Cooling & Crystallization filtration->crystallization Filtrate product This compound Product crystallization->product

Production of this compound via Hydrogenation.

buchner_hartwig_amination start 8-Bromo-2-methylquinoline Amine (R-NH2) Solvent (e.g., Toluene) reaction_vessel Reaction Vessel (Inert Atmosphere) start->reaction_vessel add_catalyst Add Pd Catalyst (e.g., Pd(OAc)2) & Ligand (e.g., BINAP) reaction_vessel->add_catalyst add_base Add Base (e.g., NaOtBu) add_catalyst->add_base heating Heat Reaction Mixture (e.g., 80-110 °C) add_base->heating workup Aqueous Workup & Extraction heating->workup After Reaction Completion purification Column Chromatography workup->purification final_product N-Substituted This compound purification->final_product

Buchwald-Hartwig Amination for N-Substituted 8-Aminoquinaldines.

References

The Discovery and History of 8-Amino-2-Methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-2-methylquinoline, also known as 8-aminoquinaldine, is a heterocyclic amine that has served as a crucial scaffold in the development of therapeutic agents and chemical probes. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and evolving applications in medicinal chemistry. It details key experimental protocols for its synthesis, presents quantitative biological data for the 8-aminoquinoline class, and illustrates its involvement in relevant biological pathways.

Introduction

The quinoline ring system has been a cornerstone in medicinal chemistry, largely due to the historical success of quinine and the subsequent development of synthetic antimalarials. Within this class of compounds, 8-aminoquinolines have garnered significant attention for their unique biological activities, particularly their efficacy against the latent liver stages of malaria. 8-Amino-2-methylquinoline, a simple yet versatile derivative, has played a significant role as a building block in the synthesis of a wide array of biologically active molecules, ranging from antimalarials to potential anticancer and antiviral agents, as well as chemosensors. Its discovery and the refinement of its synthesis have paved the way for extensive research into its chemical and pharmacological properties.

Discovery and Historical Synthesis

The discovery of 8-amino-2-methylquinoline is intrinsically linked to the development of synthetic methods for the quinoline core in the late 19th century. While a singular "discovery" paper for this specific compound is not readily identifiable, its synthesis can be traced back to the pioneering work on quinoline synthesis by chemists like Zdenko Hans Skraup, and Oscar Doebner and Wilhelm von Miller. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a key historical method for producing 2-substituted quinolines and is a likely route for the initial preparation of 8-amino-2-methylquinoline.

The general approach involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For 8-amino-2-methylquinoline, this would involve the reaction of an o-phenylenediamine derivative or a protected version thereof. However, the more common historical and industrial routes have involved the nitration of 2-methylquinoline (quinaldine) followed by reduction.

Logical Flow of Early Synthesis

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product 2-Methylquinoline 2-Methylquinoline Nitration Nitration 2-Methylquinoline->Nitration HNO₃/H₂SO₄ Isomer Separation Isomer Separation Nitration->Isomer Separation Mixture of nitro-isomers Reduction Reduction Isomer Separation->Reduction Isolated 2-methyl-8-nitroquinoline 8-Amino-2-methylquinoline 8-Amino-2-methylquinoline Reduction->8-Amino-2-methylquinoline e.g., Fe/HCl or H₂/Pd-C

Figure 1: General historical synthetic pathway to 8-amino-2-methylquinoline.

Modern Synthetic Protocols

While historical methods laid the groundwork, modern organic synthesis has introduced more efficient and selective methods for the preparation of 8-amino-2-methylquinoline and its derivatives. These often involve metal-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis via Reduction of 2-Methyl-8-nitroquinoline

This method is a common laboratory and industrial approach.

Materials:

  • 2-Methyl-8-nitroquinoline

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • A mixture of 2-methyl-8-nitroquinoline in ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Concentrated hydrochloric acid is added to the mixture.

  • Iron powder is added portion-wise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The hot reaction mixture is filtered to remove the iron salts.

  • The filtrate is cooled and made alkaline by the addition of a sodium hydroxide solution to precipitate the product.

  • The crude 8-amino-2-methylquinoline is then extracted with an organic solvent.

  • The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis via Amination of 2-Methyl-8-bromoquinoline

This method utilizes a Buchwald-Hartwig amination approach.

Materials:

  • 8-Bromo-2-methylquinoline

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 8-bromo-2-methylquinoline, the palladium catalyst, the ligand, and the strong base.

  • Add the anhydrous, deoxygenated solvent, followed by the ammonia source.

  • The reaction mixture is heated at a specified temperature (typically 80-110 °C) for several hours until the starting material is consumed (monitored by GC-MS or TLC).

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 8-amino-2-methylquinoline.

Biological Activities and Quantitative Data

While 8-amino-2-methylquinoline itself is primarily a synthetic intermediate, the 8-aminoquinoline scaffold is the basis for several important drugs. The biological activity of derivatives provides insight into the potential of this chemical class.

Compound ClassTarget Organism/Cell LineBiological ActivityIC₅₀ / ActivityReference
8-Aminoquinoline-Uracil Metal Complexes Plasmodium falciparumAntimalarialFair activity (specific IC₅₀ not provided for parent)[1]
8-Aminoquinoline-Uracil Cu Complex (8AQ-Cu-5Iu) Gram-negative bacteriaAntimicrobialActive against P. shigelloides and S. dysenteriae[1]
8-Hydroxyquinoline (for comparison) HCT 116 (Colon Cancer)Cytotoxicity9.33 ± 0.22 µM[2]
8-Aminoquinoline Glycoconjugate (Compound 17) HCT 116 (Colon Cancer)Cytotoxicity116.4 ± 5.9 µM[2]
8-Aminoquinoline Glycoconjugate (Compound 17) MCF-7 (Breast Cancer)Cytotoxicity78.1 ± 9.3 µM[2]
Various 8-Quinolinamines P. falciparum (D6 strain)Antimalarial20–4760 ng/mL[3]
Various 8-Quinolinamines P. falciparum (W2 strain)Antimalarial22–4760 ng/mL[3]
Various 8-Quinolinamines Candida albicansAntifungal4.93–19.38 µg/mL[3]
Various 8-Quinolinamines Staphylococcus aureusAntibacterial1.33–18.9 µg/mL[3]
2-Isobutyl-5,7-dichloro-8-hydroxyquinoline Dengue Virus Serotype 2Antiviral0.49 µM[4]

Role in Signaling Pathways: The SIRT1/3-FOXO3a Axis

Recent research has implicated 8-aminoquinoline derivatives in the modulation of cellular signaling pathways related to oxidative stress and cell survival. Specifically, 8-aminoquinoline-based metal complexes have been shown to exert neuroprotective effects by upregulating the Sirtuin 1 (SIRT1)/Sirtuin 3 (SIRT3) - Forkhead box O3 (FOXO3a) signaling pathway.[5]

Experimental Workflow for Investigating Neuroprotection

G cluster_setup Cell Culture and Treatment cluster_assays Biological Assays cluster_outcome Outcome SH-SY5Y_Cells SH-SY5Y Neuroblastoma Cells Pretreatment Pre-treatment with 8-AQ Metal Complex SH-SY5Y_Cells->Pretreatment Oxidative_Stress Induction of Oxidative Stress (H₂O₂) Pretreatment->Oxidative_Stress Cell_Viability Cell Viability Assay (MTT) Oxidative_Stress->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Oxidative_Stress->Apoptosis_Assay Western_Blot Western Blot Analysis (SIRT1, SIRT3, FOXO3a) Oxidative_Stress->Western_Blot Neuroprotection Assessment of Neuroprotective Effects Cell_Viability->Neuroprotection Apoptosis_Assay->Neuroprotection Western_Blot->Neuroprotection

Figure 2: Experimental workflow for assessing the neuroprotective effects of 8-aminoquinoline derivatives.
The SIRT1/3-FOXO3a Signaling Pathway

The SIRT1/3-FOXO3a pathway is crucial for cellular stress resistance, metabolism, and longevity. SIRT1 and SIRT3 are NAD⁺-dependent deacetylases that can activate the transcription factor FOXO3a. Activated FOXO3a then promotes the expression of genes involved in antioxidant defense and cell survival. 8-Aminoquinoline-based compounds have been shown to activate this pathway, leading to neuroprotection.[5]

G 8AQ_Complex 8-Aminoquinoline -based Metal Complex SIRT1_3 SIRT1 / SIRT3 8AQ_Complex->SIRT1_3 Activates FOXO3a FOXO3a (deacetylated) [Active] SIRT1_3->FOXO3a Deacetylates FOXO3a_Ac FOXO3a (acetylated) [Inactive] FOXO3a_Ac->SIRT1_3 Antioxidant_Genes Antioxidant & Survival Gene Expression (e.g., SOD2, Catalase) FOXO3a->Antioxidant_Genes Promotes Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

Figure 3: Proposed mechanism of neuroprotection by 8-aminoquinoline-based metal complexes via the SIRT1/3-FOXO3a pathway.

Conclusion

8-Amino-2-methylquinoline, from its origins in the foundational period of quinoline chemistry to its current use as a versatile synthetic intermediate, represents a molecule of enduring importance. While the broader class of 8-aminoquinolines has been extensively developed for antimalarial therapies, the potential of 8-amino-2-methylquinoline and its derivatives in other therapeutic areas, such as neuroprotection and oncology, is an active area of research. The ability of its derivatives to modulate key signaling pathways like the SIRT1/3-FOXO3a axis highlights the potential for the development of novel therapeutics based on this scaffold. Further exploration of the structure-activity relationships of 2-methyl substituted 8-aminoquinolines is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinaldine, also known as 2-methylquinolin-8-amine, is a heterocyclic aromatic amine with the chemical formula C₁₀H₁₀N₂.[1][2] This compound serves as a crucial building block in medicinal chemistry and materials science.[3][4] Its quinoline framework and reactive amino group make it a versatile precursor for the synthesis of a wide array of more complex molecules, including potential therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key spectral data.

Physical and Chemical Properties

This compound is typically a yellow to greenish-brown crystalline powder under standard conditions.[3] It is soluble in methanol and other organic solvents but only slightly soluble in water.[5][6] Key physical and chemical data are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂[1][2][3]
Molecular Weight 158.20 g/mol [1]
Appearance Yellow to greenish-brown crystalline powder[3]
Melting Point 56-58 °C[5]
Boiling Point 316.6 ± 27.0 °C (Predicted)[5]
Solubility Soluble in Methanol[5]
pKa 4.86 (Predicted)[5]
Storage Keep in a dark place, under an inert atmosphere, at room temperature[5]
Table 2: Spectroscopic Data for this compound
Spectroscopic DataKey FeaturesSource(s)
¹H NMR Spectral data available, specific peak assignments require experimental determination.[1][7]
¹³C NMR Spectral data available, specific peak assignments require experimental determination.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C and C=N aromatic ring stretching, and C-H out-of-plane bending.[1]
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): m/z 158.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and efficient method for the synthesis of arylamines. This protocol describes the palladium-catalyzed cross-coupling of 8-bromo-2-methylquinoline with an ammonia equivalent.

Materials:

  • 8-bromo-2-methylquinoline

  • Ammonia source (e.g., lithium bis(trimethylsilyl)amide - LiHMDS)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos)

  • Anhydrous toluene

  • Sodium tert-butoxide (NaOtBu)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 8-bromo-2-methylquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by the ammonia source (e.g., LiHMDS, 1.2 eq) and sodium tert-butoxide (1.2 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

The crude this compound can be purified using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column and standard chromatography equipment

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

Characterization Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300-600 MHz spectrometer.[5]

3.3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[5]

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.[5]

3.3.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) for a volatile compound like this, often coupled with a Gas Chromatography (GC) system for introduction and separation.[5]

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow reagents 8-bromo-2-methylquinoline + Ammonia Source + Pd Catalyst & Ligand reaction Buchwald-Hartwig Amination reagents->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude this compound workup->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product

Caption: Synthetic workflow for this compound.

Characterization_Workflow pure_product Pure this compound nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms structural_confirmation Structural Confirmation & Purity Assessment nmr->structural_confirmation ir->structural_confirmation ms->structural_confirmation

Caption: Characterization workflow for this compound.

Safety Information

This compound is toxic if swallowed and may cause an allergic skin reaction.[8] It is also toxic to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8][9] All work should be conducted in a well-ventilated fume hood.[9] For detailed safety information, consult the Safety Data Sheet (SDS).[8][9][10][11]

References

An In-Depth Technical Guide to the Safe Handling of 8-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 8-Aminoquinaldine (also known as 2-methyl-8-quinolinamine), a versatile intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk during research and development activities.

Chemical Identification and Physical Properties

This compound is an aromatic amine with a quinoline backbone, making it a valuable building block in the synthesis of biologically active molecules.[1]

IdentifierValue
Chemical Name 2-methylquinolin-8-amine
Synonyms 8-Amino-2-methylquinoline, this compound
CAS Number 18978-78-4[1]
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [2]
Appearance Yellow to greenish-brown crystalline powder[1]
Storage Temperature 0-8 °C[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral3H301: Toxic if swallowed[2]
Skin sensitization1H317: May cause an allergic skin reaction[2]
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects[2]

GHS Pictograms:

Signal Word: Danger[2]

Toxicological Data

Comprehensive toxicological data for this compound is limited in publicly available literature. The primary hazards identified are acute oral toxicity and skin sensitization.[2]

Toxicity EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) Data not available--
Skin Sensitization May cause an allergic skin reaction-[2]
Aquatic Toxicity Toxic to aquatic life with long lasting effects-[2]

Note: For the related compound 2-Methylquinoline, the oral LD50 in rats is reported as 1,230 mg/kg.[5] This information is for context and should not be directly extrapolated to this compound.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is scarce, the following sections describe standard methodologies based on OECD guidelines for assessing the key toxicological endpoints.

Acute Oral Toxicity Testing (Following OECD Guideline 420, 423, or 425)

The assessment of acute oral toxicity is a fundamental step in characterizing the potential hazards of a substance. The OECD provides several guidelines for this purpose, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[6][7][8]

Principle of the Up-and-Down Procedure (OECD TG 425):

This method is a sequential test that uses a minimum number of animals to estimate the LD50.[7]

  • Dose Selection: A starting dose is chosen based on available information, typically a step below a preliminary estimate of the LD50.

  • Sequential Dosing: A single animal is dosed.

  • Observation: The animal is observed for signs of toxicity and mortality, with close attention during the first 4 hours and daily for up to 14 days.[7]

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.[7]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method after a sufficient number of animals have been tested to meet statistical criteria.[7]

Skin Sensitization Testing (Following OECD Guideline 429 or 442)

The potential of a chemical to cause skin sensitization (allergic contact dermatitis) is a critical safety consideration. The Local Lymph Node Assay (LLNA) and in vitro/in chemico methods are standard approaches.

Principle of the Local Lymph Node Assay (LLNA, OECD TG 429):

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application as an indicator of skin sensitization.[9]

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle at various concentrations.

  • Application: The substance is applied to the dorsal surface of the ears of mice for three consecutive days.[9]

  • Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The animals are euthanized a few hours later, and the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured. A substance is classified as a sensitizer if a threefold or greater increase in proliferation is observed compared to the control group.[9]

In Vitro and In Chemico Approaches (OECD TG 442C, 442D, 442E):

These non-animal methods assess key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[4] They include:

  • Direct Peptide Reactivity Assay (DPRA, OECD TG 442C): Measures the reactivity of the chemical with model synthetic peptides containing cysteine and lysine.[10]

  • ARE-Nrf2 Luciferase Test Method (OECD TG 442D): Uses keratinocyte cell lines to measure the activation of the Keap1-Nrf2-ARE pathway, a key event in the cellular response to sensitizers.[10]

  • Human Cell Line Activation Test (h-CLAT, OECD TG 442E): Measures the expression of cell surface markers associated with dendritic cell activation.[10]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling procedures is mandatory when working with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[11]

  • Provide appropriate exhaust ventilation at places where dust is formed.[11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection:

    • Wear impervious clothing.[11]

    • Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[11]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Disposal & Cleanup a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Ensure Fume Hood is Operational b->c d Don Appropriate PPE (Gloves, Goggles, Lab Coat) c->d e Weigh Solid in Fume Hood d->e f Avoid Dust Formation e->f g Use Non-Sparking Tools f->g h Keep Container Tightly Closed When Not in Use g->h i Collect Waste in a Labeled, Closed Container h->i j Decontaminate Work Surfaces i->j k Dispose of Contaminated PPE as Hazardous Waste j->k l Wash Hands Thoroughly k->l G cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess the Spill (Size, Location, Hazards) spill->assess minor_spill Minor Spill assess->minor_spill Small quantity? Controllable? major_spill Major Spill assess->major_spill Large quantity? Uncontrolled release? alert_colleagues Alert others in the immediate area minor_spill->alert_colleagues evacuate Evacuate the area immediately major_spill->evacuate don_ppe Don appropriate PPE alert_colleagues->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Clean up spill using appropriate kit contain->cleanup dispose Dispose of waste in a labeled container cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate call_emergency Call Emergency Services (Provide details of the spill) evacuate->call_emergency secure_area Secure the area and prevent entry call_emergency->secure_area await_response Await arrival of trained responders secure_area->await_response

References

Theoretical Insights into the Molecular Architecture of 8-Aminoquinaldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinaldine, also known as 8-amino-2-methylquinoline, is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials. Its unique structural framework, featuring a quinoline core with an amino group at the 8-position and a methyl group at the 2-position, imparts specific electronic and steric properties that are pivotal to its chemical reactivity and utility in medicinal chemistry and materials science. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the intricate details of its molecular structure, electronic properties, and reactivity.

Data Presentation: Predicted Molecular Geometry

A cornerstone of theoretical molecular studies is the optimization of the molecule's geometry to find its most stable conformation. This process yields a wealth of quantitative data, including bond lengths, bond angles, and dihedral angles. While specific, experimentally validated computational data for this compound is not available in the cited literature, the following tables represent the expected format and type of data that would be generated from such a study. The values presented here are illustrative placeholders and would be populated by the output of a dedicated quantum chemical calculation.

Table 1: Predicted Bond Lengths of this compound

BondPredicted Length (Å)
N1-C2Value
C2-C3Value
C3-C4Value
C4-C10Value
C10-N1Value
C10-C5Value
C5-C6Value
C6-C7Value
C7-C8Value
C8-C9Value
C9-C10Value
C8-N11Value
N11-H12Value
N11-H13Value
C2-C14Value
C14-H15Value
C14-H16Value
C14-H17Value

Table 2: Predicted Bond Angles of this compound

AtomsPredicted Angle (°)
C10-N1-C2Value
N1-C2-C3Value
C2-C3-C4Value
C3-C4-C10Value
C4-C10-N1Value
N1-C10-C9Value
C4-C10-C5Value
C10-C5-C6Value
C5-C6-C7Value
C6-C7-C8Value
C7-C8-C9Value
C8-C9-C10Value
C7-C8-N11Value
C9-C8-N11Value
H12-N11-H13Value
N1-C2-C14Value
C3-C2-C14Value

Table 3: Predicted Dihedral Angles of this compound

AtomsPredicted Angle (°)
N1-C2-C3-C4Value
C2-C3-C4-C10Value
C3-C4-C10-N1Value
C4-C10-N1-C2Value
C5-C10-C9-C8Value
C6-C5-C10-C9Value
C7-C8-N11-H12Value
C9-C8-N11-H13Value
C3-C2-C14-H15Value

Experimental and Computational Protocols

The theoretical investigation of this compound's molecular structure would typically involve the following methodologies.

Computational Details

Density Functional Theory (DFT) Calculations: DFT is a widely used quantum chemical method for studying the electronic structure of molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such studies due to its balance of accuracy and computational cost.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically employed.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often used. This basis set provides a good description of the electron distribution and includes polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential hydrogen bonding.

Geometry Optimization: The initial molecular structure of this compound would be built and then subjected to a full geometry optimization without any symmetry constraints. This process systematically alters the positions of the atoms to find the arrangement with the lowest electronic energy, corresponding to the most stable molecular structure.

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

  • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • To predict the infrared (IR) and Raman vibrational spectra of the molecule. These theoretical spectra can then be compared with experimental spectra for validation of the computational model.

Electronic Structure Analysis: Further analysis can provide insights into the electronic properties of the molecule.

  • Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Experimental Validation

Theoretical calculations are most powerful when validated by experimental data. For this compound, the following spectroscopic techniques are crucial:

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra can be directly compared to the theoretically predicted vibrational frequencies to assess the accuracy of the computational model.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations of NMR chemical shifts can be compared with experimental data to further validate the computed molecular structure.

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, which can then be compared with the experimental spectrum.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Computational Workflow

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_analysis Analysis & Validation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_details Computational Method (DFT, B3LYP, 6-311++G(d,p)) comp_details->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (Mulliken Charges, HOMO-LUMO) geom_opt->elec_prop struct_param Optimized Structural Parameters (Bond Lengths, Angles) freq_calc->struct_param vib_spectra Predicted Vibrational Spectra (IR, Raman) freq_calc->vib_spectra report Technical Report / Whitepaper struct_param->report exp_validation Comparison with Experimental Data vib_spectra->exp_validation elec_prop->report exp_validation->report

Caption: Workflow for the theoretical study of molecular structure.

Relationship between Theoretical and Experimental Studies

Theoretical_Experimental_Relationship cluster_theoretical Theoretical Domain cluster_experimental Experimental Domain cluster_validation Validation & Refinement comp_model Computational Model (DFT/B3LYP/6-311++G(d,p)) opt_geom Optimized Geometry comp_model->opt_geom yields pred_spectra Predicted Spectra (IR, Raman, NMR, UV-Vis) opt_geom->pred_spectra allows prediction of comparison Comparison & Analysis pred_spectra->comparison compared with synthesis Synthesis of This compound exp_spectra Experimental Spectra (FT-IR, FT-Raman, NMR, UV-Vis) synthesis->exp_spectra allows measurement of exp_spectra->comparison compared with comparison->comp_model validates/ refines

Caption: The synergistic relationship between theoretical and experimental studies.

Conclusion

Theoretical studies based on quantum chemical calculations provide a powerful framework for understanding the molecular structure of this compound at a level of detail that is often inaccessible through experimental methods alone. While a comprehensive set of published optimized geometrical parameters for this specific molecule is currently lacking, the well-established computational protocols outlined in this guide provide a clear roadmap for such an investigation. The synergy between theoretical predictions and experimental validation is crucial for developing a complete and accurate picture of the molecule's structure and properties. This knowledge is fundamental for the rational design of new drugs, functional materials, and chemical probes based on the this compound scaffold. Future research focusing on a dedicated computational and experimental study of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science.

Purity Analysis of Commercially Available 8-Aminoquinaldine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercially available 8-Aminoquinaldine (also known as 8-amino-2-methylquinoline). Ensuring the purity of this key chemical intermediate is critical for its various applications in pharmaceutical synthesis, the development of fluorescent probes, and as a catalyst in organic reactions. This document outlines common impurities, detailed analytical methodologies, and data interpretation to assist researchers in accurately assessing the quality of this compound.

Introduction to this compound and the Importance of Purity

This compound is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a quinoline core with an amino group at the 8-position and a methyl group at the 2-position, allows for a wide range of chemical modifications. These modifications are leveraged to synthesize novel compounds with potential therapeutic activities, including antimalarial and antimicrobial agents. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potentially toxic components into drug candidates.

Potential Impurities in Commercial this compound

The manufacturing process of this compound can introduce several types of impurities. A common synthetic route involves the Skraup synthesis or a variation thereof, starting from o-nitroaniline and crotonaldehyde to form 2-methyl-8-nitroquinoline, followed by reduction of the nitro group. An alternative route involves the amination of 2-methyl-8-bromoquinoline, which is synthesized from o-bromoaniline and crotonaldehyde.

Based on these synthetic pathways, potential impurities may include:

  • Starting Materials: Unreacted o-bromoaniline, crotonaldehyde, or 2-methyl-8-bromoquinoline.

  • Intermediates: Residual 2-methyl-8-nitroquinoline from an incomplete reduction step.

  • Isomeric Impurities: Positional isomers such as 5-amino-2-methylquinoline or 7-amino-2-methylquinoline, which can arise from the non-selective nature of the initial cyclization reaction.

  • By-products of the Amination Reaction: Impurities formed from side reactions during the amination of 2-methyl-8-bromoquinoline.

  • Residual Solvents and Reagents: Traces of solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide), catalysts (e.g., copper salts), and bases (e.g., potassium carbonate) used in the synthesis.

  • Degradation Products: Compounds formed due to the instability of this compound under certain storage conditions, potentially through oxidation or polymerization.

Analytical Methods for Purity Determination

Several analytical techniques are employed to assess the purity of this compound. The most common methods offered by commercial suppliers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and non-aqueous titrimetry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A reversed-phase method is typically suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program (example):

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.[1]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds and is often used to determine the purity of this compound and to detect volatile impurities such as residual solvents.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.

Non-Aqueous Titration

This titrimetric method is used to determine the assay of this compound based on its basic amino group. It is a cost-effective and precise method for quantifying the main component.

Experimental Protocol:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid) or potentiometric endpoint detection.

  • Procedure:

    • Accurately weigh about 150 mg of this compound into a dry 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green (the endpoint).

    • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation:

    • % Assay = (Vsample - Vblank) * N * MW * 100 / (W * 1000)

    • Where:

      • Vsample = Volume of titrant consumed by the sample (mL)

      • Vblank = Volume of titrant consumed by the blank (mL)

      • N = Normality of the perchloric acid titrant

      • MW = Molecular weight of this compound (158.20 g/mol )

      • W = Weight of the sample (g)

Water Content (Karl Fischer Titration)

The presence of water can affect the accuracy of the purity assessment by other methods and may be detrimental in certain applications. Karl Fischer titration is the standard method for determining water content. A Certificate of Analysis for the related compound 8-Aminoquinoline reported a water content of 0.29% by this method.[2]

Experimental Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagents appropriate for the instrument type.

  • Procedure:

    • Standardize the Karl Fischer reagent.

    • Accurately weigh a suitable amount of this compound and add it to the titration vessel.

    • Titrate to the endpoint according to the instrument's instructions.

    • The instrument will typically provide the water content directly as a percentage or in ppm.

Data Presentation and Interpretation

For a comprehensive purity assessment, the results from multiple analytical techniques should be considered. The data can be summarized in tables for clarity and easy comparison.

Table 1: Purity of Commercial this compound by Different Suppliers

SupplierPurity SpecificationAnalytical Method
Supplier A≥ 99%GC
Supplier B> 98.0%Titration
Supplier C≥ 99.0%HPLC
Supplier Dmin 97%GC

Table 2: Example of a Comprehensive Purity Analysis Report for a Batch of this compound

Analytical TestMethodResult
Assay (on as-is basis)HPLC (Area %)99.5%
Assay (on anhydrous basis)Non-aqueous Titration99.8%
Water ContentKarl Fischer0.3%
Individual Impurity 1HPLC (Area %)0.15% (at RRT 0.85)
Individual Impurity 2HPLC (Area %)0.10% (at RRT 1.12)
Total ImpuritiesHPLC (Area %)0.5%
Residual SolventsGC-HS< 0.1%

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC Analysis Workflow

titration_workflow weigh Accurately Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with 0.1 N Perchloric Acid add_indicator->titrate endpoint Observe Endpoint titrate->endpoint calculate Calculate Assay endpoint->calculate

References

Methodological & Application

Synthesis of 8-Aminoquinaldine Derivatives for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 8-aminoquinaldine (8-amino-2-methylquinoline) derivatives, a promising class of compounds in medicinal chemistry. These derivatives have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties. This guide offers a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound is a heterocyclic aromatic amine that serves as a versatile building block for the synthesis of a wide array of derivatives. The presence of the amino group at the 8-position and the methyl group at the 2-position of the quinoline ring provides unique electronic and steric properties, influencing the biological activity of its derivatives. Modifications at the amino group, the quinoline ring, and through the formation of coordination complexes with metal ions have led to the discovery of potent medicinal agents.

Synthetic Strategies

Several synthetic routes can be employed to generate the this compound core and its derivatives. The classical Skraup and Doebner-von Miller reactions are foundational methods for quinoline synthesis, while subsequent modifications of the 8-amino group allow for the introduction of diverse functionalities.

Skraup Synthesis of this compound

The Skraup synthesis is a robust method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of this compound, 2,3-diaminotoluene is used as the starting aromatic amine.

Skraup_Synthesis A 2,3-Diaminotoluene D Michael Addition A->D B Glycerol + H₂SO₄ C Acrolein B->C Dehydration C->D E Cyclization D->E F Dehydration E->F G Oxidation (e.g., Nitrobenzene) F->G H This compound G->H

A simplified workflow of the Skraup synthesis for this compound.
Synthesis of this compound Schiff Base Derivatives

Schiff bases are readily synthesized by the condensation of the primary amino group of this compound with various aldehydes or ketones. This reaction provides a straightforward method to introduce a wide range of substituents.

Schiff_Base_Synthesis A This compound C Condensation (Reflux in Ethanol) A->C B Aldehyde/Ketone (R-CHO / R-CO-R') B->C D This compound Schiff Base C->D

General scheme for the synthesis of this compound Schiff bases.
Synthesis of this compound Metal Complexes

The nitrogen atoms of the quinoline ring and the exocyclic amino group of this compound and its derivatives can act as ligands to form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

Metal_Complex_Synthesis A This compound Derivative (Ligand) C Complexation Reaction (Stirring in Solvent) A->C B Metal Salt (e.g., CuCl₂, PtCl₂) B->C D This compound Metal Complex C->D

General workflow for the synthesis of this compound metal complexes.

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound

This protocol is an adaptation of the classical Skraup reaction for the synthesis of this compound from 2,3-diaminotoluene.

Materials:

  • 2,3-Diaminotoluene

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide)

  • Ferrous sulfate (catalyst, optional)

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, carefully add concentrated sulfuric acid.

  • With vigorous stirring, slowly add glycerol to the sulfuric acid. The mixture will become hot.

  • Add 2,3-diaminotoluene to the mixture, followed by the oxidizing agent (e.g., nitrobenzene). A catalytic amount of ferrous sulfate can also be added.

  • Heat the reaction mixture cautiously to about 130-140°C. The reaction is exothermic and may become vigorous. Control the heating to maintain a steady reflux.

  • After the initial vigorous reaction subsides, continue heating the mixture under reflux for an additional 2-3 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it into a large volume of water while stirring.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This will precipitate the crude this compound.

  • Filter the crude product, wash it with water, and then purify it by recrystallization from a suitable solvent such as ethanol.

Protocol 2: General Procedure for the Synthesis of this compound Schiff Bases[1]

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid Schiff base product that precipitates out is collected by filtration.

  • Wash the product with cold ethanol and dry it in a desiccator over anhydrous CaCl₂.

Protocol 3: General Procedure for the Synthesis of this compound Metal Complexes

Materials:

  • This compound derivative (ligand)

  • Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve the this compound derivative (ligand) in methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • Stir the reaction mixture for several hours (typically 2-6 hours).

  • The resulting colored precipitate of the metal complex is collected by filtration.

  • Wash the complex with the solvent to remove any unreacted starting materials and then dry it under vacuum.

Biological Activities of this compound Derivatives

The following tables summarize the reported in vitro biological activities of various this compound and related 8-aminoquinoline derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives
Compound TypeDerivative/ComplexTest OrganismMIC (µg/mL)Reference
Schiff BaseFrom o-vanillin & 8-aminoquinolineStaphylococcus aureus>500[1]
Schiff BaseFrom o-vanillin & 8-aminoquinolineBacillus cereus>500[1]
Schiff BaseFrom o-vanillin & 8-aminoquinolinePseudomonas aeruginosa>500[1]
Schiff BaseFrom o-vanillin & 8-aminoquinolineEscherichia coli>500[1]
Schiff BaseFrom o-vanillin & 4-aminoquinaldineStaphylococcus aureus>500[1]
Schiff BaseFrom o-vanillin & 4-aminoquinaldineBacillus cereus>500[1]
Schiff BaseFrom o-vanillin & 4-aminoquinaldinePseudomonas aeruginosa>500[1]
Schiff BaseFrom o-vanillin & 4-aminoquinaldineEscherichia coli>500[1]
Table 2: Anticancer Activity of this compound and Related Derivatives
Compound TypeDerivative/ComplexCancer Cell LineIC₅₀ (µM)Reference
Pt(II) ComplexPt-I (with 8-aminoquinoline)MDA-MB-231 (Breast)4.5 ± 0.5[2]
Pt(II) ComplexPt-IV (with 8-aminoquinoline)MDA-MB-231 (Breast)10.9 ± 1.3[2]
Quinoline-8-sulfonamideCompound 9aC32 (Melanoma)520[3]
Quinoline-8-sulfonamideCompound 9aCOLO829 (Melanoma)376[3]
Quinoline-8-sulfonamideCompound 9aMDA-MB-231 (Breast)609[3]
Quinoline-8-sulfonamideCompound 9aU87-MG (Glioblastoma)756[3]
Quinoline-8-sulfonamideCompound 9aA549 (Lung)496[3]
Table 3: Antimalarial Activity of 8-Aminoquinoline Analogs
CompoundR⁵-substituentAverage IC₅₀ (nM) vs. P. falciparum (All Strains)Reference
PrimaquineH>1000[4]
WR 242511O(CH₂)₃CH₃85[4]
WR 238605O(CH₂)₅CH₃65[4]
WR 268397O-cyclohexyl95[4]
WR 250593O-phenyl70[4]

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives can be attributed to various mechanisms of action. For instance, their anticancer effects may involve the induction of apoptosis through pathways such as the death receptor pathway.

Apoptosis_Pathway A This compound Derivative B Binds to Death Receptor (e.g., Fas, TNFR1) A->B C Recruitment of Adaptor Proteins (e.g., FADD) B->C D Activation of Caspase-8 C->D E Activation of Executioner Caspases (e.g., Caspase-3) D->E F Apoptosis E->F

Induction of apoptosis via the death receptor pathway by this compound derivatives.

The evaluation of the biological activity of these synthesized compounds typically follows a standardized in vitro workflow.

Cytotoxicity_Workflow A Synthesized this compound Derivative B Prepare Stock Solution (e.g., in DMSO) A->B C Serial Dilution B->C E Incubate Cells with Compound Dilutions C->E D Cell Culture (Cancer, Microbial, etc.) D->E F Viability/Growth Assay (e.g., MTT, MIC) E->F G Data Analysis (IC₅₀ / MIC Determination) F->G

A general workflow for in vitro cytotoxicity or antimicrobial screening.

Conclusion

This compound and its derivatives represent a valuable scaffold in medicinal chemistry with a broad spectrum of biological activities. The synthetic protocols and biological data presented in these application notes provide a solid foundation for researchers to explore this chemical space further. The versatility of the this compound core allows for extensive structural modifications, offering the potential to develop novel and effective therapeutic agents for a range of diseases.

References

Application Notes and Protocols: 8-Aminoquinaldine as a Fluorescent Probe for Zinc Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element vital for numerous biological processes, including enzymatic activity, gene expression, and neurotransmission. Dysregulation of zinc homeostasis is implicated in various pathological conditions, making the sensitive and selective detection of zinc ions (Zn²⁺) a critical area of research. Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging in biological systems. 8-Aminoquinaldine and its derivatives have garnered significant attention as effective fluorescent scaffolds for the development of "turn-on" zinc sensors. These probes typically exhibit weak fluorescence in their free form and display a significant enhancement in fluorescence intensity upon selective binding to Zn²⁺. This "turn-on" response is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET).[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound-based fluorescent probes for the detection and quantification of zinc.

Principle of Detection

The fluorescence sensing mechanism of this compound-based probes for zinc is primarily based on the principles of Chelation-Enhanced Fluorescence (CHEF) and inhibition of Photoinduced Electron Transfer (PET). In the absence of zinc, the fluorescence of the quinoline fluorophore is often quenched. This quenching can occur through a PET process where a non-bonding electron pair, typically on a nitrogen atom in the receptor part of the molecule, transfers an electron to the excited state of the fluorophore, leading to non-radiative decay.

Upon the introduction of Zn²⁺, the probe's receptor moiety selectively binds the zinc ion. This chelation event alters the electronic properties of the probe. The binding of the electron-deficient Zn²⁺ ion lowers the energy of the non-bonding electron pair on the receptor, thereby inhibiting the PET process. As a result, the fluorophore can de-excite through radiative pathways, leading to a significant enhancement of fluorescence intensity, often referred to as a "turn-on" response.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for selected this compound-based fluorescent probes for zinc detection, providing a basis for comparison.

Probe Name/DescriptionDetection Limit (LOD)Fluorescence Enhancement (Fold Increase)Stoichiometry (Probe:Zn²⁺)Solvent/Buffer SystemReference
8-aminoquinoline derivative with benzimidazole moiety (L1)1.76 x 10⁻⁷ MNot specified1:1Methanol[2][5]
8-aminoquinoline functionalized silica nanoparticles0.1 µM~2.8-foldNot specifiedtris-HCl (pH 7.22)[6]
6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)Not specified4-fold2:1Not specified[1]
2-oxo-2-(quinolin-8-ylamino)acid (OQAA)Not specifiedNot specified1:1DMSO/Water[3][7]
Unsymmetrical Schiff base probe L9.53 x 10⁻⁸ mol/L>512-fold1:1Ethanol[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key mechanisms and experimental procedures involved in using this compound-based probes for zinc detection.

G cluster_0 Chelation-Enhanced Fluorescence (CHEF) & PET Inhibition Probe This compound Probe (Low Fluorescence) Zn Zn²⁺ Ion Probe->Zn Binding Quenching Quenching (PET) Probe->Quenching Complex Probe-Zn²⁺ Complex (High Fluorescence) Zn->Complex Emission Fluorescence Emission Complex->Emission Excitation Excitation Light Excitation->Probe Excitation->Complex

Caption: Mechanism of "turn-on" fluorescence upon zinc binding.

G cluster_1 Experimental Workflow for Zinc Detection Prep Prepare Probe & Zn²⁺ Stock Solutions Titration Fluorescence Titration Prep->Titration JobPlot Job's Plot Analysis Prep->JobPlot Data Data Acquisition & Analysis Titration->Data JobPlot->Data Results Determine Binding Constant (Ka) & Stoichiometry Data->Results

Caption: General experimental workflow for zinc sensing.

Experimental Protocols

Protocol 1: Synthesis of an this compound-Based Fluorescent Probe

This protocol provides a general guideline for the synthesis of a simple 8-amidoquinaldine derivative. Specific reaction conditions may need to be optimized based on the desired final product.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Acetone

  • Potassium carbonate

  • Desired thiol or amine for substitution

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of 2-chloro-N-(quinolin-8-yl)acetamide:

    • Dissolve this compound in acetone in a round-bottom flask.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add chloroacetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-chloro-N-(quinolin-8-yl)acetamide.[2]

  • Synthesis of the final probe:

    • Dissolve the 2-chloro-N-(quinolin-8-yl)acetamide and the desired thiol or amine (e.g., 5-methoxy-2-mercaptobenzimidazole) in acetone.[2]

    • Add potassium carbonate to the mixture.

    • Reflux the reaction mixture for 3 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, filter the mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate.

    • Purify the final product by column chromatography.

    • Characterize the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Protocol 2: Fluorescence Titration for Zinc Detection

This protocol describes the general procedure for performing a fluorescence titration to determine the probe's response to zinc.

Materials:

  • Stock solution of the this compound-based probe (e.g., 1 mM in DMSO or methanol).

  • Stock solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂, 10 mM in deionized water or buffer).

  • Appropriate buffer solution (e.g., Tris-HCl, HEPES, pH 7.4).

  • Fluorometer and fluorescence cuvettes.

Procedure:

  • Prepare a dilute solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.

  • Place the probe solution in a fluorescence cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution at a suitable excitation wavelength. The excitation wavelength should be determined from the probe's absorption spectrum.

  • Incrementally add small aliquots of the zinc stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition of zinc.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Plot the fluorescence intensity at the emission maximum as a function of the zinc concentration. This plot can be used to determine the probe's sensitivity and dynamic range.

Protocol 3: Determination of Stoichiometry using Job's Plot

Job's plot (the method of continuous variations) is used to determine the binding stoichiometry between the probe and zinc ions.

Materials:

  • Stock solutions of the probe and zinc salt of the same concentration (e.g., 30 µM in methanol).[2]

  • A series of vials or cuvettes.

  • Fluorometer.

Procedure:

  • Prepare a series of solutions with varying mole fractions of the probe and zinc, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the probe ranges from 0.1 to 0.9. The total volume of each solution should be the same (e.g., 3 mL).[2]

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity of each solution at the emission maximum of the probe-zinc complex.

  • Plot the fluorescence intensity as a function of the mole fraction of the probe.

  • The mole fraction at which the fluorescence intensity is maximal corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 would suggest a 1:2 (probe:zinc) stoichiometry.

Protocol 4: Calculation of the Binding Constant (Ka) using the Benesi-Hildebrand Method

The Benesi-Hildebrand equation can be used to determine the association constant (Ka) for the formation of a 1:1 complex from the fluorescence titration data.

Equation: 1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [Zn²⁺]) + 1 / (Fₘₐₓ - F₀)

Where:

  • F₀ is the fluorescence intensity of the free probe.

  • F is the fluorescence intensity at a given zinc concentration.

  • Fₘₐₓ is the maximum fluorescence intensity at saturation.

  • [Zn²⁺] is the concentration of zinc.

  • Kₐ is the association constant.

Procedure:

  • From the fluorescence titration data, plot 1 / (F - F₀) on the y-axis against 1 / [Zn²⁺] on the x-axis.

  • The plot should yield a straight line for a 1:1 binding stoichiometry.

  • The association constant (Kₐ) can be calculated from the slope and intercept of the linear fit (Kₐ = Intercept / Slope).

Conclusion

This compound and its derivatives serve as a versatile and effective platform for the design of fluorescent probes for the selective detection of zinc ions. The "turn-on" fluorescence response, coupled with their good selectivity and biocompatibility, makes them valuable tools for researchers in various fields, including chemistry, biology, and drug development. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and application of these probes for zinc sensing. By following these methodologies, researchers can effectively utilize this compound-based probes to investigate the intricate roles of zinc in biological and pathological processes.

References

8-Aminoquinaldine as a Directing Group in C-H Bond Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Among the various strategies developed, the use of directing groups has emerged as a robust and reliable method to achieve high levels of regioselectivity. 8-Aminoquinaldine, more commonly known as 8-aminoquinoline, has established itself as a powerful bidentate directing group for a wide array of transition-metal-catalyzed C-H bond activation reactions.[1][2][3][4] Its ability to chelate to a metal center allows for the functionalization of otherwise unreactive C-H bonds at specific positions, making it an invaluable tool in academic research and the pharmaceutical industry for the synthesis of novel therapeutic agents and complex molecular architectures.[5][6]

These application notes provide an overview of the utility of this compound as a directing group, along with detailed protocols for key C-H functionalization reactions.

Applications in C-H Bond Activation

The this compound moiety can be readily installed onto a carboxylic acid substrate to form an amide, which then acts as the directing group. This bidentate chelation to a transition metal catalyst brings the metal center in close proximity to specific C-H bonds, enabling their selective cleavage and subsequent functionalization. A wide range of transformations have been successfully achieved using this directing group, including:

  • Arylation: Introduction of aryl groups to sp² and sp³ C-H bonds.[7]

  • Alkylation: Formation of new carbon-carbon bonds via C-H alkylation.

  • Olefinations: Heck-type coupling reactions.

  • Cyanation: Introduction of a cyano group.[8]

  • Nitration: Installation of a nitro group.[6]

  • Halogenation: Selective introduction of halogen atoms.

A key advantage of the this compound directing group is the variety of methods available for its removal, allowing for the facile liberation of the desired functionalized carboxylic acid or its derivatives.[9][10][11][12]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques unless otherwise noted.

  • Solvents should be dried according to standard procedures.

  • Reagents should be purchased from commercial suppliers and used without further purification unless otherwise specified.

Protocol 1: Palladium-Catalyzed C(sp²)-H Arylation of an 8-Aminoquinoline Amide

This protocol describes the arylation of a vinylic C-H bond directed by the this compound group, adapted from the work of Daugulis and co-workers.[7][13]

Reaction Scheme:

G sub Substrate (8-AQ Amide) plus1 + sub->plus1 aryl_iodide Ar-I plus2 + aryl_iodide->plus2 catalyst Pd(OAc)₂ plus3 + catalyst->plus3 base AgOAc, NaOAc arrow base->arrow solvent DCE product Arylated Product plus1->aryl_iodide plus2->catalyst plus3->base arrow->product conditions 100 °C, 24 h G sub 8-AQ Amide solvent CH₃CN/H₂O plus1 + sub->plus1 aibn AIBN plus2 + aibn->plus2 oxidant K₂S₂O₈ arrow oxidant->arrow product C5-Cyanoalkylated Product plus1->aibn plus2->oxidant arrow->product conditions 120 °C, 1 h G sub 8-AQ Derivative solvent DCE plus1 + sub->plus1 nitro_source TBN plus2 + nitro_source->plus2 catalyst Co(NO₃)₂·6H₂O arrow catalyst->arrow product C5-Nitro-8-AQ Derivative plus1->nitro_source plus2->catalyst arrow->product conditions Room Temp. G sub Substrate (8-AQ Amide) intermediate1 Chelation Complex sub->intermediate1 + Catalyst cat M(II) Catalyst intermediate2 C-H Activation (CMD or SET) intermediate1->intermediate2 intermediate3 Organometallic Intermediate intermediate2->intermediate3 product_complex Product-Metal Complex intermediate3->product_complex + Coupling Partner coupling_partner Coupling Partner product Functionalized Product product_complex->product Reductive Elimination cat_regen Catalyst Regeneration product_complex->cat_regen cat_regen->cat

References

Application Note: Synthesis of 8-Aminoquinaldine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step protocol for the synthesis of 8-aminoquinaldine, a crucial building block in pharmaceutical and materials science. The methodology utilizes a palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-2-methylquinoline with an ammonia surrogate, followed by acidic hydrolysis to yield the target primary amine. This protocol offers a reliable and efficient alternative to traditional methods, which often require harsh conditions.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines.[2] The synthesis of primary aromatic amines, such as this compound, can be challenging due to the difficulty of using ammonia directly in these reactions.[3] To overcome this, ammonia surrogates, such as benzophenone imine, are employed, which readily couple with aryl halides.[1][3] The resulting imine is then easily hydrolyzed to afford the desired primary amine.[4] This two-step approach provides a mild and efficient route to this compound from commercially available 8-bromo-2-methylquinoline.[5]

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Buchwald-Hartwig Coupling: 8-bromo-2-methylquinoline is reacted with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Hydrolysis: The resulting N-(2-methylquinolin-8-yl)diphenylmethanimine intermediate is treated with aqueous acid to yield this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-methylquinolin-8-yl)diphenylmethanimine (Buchwald-Hartwig Coupling)

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[6]

Materials:

  • 8-bromo-2-methylquinoline

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Microwave synthesis vial

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stirrer, add 8-bromo-2-methylquinoline (1.0 mmol, 1.0 equiv), benzophenone imine (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), (±)-BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) to the vial via a syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwave heating at 120°C for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(2-methylquinolin-8-yl)diphenylmethanimine as a solid.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol is based on standard procedures for the acidic hydrolysis of benzophenone imines.[4]

Materials:

  • N-(2-methylquinolin-8-yl)diphenylmethanimine

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-(2-methylquinolin-8-yl)diphenylmethanimine (1.0 mmol) in tetrahydrofuran (10 mL) in a round-bottom flask.

  • Add 2 M hydrochloric acid (5 mL) to the solution and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting imine is fully consumed.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterBuchwald-Hartwig CouplingHydrolysis
Substrate 8-bromo-2-methylquinolineN-(2-methylquinolin-8-yl)diphenylmethanimine
Reagent Benzophenone imine2 M HCl
Catalyst Pd(OAc)₂ (2 mol%)-
Ligand (±)-BINAP (3 mol%)-
Base NaOt-Bu (1.4 equiv)-
Solvent TolueneTHF/Water
Temperature 120°C (Microwave)Room Temperature
Reaction Time 30-60 min2-4 h
Isolated Yield ~85-95%~90-98%

Visualizations

Experimental Workflow

Buchwald_Hartwig_Amination Workflow for the Synthesis of this compound cluster_step1 Step 1: Buchwald-Hartwig Coupling cluster_step2 Step 2: Hydrolysis reagents Combine Reactants: - 8-bromo-2-methylquinoline - Benzophenone imine - Pd(OAc)2 / BINAP - NaOt-Bu - Toluene inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert_atm mw_reaction Microwave Irradiation (120°C, 30-60 min) inert_atm->mw_reaction workup1 Workup: - Dilute with EtOAc - Filter through Celite - Concentrate mw_reaction->workup1 purification1 Purification: Flash Column Chromatography workup1->purification1 intermediate Intermediate: N-(2-methylquinolin-8-yl)diphenylmethanimine purification1->intermediate dissolve Dissolve Intermediate in THF intermediate->dissolve hydrolysis Acidic Hydrolysis: Add 2 M HCl, Stir at RT (2-4 h) dissolve->hydrolysis neutralize Neutralize with NaHCO3 hydrolysis->neutralize extraction Workup: - EtOAc Extraction - Wash with Brine - Dry and Concentrate neutralize->extraction purification2 Purification: Recrystallization or Column Chromatography extraction->purification2 product Final Product: This compound purification2->product

Caption: Workflow for the Synthesis of this compound.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).

  • Microwave reactions should be conducted in sealed vessels designed for this purpose.

  • Always wear safety glasses, gloves, and a lab coat when performing these experiments.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using a two-step Buchwald-Hartwig amination and hydrolysis sequence. The use of an ammonia surrogate and microwave-assisted heating allows for an efficient and high-yielding process. This methodology is well-suited for researchers in academic and industrial settings who require access to this important heterocyclic building block.

References

Application Notes and Protocols: 8-Aminoquinaldine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 8-aminoquinaldine and its derivatives as versatile ligands and directing groups in transition metal-catalyzed reactions. The unique bidentate coordination of the quinoline nitrogen and the amino group nitrogen to a metal center makes this compound a powerful tool for achieving high selectivity and efficiency in a variety of organic transformations, particularly in C-H bond functionalization and cross-coupling reactions.

Palladium-Catalyzed C-H Functionalization

This compound is widely employed as a directing group in palladium-catalyzed C-H functionalization reactions. It forms a stable five-membered palladacycle intermediate, which facilitates the activation of otherwise inert C-H bonds at the ortho-position of a tethered aryl group or at the β- or γ-positions of an aliphatic chain.

Key Applications:

  • Arylation, Olefination, and Alkynylation: Introduction of aryl, vinyl, and alkynyl groups to C(sp²) and C(sp³) centers.

  • Amidation and Amination: Formation of C-N bonds through coupling with amides or amines.

  • Intramolecular Annulation: Synthesis of polycyclic aromatic compounds and heterocycles.[1]

Table 1: Examples of Palladium-Catalyzed C-H Functionalization using this compound Derivatives

Reaction TypeSubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Yield (%)Reference
β-C(sp³)–H ArylationN-(quinolin-8-yl)alkanamideAryl IodidePd(OAc)₂, BINOLToluene100up to 99[2][3]
C(sp³)–H Alkenylation3-Arylpropanamide derivativeAlkenyl BromidePd(OAc)₂, LigandToluene110up to 85[2][3]
δ-C-H AmidationBiaryl carboxamide-Pd(OAc)₂Toluene120up to 95[1]
Suzuki CouplingPolyaryl amino acid derivativeArylboronic acidPdCl₂(dppf)Dioxane/H₂O100-[4][5]

Experimental Protocol: Palladium-Catalyzed β-C(sp³)–H Arylation of N-(quinolin-8-yl)pentanamide

Materials:

  • N-(quinolin-8-yl)pentanamide (1.0 mmol)

  • 4-Iodotoluene (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • (R)-BINOL (0.1 mmol, 10 mol%)

  • Ag₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add N-(quinolin-8-yl)pentanamide (1.0 mmol), 4-iodotoluene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), (R)-BINOL (0.1 mmol), and Ag₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Visualization of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Reactants: - N-(quinolin-8-yl)pentanamide - 4-Iodotoluene - Pd(OAc)₂ - (R)-BINOL - Ag₂CO₃ Inert Evacuate and Backfill with Argon Reagents->Inert Solvent Add Toluene Heating Heat at 100 °C for 24h Solvent->Heating Inert->Solvent Cooling Cool to RT Heating->Cooling Dilution Dilute with Ethyl Acetate Cooling->Dilution Filtration Filter through Celite Dilution->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Workflow for Pd-Catalyzed C-H Arylation.

Copper-Catalyzed Cross-Coupling Reactions

This compound derivatives are effective ligands and substrates in copper-catalyzed C-N cross-coupling reactions, providing a route to N-arylated 8-aminoquinolines, which are important intermediates in medicinal chemistry.[6]

Table 2: Copper-Catalyzed N-Arylation of this compound

This compound DerivativeAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
8-AminoquinolineIodobenzeneCuI (10 mol%)K₂CO₃DMSO12085[6]
8-Aminoquinoline4-BromotolueneCuI (10 mol%)K₂CO₃DMSO12078[6]
8-Amino-2-methylquinolineIodobenzeneCuI (10 mol%)Cs₂CO₃Dioxane11092[6]

Experimental Protocol: Copper-Catalyzed N-Arylation of 8-Aminoquinoline

Materials:

  • 8-Aminoquinoline (1.0 mmol)

  • Iodobenzene (1.1 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • K₂CO₃ (2.0 mmol)

  • DMSO (4 mL)

Procedure:

  • In a sealed tube, combine 8-aminoquinoline (1.0 mmol), iodobenzene (1.1 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMSO (4 mL) to the tube.

  • Seal the tube and heat the mixture at 120 °C for 24 hours.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield N-phenylquinolin-8-amine.

Visualization of Catalytic Cycle:

G CuI Cu(I) Catalyst Intermediate1 [Cu(I)(8-AQ-H)] CuI->Intermediate1 + this compound - Base-H⁺ Amine This compound Amine->Intermediate1 Base Base (K₂CO₃) Base->Intermediate1 ArylHalide Aryl Halide (Ar-X) Intermediate2 [Ar-Cu(III)(8-AQ-H)(X)] ArylHalide->Intermediate2 Product N-Arylated Product Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) Intermediate2->CuI + HX Intermediate2->Product (Reductive Elimination)

Proposed Catalytic Cycle for Cu-Catalyzed N-Arylation.

Ruthenium-Catalyzed Reactions

This compound serves as an effective bidentate directing group in ruthenium-catalyzed oxidative annulation reactions for the synthesis of isoquinolones.[7] It also facilitates remote C-H functionalization of 8-aminoquinoline amides.[8]

Table 3: Ruthenium-Catalyzed Synthesis of Isoquinolones

N-Quinolin-8-yl-benzamideAlkyneCatalyst SystemOxidantSolventTemp. (°C)Yield (%)Reference
N-(quinolin-8-yl)benzamideDiphenylacetylene[RuCl₂(p-cymene)]₂Cu(OAc)₂·H₂ODCE10095[7]
4-Me-N-(quinolin-8-yl)benzamide1-Phenyl-1-propyne[RuCl₂(p-cymene)]₂Cu(OAc)₂·H₂ODCE10088[7]

Experimental Protocol: Ruthenium-Catalyzed Synthesis of Isoquinolones

Materials:

  • N-(quinolin-8-yl)benzamide (0.5 mmol)

  • Diphenylacetylene (0.6 mmol)

  • [RuCl₂(p-cymene)]₂ (0.0125 mmol, 2.5 mol%)

  • Cu(OAc)₂·H₂O (1.0 mmol)

  • 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • To a screw-capped vial, add N-(quinolin-8-yl)benzamide (0.5 mmol), diphenylacetylene (0.6 mmol), [RuCl₂(p-cymene)]₂ (0.0125 mmol), and Cu(OAc)₂·H₂O (1.0 mmol).

  • Add DCE (2 mL) to the vial.

  • Seal the vial and heat the mixture at 100 °C for 12 hours in an open-air atmosphere.

  • After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography to obtain the desired isoquinolone product.

Visualization of Reaction Pathway:

G Start N-(quinolin-8-yl)benzamide + Alkyne Intermediate1 Ru-Complex Formation (Chelation Assistance) Start->Intermediate1 Catalyst [RuCl₂(p-cymene)]₂ Catalyst->Intermediate1 Oxidant Cu(OAc)₂·H₂O Intermediate4 Reductive Elimination Oxidant->Intermediate4 Intermediate2 C-H Activation Intermediate1->Intermediate2 Intermediate3 Alkyne Insertion Intermediate2->Intermediate3 Intermediate3->Intermediate4 Intermediate4->Catalyst Catalyst Regeneration Product Isoquinolone Product Intermediate4->Product

Pathway for Ru-Catalyzed Isoquinolone Synthesis.

Nickel-Catalyzed C-H Functionalization

This compound derivatives are also utilized in nickel-catalyzed C-H functionalization reactions, offering a more economical alternative to palladium catalysis. These reactions often proceed via paramagnetic Ni(II) species.[9]

Table 4: Nickel-Catalyzed C(sp³)–H Arylation

SubstrateAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
N-(quinolin-8-yl)pivalamide4-IodoanisoleNiCl₂(PPh₃)₂NaOtBuToluene11085[9]
N-(quinolin-8-yl)pivalamide4-IodotolueneNiBr₂·diglymeNaOtBuToluene11090[9]

Experimental Protocol: Nickel-Catalyzed C(sp³)–H Arylation

Materials:

  • N-(quinolin-8-yl)pivalamide (0.5 mmol)

  • 4-Iodoanisole (0.75 mmol)

  • NiCl₂(PPh₃)₂ (0.025 mmol, 5 mol%)

  • NaOtBu (1.0 mmol)

  • Toluene (2 mL)

Procedure:

  • Inside a glovebox, charge a vial with N-(quinolin-8-yl)pivalamide (0.5 mmol), 4-iodoanisole (0.75 mmol), NiCl₂(PPh₃)₂ (0.025 mmol), and NaOtBu (1.0 mmol).

  • Add toluene (2 mL) and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.

  • Stir for 24 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.

  • Concentrate the solution and purify the residue by silica gel chromatography.

Visualization of Proposed Catalytic Cycle:

G NiII_precatalyst Ni(II) Precatalyst NiII_amide Ni(II)-Amide Complex NiII_precatalyst->NiII_amide + Substrate + Base Substrate 8-AQ-Amide Substrate->NiII_amide Base Base (NaOtBu) Base->NiII_amide ArylHalide Aryl Halide (Ar-I) NiIV_intermediate Ni(IV) Intermediate ArylHalide->NiIV_intermediate Product Arylated Product NiII_cyclometalated Cyclometalated Ni(II) NiII_amide->NiII_cyclometalated C-H Activation NiII_cyclometalated->NiIV_intermediate + Ar-I (Oxidative Addition) NiIV_intermediate->NiII_precatalyst + HI NiIV_intermediate->Product (Reductive Elimination)

Proposed Catalytic Cycle for Ni-Catalyzed C-H Arylation.

References

Application Notes and Protocols for the Synthesis of 8-Aminoquinaldine-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 8-aminoquinaldine and its subsequent derivatization into Schiff base metal complexes. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential applications in neuroprotective and anticancer therapies.

Synthesis of this compound

This compound (also known as 2-methyl-8-aminoquinoline) is a key precursor for the synthesis of a wide range of metal complexes. A common and effective method for its preparation is the reduction of 8-nitro-2-methylquinoline.

Experimental Protocol: Reduction of 8-Nitro-2-methylquinoline

This protocol is adapted from established industrial synthesis methods.

Materials:

  • 8-Nitro-2-methylquinoline

  • Benzene (or an alternative aromatic solvent such as toluene)

  • Palladium on carbon (Pd/C) catalyst (typically 5-10%)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Hydrogenation reactor

  • Filtration apparatus

  • Crystallization vessel

Procedure:

  • Preparation of the Reaction Mixture: In a dispersion kettle, add 8-nitro-2-methylquinoline and an equal volume of benzene. Stir the mixture to form a homogenous dispersion.

  • Charging the Reactor: Pump the dispersion into a hydrogenation reactor.

  • Catalyst Addition: Add the Pd/C catalyst to the reactor. The catalyst loading is typically a small percentage of the substrate weight.

  • Inerting the Reactor: Close the reactor and purge it with nitrogen gas at 0.5 MPa to remove oxygen. Repeat the nitrogen purge at 1 MPa.

  • Hydrogenation: Introduce hydrogen gas into the reactor. The reaction is typically carried out at a temperature of 100-120°C and a hydrogen pressure of around 1 MPa. The reaction is monitored until the consumption of hydrogen ceases, which usually takes about 4 hours.

  • Catalyst Recovery: After the reaction is complete, cool the reactor to approximately 80°C. Filter the reaction mixture to recover the Pd/C catalyst.

  • Crystallization and Isolation: Transfer the filtrate to a crystallization vessel and cool it down. This compound will crystallize out of the solution.

  • Drying: Isolate the crystals by filtration and dry them under vacuum.

Expected Yield: 95-98%

Safety Precautions: This reaction involves flammable solvents and hydrogen gas under pressure and should be carried out in a well-ventilated fume hood or an appropriately rated chemical reactor by trained personnel.

Synthesis of this compound Schiff Base Ligands

Schiff bases are readily formed by the condensation reaction between a primary amine (this compound) and an aldehyde or ketone. These Schiff base ligands are then used to chelate metal ions.

Experimental Protocol: General Synthesis of an this compound Schiff Base

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., salicylaldehyde, vanillin)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve 1 mmol of this compound in 30 mL of methanol in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add a solution of 1 mmol of the desired substituted benzaldehyde in 20 mL of methanol.

  • Reaction: Reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Schiff Base: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold methanol, and dry in a desiccator. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound-Based Metal Complexes

Metal complexes can be synthesized by reacting the this compound Schiff base ligand with a suitable metal salt. Alternatively, a one-pot synthesis can be employed where the this compound, aldehyde, and metal salt react in a single step.

Experimental Protocol: General Synthesis of an this compound Schiff Base Metal Complex

Materials:

  • This compound Schiff base ligand

  • Metal salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂, CoCl₂)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Ligand Solution: Dissolve 1 mmol of the this compound Schiff base ligand in 30 mL of hot methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve 0.5 mmol of the metal salt in 15 mL of methanol.

  • Complexation: Slowly add the metal salt solution to the hot ligand solution with continuous stirring.

  • Reaction: Reflux the reaction mixture for 4-6 hours. A change in color of the solution and the formation of a precipitate usually indicates the formation of the complex.

  • Isolation of the Metal Complex: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by filtration.

  • Washing and Drying: Wash the solid with cold methanol to remove any unreacted starting materials and then dry it in a vacuum desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its metal complexes.

Table 1: Synthesis of this compound

Starting MaterialProductCatalystSolventTemperature (°C)Yield (%)Melting Point (°C)
8-Nitro-2-methylquinolineThis compoundPd/CBenzene100-12095-9865-67

Table 2: Synthesis and Characterization of Representative this compound Schiff Base Metal Complexes

LigandMetal SaltComplexYield (%)ColorDecomposition Temp. (°C)
This compound-salicylaldehydeCuCl₂[Cu(L¹)Cl]~85Green>300
This compound-salicylaldehydeZn(OAc)₂[Zn(L¹)₂]~80Yellow>300
This compound-vanillinNi(NO₃)₂[Ni(L²)₂(NO₃)₂]~75Greenish-Brown280-290
This compound-vanillinCoCl₂[Co(L²)Cl₂]~78Brown>300

L¹ = Schiff base of this compound and salicylaldehyde; L² = Schiff base of this compound and vanillin.

Mandatory Visualization

Experimental Workflow Diagrams

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis This compound This compound Reaction1 Condensation (Reflux in Methanol) This compound->Reaction1 Aldehyde Aldehyde Aldehyde->Reaction1 Schiff_Base This compound Schiff Base Reaction1->Schiff_Base Reaction2 Complexation (Reflux in Methanol) Schiff_Base->Reaction2 Metal_Salt Metal_Salt Metal_Salt->Reaction2 Metal_Complex This compound-based Metal Complex Reaction2->Metal_Complex

Caption: General experimental workflow for the two-step synthesis of 8-aminoguinaldine-based metal complexes.

Signaling Pathway Diagram

Recent studies have shown that certain 8-aminoquinoline-based copper complexes can exert neuroprotective effects by modulating the SIRT1/3-FOXO3a signaling pathway.[1] This pathway is crucial for regulating cellular stress responses, including oxidative stress and apoptosis.

Signaling_Pathway Complex This compound Copper Complex SIRT1 SIRT1/3 Complex->SIRT1 Activates FOXO3a_Ac FOXO3a (acetylated) (Inactive) SIRT1->FOXO3a_Ac Deacetylates FOXO3a FOXO3a (deacetylated) (Active) FOXO3a_Ac->FOXO3a Antioxidant_Genes Antioxidant Genes (e.g., SOD2, Catalase) FOXO3a->Antioxidant_Genes Upregulates Transcription Cell_Survival Increased Cell Survival Antioxidant_Genes->Cell_Survival Apoptosis Decreased Apoptosis Antioxidant_Genes->Apoptosis

References

Application Notes and Protocols: Fluorescent Labeling of Biological Molecules with 8-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinaldine is a fluorescent compound whose derivatives have shown significant promise in various biological applications, particularly as fluorescent probes for metal ions and in the synthesis of pharmaceuticals.[1][2] This document provides detailed application notes and protocols for the fluorescent labeling of biological molecules using this compound. The focus is on providing researchers with the necessary information to conjugate this compound to biomolecules and utilize its fluorescent properties for detection and analysis. While direct labeling protocols for this compound are not widely published, this guide outlines a standard approach by converting it to a reactive derivative for efficient bioconjugation.

Fluorescent Properties of this compound Derivatives

The fluorescent properties of this compound and its derivatives are often dependent on their local environment and chelation with metal ions.[3][4] Amide derivatives of 8-aminoquinoline are particularly noteworthy for their use as fluorescent sensors.[3][4] Below is a summary of reported fluorescent properties for relevant this compound derivatives.

DerivativeExcitation Max (nm)Emission Max (nm)Application NotesReference
6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)360490Fluorescence intensity increases upon chelation with Zn2+.[3][3]
N-(8-quinolyl)-p-aminobenzene-sulfonamide (HQAS)285 and 362507Used in a conjugate with ß-cyclodextrin for Zn2+ sensing.[3][3]
N-8-aminoquinolinylglycinamideNot specifiedTurn-on signal at longer wavelengthExhibits selective fluorescence enhancement with Zn2+ in aqueous buffer.[4][4]

Experimental Protocols

Protocol 1: Synthesis of 8-Quinaldine-Amido-Propanoate N-hydroxysuccinimide (8-QAP-NHS) Ester

To label biological molecules, the primary amino group of this compound must be modified to create a reactive functional group that can form a stable covalent bond with the target biomolecule. This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester derivative of this compound, which can then be used to label primary amines on proteins and other biomolecules.

Materials:

  • This compound

  • Succinic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 0.1 M HCl

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 8-Quinaldine-Amido-Propanoic Acid:

    • Dissolve this compound (1 equivalent) and succinic anhydride (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into 0.1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 8-Quinaldine-Amido-Propanoic Acid.

  • Synthesis of 8-Quinaldine-Amido-Propanoate N-hydroxysuccinimide (8-QAP-NHS) Ester:

    • Dissolve the purified 8-Quinaldine-Amido-Propanoic Acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the 8-QAP-NHS ester.

Protocol 2: Fluorescent Labeling of Proteins with 8-QAP-NHS Ester

This protocol describes a general method for labeling proteins with the synthesized 8-QAP-NHS ester. The NHS ester reacts with primary amines (e.g., the epsilon-amino group of lysine residues) on the protein to form a stable amide bond.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • 8-QAP-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Tris-HCl, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).

  • Prepare the Dye Stock Solution:

    • Dissolve the 8-QAP-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add the 8-QAP-NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and application, but a starting point of 10-20 moles of dye per mole of protein is recommended.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Stop the Reaction:

    • Add 1 M Tris-HCl, pH 8.5 to a final concentration of 50-100 mM to quench the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the this compound derivative.

Diagrams

experimental_workflow cluster_synthesis Protocol 1: Synthesis of 8-QAP-NHS Ester cluster_labeling Protocol 2: Protein Labeling A This compound + Succinic Anhydride B 8-Quinaldine-Amido-Propanoic Acid A->B DMF, RT C 8-QAP-NHS Ester B->C NHS, DCC, DMF D Protein + 8-QAP-NHS Ester C->D Add to protein E Labeling Reaction D->E Bicarbonate Buffer, pH 8.3 F Quenching (Tris-HCl) E->F G Purification (SEC) F->G H Labeled Protein G->H

Caption: Workflow for the synthesis of a reactive this compound derivative and subsequent protein labeling.

signaling_pathway cluster_sensing Metal Ion Sensing Mechanism Probe This compound Derivative (Low Fluorescence) Complex Probe-Ion Complex (High Fluorescence) Probe->Complex Chelation Ion Metal Ion (e.g., Zn2+) Ion->Complex

Caption: General mechanism of fluorescence enhancement in this compound-based metal ion sensors.

References

Application Notes and Protocols for 8-Aminoquinaldine Directed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for cross-coupling reactions utilizing 8-aminoquinoline and its derivatives, such as 8-aminoquinaldine, as a powerful bidentate directing group. This strategy enables the selective functionalization of C-H bonds, offering a versatile tool for the synthesis of complex organic molecules in pharmaceutical and materials science research.

Introduction

8-Aminoquinoline and its analogues have emerged as highly effective directing groups in transition metal-catalyzed cross-coupling reactions. By forming a stable five-membered palladacycle intermediate, the 8-aminoquinoline moiety directs the catalyst to a specific C-H bond, allowing for precise and efficient bond formation. This approach has been successfully applied to a variety of cross-coupling reactions, including C-C, C-N, and C-O bond formation. These notes will focus on palladium- and copper-catalyzed C-H functionalization reactions.

Key Reactions and Experimental Protocols

Palladium-Catalyzed C(sp2)–H Arylation of N-(quinolin-8-yl)benzamide

This protocol describes a general procedure for the palladium-catalyzed arylation of a C-H bond on a benzamide substrate directed by an 8-aminoquinoline group.[1]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_vial Charge vial with: - N-(quinolin-8-yl)benzamide (1.0 equiv) - Aryl iodide (3.0 equiv) - Pd(OAc)2 (5 mol%) - AgOAc (2.0 equiv) - NaOAc (1.0 equiv) add_solvent Add dry solvent (e.g., DCE or tert-amyl alcohol) prep_vial->add_solvent inert_atm Evacuate and refill with N2 or Argon add_solvent->inert_atm heat Heat in preheated oil bath (e.g., 100 °C) for 24 h inert_atm->heat cool Cool to room temperature heat->cool purify Purify by column chromatography cool->purify end end purify->end Isolated Product

Caption: Workflow for Pd-catalyzed C-H arylation.

Materials:

  • N-(quinolin-8-yl)benzamide derivative (substrate)

  • Aryl iodide (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Silver acetate (AgOAc) (oxidant)

  • Sodium acetate (NaOAc) (additive)

  • Dry solvent (e.g., 1,2-dichloroethane (DCE) or tert-amyl alcohol)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a capped vial equipped with a stirring bar, add the N-(quinolin-8-yl)benzamide substrate (0.15 mmol, 1.0 equiv), palladium(II) acetate (5 mol %), silver acetate (0.30 mmol, 2.0 equiv), the aryl iodide (0.45 mmol, 3.0 equiv), and sodium acetate (0.15 mmol, 1.0 equiv).[1]

  • Suspend the solids in a dry solvent (e.g., DCE, 0.3 mL).[1]

  • Evacuate the vial and backfill with an inert atmosphere (Nitrogen or Argon).

  • Place the sealed vial in a preheated oil bath at 100 °C and stir for 24 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can then be purified by silica gel column chromatography.

Data Presentation:

EntryAryl IodideProductYield (%)Reference
14-Iodoanisole4a74[1]
21-Iodo-4-(trifluoromethoxy)benzene4b72[1]
31-Iodo-3,5-dimethylbenzene4c71[1]
4Iodobenzene4d61[1]
52-Iodonaphthalene4e76[1]
Copper-Catalyzed Oxidative C–H/N–H Coupling for N-Arylation of Sulfoximines

This protocol details the copper-catalyzed coupling of 8-aminoquinoline-derived benzamides with sulfoximines, a method for C-N bond formation.[2][3]

Catalytic Cycle:

G start Cu(II) Catalyst sub Substrate Coordination (8-aminoquinoline benzamide) start->sub deprotonation Deprotonation sub->deprotonation c_h_activation C-H Activation (Irreversible) deprotonation->c_h_activation intermediate Cu(II) Intermediate c_h_activation->intermediate coupling Coupling with Sulfoximine (R2S(O)NH) intermediate->coupling reductive_elim Reductive Elimination coupling->reductive_elim product N-Arylated Sulfoximine Product reductive_elim->product reoxidation Re-oxidation (Ag2O) reductive_elim->reoxidation Cu(I) reoxidation->start

Caption: Proposed catalytic cycle for Cu-catalyzed C-H/N-H coupling.

Materials:

  • N-(quinolin-8-yl)benzamide derivative (1a) (substrate)

  • Sulfoximine (e.g., S,S-dimethylsulfoximine) (coupling partner)

  • Copper(II) triflate (Cu(OTf)₂) (catalyst)

  • Silver(I) oxide (Ag₂O) (oxidant)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • In an oven-dried reaction tube, combine the N-(quinolin-8-yl)benzamide derivative (0.2 mmol, 1.0 equiv), the sulfoximine (0.3 mmol, 1.5 equiv), Cu(OTf)₂ (0.02 mmol, 10 mol%), and Ag₂O (0.3 mmol, 1.5 equiv).

  • Add 1.0 mL of DCE to the tube.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture is filtered and concentrated.

  • The residue is then purified by column chromatography on silica gel to afford the desired N-arylated sulfoximine product.

Data Presentation:

EntryBenzamide SubstrateSulfoximineProductYield (%)Reference
1N-(quinolin-8-yl)benzamideS-methyl-S-phenylsulfoximine3a81[2]
24-methyl-N-(quinolin-8-yl)benzamideS-methyl-S-phenylsulfoximine3b83[2]
34-methoxy-N-(quinolin-8-yl)benzamideS-methyl-S-phenylsulfoximine3c75[2]
44-fluoro-N-(quinolin-8-yl)benzamideS-methyl-S-phenylsulfoximine3f94[2]
5N-(quinolin-8-yl)benzamideS,S-diphenylsulfoximine3k88[2]

Concluding Remarks

The use of this compound and related 8-aminoquinoline derivatives as directing groups provides a robust and reliable method for the selective functionalization of C-H bonds. The protocols outlined in these application notes serve as a starting point for the synthesis of a wide array of complex molecules. Optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields. These techniques are invaluable for medicinal chemistry programs and the development of novel organic materials.

References

Application Notes and Protocols for the Purification of 8-Aminoquinaldine Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinaldine, also known as 8-amino-2-methylquinoline, is a crucial intermediate in the synthesis of various pharmaceuticals and other valuable organic compounds.[1] Its purity is paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Column chromatography is a widely employed technique for the purification of organic compounds, offering a robust method for separating the desired product from unreacted starting materials, byproducts, and other impurities.[2]

This document provides detailed application notes and protocols for the purification of this compound and its derivatives using column chromatography. The provided methodologies are based on established practices for the purification of 8-aminoquinoline derivatives and related aromatic amines.

Chromatographic Principles

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or mixture of solvents).[2] For basic compounds like this compound, interactions with the acidic silanol groups on the surface of silica gel can lead to peak tailing and poor separation. This can be mitigated by using a basic modifier in the mobile phase or by employing a different stationary phase.

Data Presentation

The following tables summarize quantitative data extracted from studies on the purification of 8-aminoquinoline derivatives, which can serve as a starting point for the purification of this compound.

Table 1: Mobile Phase Compositions for Purification of 8-Aminoquinoline Derivatives on Silica Gel

CompoundMobile Phase SystemElution ModeReference
5-(1,2-dithiolan-3-yl)-N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamideChloroform (CHCl₃)Isocratic[3]
5-(1,2-dithiolan-3-yl)-N-(3-oxo-3-(quinolin-8-ylamino)propyl)pentanamideChloroform/Methanol (99:1)Isocratic[3]
Caffeic acid derivative of 8-aminoquinolineChloroform/Methanol (95:5)Isocratic[3]
Ferulic acid derivative of 8-aminoquinolineChloroform/Methanol (95:5)Isocratic[3]
Caffeic acid derivative of 8-aminoquinolineChloroform/Methanol (gradient 100:0 to 95:5)Gradient[3]
Ferulic acid derivative of 8-aminoquinolineChloroform/Methanol (gradient 100:0 to 98:2)Gradient[3]

Table 2: Reported Yields for Purified 8-Aminoquinoline Derivatives

CompoundPurification MethodYieldReference
5-(1,2-dithiolan-3-yl)-N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamideFlash chromatography (Silica gel, CHCl₃)69%[3]
5-(1,2-dithiolan-3-yl)-N-(3-oxo-3-(quinolin-8-ylamino)propyl)pentanamideFlash chromatography (Silica gel, CHCl₃/MeOH 99:1)23%[3]
Caffeic acid derivative of 8-aminoquinolineGel chromatography (Silica gel, CHCl₃/MeOH 95:5)38%[3]
Ferulic acid derivative of 8-aminoquinolineFlash chromatography (Silica gel, CHCl₃/MeOH 95:5)33%[3]
Caffeic acid derivative of 8-aminoquinolineFlash chromatography (Silica gel, CHCl₃/MeOH gradient)14%[3]
Ferulic acid derivative of 8-aminoquinolineFlash chromatography (Silica gel, CHCl₃/MeOH gradient)15%[3]

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier

This protocol is a general procedure for the purification of this compound and can be adapted based on the specific impurity profile of the crude product.

Materials:

  • Crude this compound product

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Triethylamine (or pyridine)

  • Dichloromethane (for sample loading)

  • Flash chromatography system (column, pump, fraction collector)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Methodology:

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a solvent system of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane).

    • To counteract the acidic nature of the silica gel, add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase.[4][5]

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.

    • Dry pack the column with silica gel.

    • Equilibrate the column by flushing it with the initial, least polar mobile phase (e.g., hexane with 0.1% triethylamine) until the silica gel is fully wetted and the baseline is stable.

  • Sample Loading:

    • Dissolve the crude this compound product in a minimal amount of dichloromethane.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). The gradient profile should be determined based on the TLC analysis.

    • Maintain a constant flow rate and collect fractions throughout the elution process.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the fractions that show a single spot corresponding to the desired product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).

Protocol 2: Chromatography on Amine-Functionalized Silica or Alumina

As an alternative to using a basic modifier, an amine-functionalized silica or basic alumina stationary phase can be employed to improve the separation of basic compounds like this compound.[5]

Materials:

  • Crude this compound product

  • Amine-functionalized silica gel or basic alumina

  • Hexane (or Heptane)

  • Ethyl acetate

  • Flash chromatography system

  • TLC plates (silica gel or alumina coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Perform TLC analysis as described in Protocol 1, but without the addition of a basic modifier to the mobile phase. Use TLC plates corresponding to the chosen stationary phase (amine-functionalized silica or alumina).

  • Column Packing:

    • Pack the column with the amine-functionalized silica or basic alumina.

    • Equilibrate the column with the initial mobile phase.

  • Sample Loading, Elution, Fraction Analysis, and Product Isolation:

    • Follow the procedures outlined in steps 3-6 of Protocol 1. The mobile phase will not contain a basic modifier.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude this compound tlc TLC Analysis for Solvent System Optimization crude_sample->tlc packing Column Packing (Silica Gel) tlc->packing loading Sample Loading packing->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection fraction_analysis Fraction Analysis (TLC) collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in 8-Aminoquinaldine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 8-Aminoquinaldine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: I am experiencing a very low yield or no product in my Skraup synthesis of this compound. What are the likely causes?

Low yields in the Skraup synthesis of this compound can stem from several factors, particularly when using an amino-substituted aniline like o-phenylenediamine.

  • Cause: Reaction is too violent or overheating. The Skraup reaction is notoriously exothermic, and excessive heat can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and general decomposition of the reaction mixture, resulting in tar formation.[1][2]

    • Solution: Employ a moderating agent such as ferrous sulfate (FeSO₄) or boric acid to control the reaction's vigor.[1][3] Ensure gradual heating and efficient stirring to maintain a controlled temperature.[1]

  • Cause: Incomplete reaction. Insufficient heating or reaction time may lead to an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider incrementally increasing the temperature or extending the reaction time.[2]

  • Cause: Issues with the oxidizing agent. The choice and amount of oxidizing agent are critical. An overly strong oxidant can degrade the product, while an insufficient amount will result in incomplete aromatization of the dihydroquinaldine intermediate.

    • Solution: Nitrobenzene is a common oxidizing agent in this synthesis.[4] The use of a milder oxidizing agent may be beneficial.[4] Experiment with the stoichiometry of the oxidizing agent to find the optimal balance.

Q2: My Doebner-von Miller reaction to produce this compound is resulting in a low yield and multiple byproducts. How can I improve this?

The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, can also be challenging.

  • Cause: Polymerization of the α,β-unsaturated carbonyl compound. Under the acidic conditions of the reaction, crotonaldehyde (a common reactant for quinaldine synthesis) is prone to polymerization.[2]

    • Solution: Consider using a biphasic reaction medium to sequester the crotonaldehyde in an organic phase, which can reduce its tendency to polymerize.[2] Dropwise addition of the pyruvic acid to a heated reaction mixture can also help control the reaction rate and minimize side reactions.

  • Cause: Suboptimal reaction conditions. The choice of acid catalyst and solvent can significantly impact the yield.

    • Solution: While strong mineral acids are traditional, Lewis acids like tin tetrachloride and scandium(III) triflate, or Brønsted acids such as p-toluenesulfonic acid, have been used to catalyze the reaction.[5][6] Solvent screening is also recommended; for some substrates, acetonitrile has proven effective.[5] A reaction temperature of at least 65 °C is often necessary for good yields.[5]

Q3: I am struggling with the purification of this compound from a tarry reaction mixture. What are the best methods?

Tar formation is a frequent issue in quinoline synthesis, making product isolation difficult.

  • Solution: Steam Distillation. For crude products from classical syntheses like the Skraup reaction, steam distillation is an effective method for isolating the quinoline product from non-volatile tars.[1]

  • Solution: Acid-Base Extraction. As an amine, this compound is basic and can be separated from neutral and acidic impurities through acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an acidic aqueous solution. The aqueous layer containing the protonated product can then be basified to precipitate the purified this compound.

  • Solution: Column Chromatography. If other methods are insufficient, column chromatography on silica gel or alumina can be used for purification. A solvent system of ethyl acetate and hexane is often a good starting point for elution.

  • Solution: Recrystallization. Once a partially purified solid is obtained, recrystallization can be an effective final purification step. Ethanol is a potential solvent for the recrystallization of this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for 8-Substituted Quinolines

Synthesis MethodStarting MaterialsProductReported YieldReference
Reduction of Nitro-Precursor 8-Nitro-2-methyl-quinoline, Pd/C catalyst, HydrogenThis compound95-98%CN1763013A
Amination of Oxy-Precursor 8-Oxyquinaldine, Aqueous Ammonia, Sodium BisulfiteThis compoundGoodDE666790C
Doebner-von Miller o-Chloroaniline, Crotonaldehyde, Phosphotungstic Acid2-Methyl-8-chloroquinoline81%CN102675201B
Substitution on Quinoline Ring 4-Hydroxy-8-tosyloxyquinoline4-Chloro-8-tosyloxyquinoline94%[7]
Substitution on Quinoline Ring 4-Chloro-8-tosyloxyquinoline, Various Nucleophiles4-Amino/Thioalkyl-8-hydroxyquinolines>70%[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 8-Nitro-2-methyl-quinoline

This protocol is adapted from a patented high-yield method.

Materials:

  • 8-Nitro-2-methyl-quinoline

  • Benzene (or a suitable alternative solvent)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • Disperse 8-Nitro-2-methyl-quinoline in benzene in a suitable reaction vessel.

  • Transfer the dispersion to a hydrogenation reactor.

  • Add the Pd/C catalyst.

  • Seal the reactor and purge with nitrogen gas to remove oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to 100-120°C with stirring.

  • Monitor the reaction progress by hydrogen uptake or TLC. The reaction is typically complete in about 4 hours.

  • After the reaction is complete, cool the reactor to 80°C and vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture to recover the Pd/C catalyst.

  • Cool the filtrate to induce crystallization of this compound.

  • Collect the crystalline product by filtration. This method has been reported to yield 95-98% of high-purity this compound.

Protocol 2: General Procedure for Doebner-von Miller Synthesis of a Quinaldine Derivative

This is a general procedure that can be adapted for the synthesis of this compound using o-phenylenediamine and crotonaldehyde.

Materials:

  • o-Phenylenediamine

  • Crotonaldehyde

  • Hydrochloric acid or another suitable acid catalyst

  • An oxidizing agent (e.g., arsenic acid, or in some cases, air)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in an acidic solution (e.g., aqueous HCl).

  • Slowly add crotonaldehyde to the stirred solution. The reaction can be exothermic, so cooling may be necessary.

  • Add the oxidizing agent.

  • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide or calcium hydroxide.[8]

  • Isolate the crude product. Steam distillation is a common method to separate the quinaldine derivative from the reaction mixture.[8]

  • The collected distillate can be extracted with an organic solvent (e.g., chloroform or ether).[8]

  • The organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography.

Visualizations

cluster_synthesis This compound Synthesis Pathways cluster_skraup Skraup/Doebner-von Miller Type cluster_reduction Reduction Pathway cluster_amination Amination Pathway Start Starting Materials PD o-Phenylenediamine Start->PD Glycerol Glycerol / Crotonaldehyde Start->Glycerol Nitro 8-Nitro-2-methyl-quinoline Start->Nitro Oxy 8-Oxyquinaldine Start->Oxy Ammonia Ammonia Start->Ammonia Skraup_Reaction Skraup or Doebner-von Miller Reaction PD->Skraup_Reaction Glycerol->Skraup_Reaction Product This compound Skraup_Reaction->Product Reduction Catalytic Hydrogenation Nitro->Reduction Reduction->Product Amination Amination Reaction Oxy->Amination Ammonia->Amination Amination->Product

Caption: Overview of major synthesis pathways for this compound.

LowYield Low Yield Observed CheckPurity Check Starting Material Purity LowYield->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Purify Starting Materials PurityOK->Purify No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) PurityOK->OptimizeConditions Yes Purify->CheckPurity ConditionsOK Yield Improved? OptimizeConditions->ConditionsOK CheckCatalyst Evaluate Catalyst/ Oxidizing Agent ConditionsOK->CheckCatalyst No Success Successful Synthesis ConditionsOK->Success Yes CatalystOK Yield Improved? CheckCatalyst->CatalystOK ReviewWorkup Review Workup & Purification CatalystOK->ReviewWorkup No CatalystOK->Success Yes WorkupOK Yield Improved? ReviewWorkup->WorkupOK WorkupOK->Success Yes ConsultLit Consult Literature for Alternative Methods WorkupOK->ConsultLit No

References

Optimizing reaction conditions for 8-Aminoquinaldine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Aminoquinaldine Functionalization

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the functionalization of this compound and its derivatives.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it a key compound in synthesis? 8-Aminoquinoline and its derivatives, such as this compound (8-amino-2-methylquinoline), are vital nitrogen-containing heterocyclic compounds.[1][2] In organic synthesis, the 8-aminoquinoline moiety is widely used as a powerful bidentate directing group, which facilitates the selective activation and functionalization of C-H bonds at various positions on a substrate molecule.[1][3] This capability makes it an indispensable tool for constructing complex molecules and has significant applications in medicinal chemistry and material science.[1][4]

Q2: What are the common functionalization strategies for 8-aminoquinoline amides? The most prevalent strategy involves using the 8-aminoquinoline amide as a directing group for transition-metal-catalyzed C-H bond functionalization.[1] This includes:

  • Palladium-catalyzed C-H Arylation: To form new C-C bonds.[5][6]

  • Nickel-catalyzed C-H Arylation: An alternative to palladium, often with different reactivity and tolerance for functional groups.[7][8]

  • Copper-catalyzed Reactions: Used for C-H/N-H coupling to form N-arylated products and for azidation or halogenation at the C5 position.[9][10][11]

  • Metal-free Reactions: Methods using oxidants like K₂S₂O₈ for reactions such as cyanoalkylation have also been developed.[12]

Reaction Optimization & Troubleshooting

Q3: My Palladium-catalyzed C-H arylation reaction is giving a low yield. What conditions can I optimize? Low yields in Pd-catalyzed C-H arylations can often be improved by systematically optimizing additives, solvents, and temperature. An initial screen might show high conversion but low yield, indicating selectivity issues.[6] The choice of solvent is critical; studies have shown that solvents like 1,2-dichloroethane (DCE) or tert-amyl alcohol can significantly improve yields compared to others like acetonitrile (MeCN).[5][6] Adding a simple acetate salt, such as sodium acetate (NaOAc), can also substantially enhance reaction efficiency and yield.[6]

Q4: I'm observing significant side products and poor selectivity in my C-H functionalization. How can this be addressed? Poor selectivity is a common issue when initial reaction conditions lead to full conversion of the starting material but a low yield of the desired product.[6] This suggests that the substrate is being consumed in non-productive pathways. The addition of specific additives can have a strong influence on both efficiency and selectivity.[6] While some common additives for C-H functionalization like pivalic acid or dibenzyl phosphate may have a negative effect on certain substrates, simple salts like NaOAc have been shown to improve yields by mitigating side reactions.[6] Adjusting the temperature and reaction time can also fine-tune selectivity; for instance, decreasing the temperature from 110 °C to 100 °C and increasing the reaction time proved beneficial in one study.[6]

Q5: My Nickel-catalyzed C-H functionalization is sluggish or fails. Could the choice of base be the problem? Yes, the choice of base is critical in Ni-catalyzed C-H functionalization. While sodium carbonate (Na₂CO₃) is a common base, it has been found to hinder catalysis in some systems.[7][8] Mechanistic studies have revealed that the deprotonation of the 8-aminoquinoline amide can become the rate-determining step when Na₂CO₃ is used.[8] Furthermore, the carbonate anion may form an off-cycle resting state with the catalyst, rendering it inactive.[7][8] Switching to a stronger base like sodium tert-butoxide (NaOᵗBu) can lead to improved catalytic turnover under milder conditions.[8]

Q6: I am unable to cleave the 8-aminoquinoline directing group after my reaction. What are some effective methods? The robust nature of the 8-aminoquinoline amide bond can make its removal challenging, which can limit the synthetic utility of this method.[3] A mild and effective one-pot protocol involves an oxidative deprotection strategy. The amide is first converted to a more labile imide intermediate via ozonolysis, which can then be easily cleaved to yield the desired carboxylic acid or be converted into other amides.[3]

Data & Protocols

Table 1: Optimization of Pd-Catalyzed C-H Arylation

The following table summarizes the optimization of reaction conditions for the arylation of an 8-aminoquinoline (8-AQ) amide substrate with 4-iodoanisole.[5][6] This data illustrates the impact of additives, solvents, and temperature on reaction yield and conversion.

EntryPd(OAc)₂ (mol %)Additive (equiv)SolventTemp (°C)Time (h)Conversion (%)Yield (%)
15NoneDCE11016>9950[6]
25(BnO)₂PO₂H (0.2)DCE110162812[6]
35NaOAc (0.2)DCE110169056[6]
45NaOAc (1.0)DCE100247868[6]
55NaOAc (1.0)MeCN100244528[6]
65NaOAc (1.0)t-amyl-OH10024>9971[5]
75NaOAc (1.0)DCE100248175[6]

Reaction conditions: Substrate (0.15 mmol), 4-iodoanisole (3 equiv), AgOAc (2.0 equiv) under an inert atmosphere.[6]

Experimental Protocol: Synthesis of 8-Aminoquinoline Amides

This protocol describes a general method for synthesizing 8-aminoquinoline amides from triterpenoic acids, which are common starting materials for functionalization.[13]

  • Acid Chloride Formation:

    • Dissolve the starting carboxylic acid (e.g., oleanonic acid, 1 eq.) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.5 eq.) dropwise at 0-5 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Remove the solvent and residual oxalyl chloride under reduced pressure.

  • Amide Coupling:

    • Dissolve the resulting acid chloride residue in anhydrous DCM.

    • In a separate flask, prepare a solution of this compound (1 eq.), triethylamine (1.3 eq.), and a catalytic amount of DMAP in anhydrous DCM at 0-5 °C.

    • Add the acid chloride solution dropwise to the this compound solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with 2% aqueous hydrochloric acid.

    • Separate the organic layer and wash it sequentially with 2% aqueous HCl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the pure amide.[13]

Experimental Protocol: Pd-Catalyzed C–H Arylation

This protocol provides a general method for the 8-aminoquinoline-directed C-H arylation of a vinyl substrate.[5][6]

  • Reaction Setup:

    • In a capped vial, combine the 8-aminoquinoline amide substrate (1.0 equiv, 0.15 mmol), Pd(OAc)₂ (5 mol %), AgOAc (2.0 equiv), the aryl iodide (3.0 equiv), and NaOAc (1.0 equiv).

    • Suspend the solids in the chosen dry solvent (e.g., DCE, 0.3 mL).

    • Evacuate the vial and backfill with an inert gas (e.g., N₂ or Argon).

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir for the specified time (e.g., 24 hours).

  • Workup and Analysis:

    • Allow the crude mixture to cool to room temperature.

    • Analyze the conversion and yield via ¹H NMR spectroscopy using an internal standard.

    • Purify the product using silica gel chromatography.[5][6]

Visual Guides & Workflows

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification prep_reagents Weigh Reagents & Catalysts prep_solvent Add Dry Solvent prep_reagents->prep_solvent prep_inert Establish Inert Atmosphere (N₂ or Ar) prep_solvent->prep_inert exec_heat Heat to Target Temperature (e.g., 100-110 °C) prep_inert->exec_heat Start Reaction exec_stir Stir for Specified Time (e.g., 16-24 h) exec_heat->exec_stir exec_monitor Monitor Progress (TLC/LCMS) exec_stir->exec_monitor workup_cool Cool to Room Temperature exec_monitor->workup_cool Reaction Complete workup_quench Quench Reaction workup_cool->workup_quench workup_extract Aqueous Extraction workup_quench->workup_extract workup_purify Column Chromatography workup_extract->workup_purify

Caption: General experimental workflow for a transition-metal-catalyzed C-H functionalization reaction.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Reagents start Low Reaction Yield or Selectivity check_catalyst Vary Catalyst Loading (e.g., 5-10 mol%) start->check_catalyst check_solvent Screen Solvents (e.g., DCE, t-amyl-OH) start->check_solvent check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_base Is Base Appropriate? (e.g., NaOᵗBu vs Na₂CO₃ for Ni) check_catalyst->check_base check_additive Screen Additives (e.g., NaOAc) check_base->check_additive check_temp Adjust Temperature check_solvent->check_temp check_time Vary Reaction Time check_temp->check_time

Caption: Troubleshooting decision tree for optimizing low-yield functionalization reactions.

G cat Pd(0) Catalyst ox_add Oxidative Addition (Ar-I) cat->ox_add pd_ii Ar-Pd(II)-I Intermediate ox_add->pd_ii cmd Concerted Metalation- Deprotonation (CMD) pd_ii->cmd pd_iv Cyclometalated Pd(II) Intermediate cmd->pd_iv substrate R-H (Substrate with 8-AQ directing group) substrate->cmd red_elim Reductive Elimination pd_iv->red_elim red_elim->cat Regenerates Catalyst product R-Ar (Arylated Product) red_elim->product

Caption: Simplified catalytic cycle for a Pd-catalyzed C-H arylation directed by 8-aminoquinoline.

References

How to avoid side products in 8-Aminoquinaldine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side products in reactions involving 8-aminoquinaldine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The primary reactive sites in this compound are the 8-amino group and the electron-rich quinoline ring. Common side reactions include:

  • Over-alkylation: The secondary amine formed after initial N-alkylation can react further with the alkylating agent to form a tertiary amine. This is particularly problematic when primary or secondary amines are the desired products.

  • Di-acylation: In the presence of a highly reactive acylating agent, both the amino group and, under certain conditions, the quinoline ring can be acylated.

  • C5-Position Reactions: The C5 position of the quinoline ring is susceptible to electrophilic substitution, leading to undesired C-C or C-X bond formation (e.g., halogenation, nitration, arylation).[1][2][3][4][5] This is a common issue in C-H activation/functionalization reactions where this compound is used as a directing group.[6]

  • Dimerization: Under certain oxidative conditions, dimerization of this compound derivatives can occur.

  • Polymerization: Harsh reaction conditions, such as those in a Skraup synthesis, can lead to the formation of polymeric tars.

Q2: How can I prevent over-alkylation of the 8-amino group?

A2: To minimize over-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent to increase the probability of the alkylating agent reacting with the primary amine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation step.

  • Protecting Groups: Introduce a protecting group on the 8-amino group, perform the desired reaction on another part of the molecule, and then deprotect the amino group.

  • Reaction Conditions: Optimize the solvent, base, and temperature. Lower temperatures and careful selection of a non-nucleophilic base can help control the reaction rate and improve selectivity.

Q3: What is the best way to achieve selective N-acylation without side reactions on the quinoline ring?

A3: For selective N-acylation, the following approaches are recommended:

  • Mild Acylating Agents: Use less reactive acylating agents. For example, use an acid anhydride with a non-nucleophilic base at controlled temperatures.

  • Catalyst Selection: In some cases, specific catalysts can promote selective N-acylation. For instance, catalyst-free conditions with acetic anhydride have been shown to be effective for N-acylation of various amines.[7]

  • Optimized Reaction Conditions: Control of reaction temperature is crucial. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often prevent side reactions on the quinoline ring.

  • Use of Coupling Agents: For coupling carboxylic acids to the 8-amino group, using standard peptide coupling agents (e.g., DCC, EDC) with additives like HOBt can provide high selectivity under mild conditions.

Troubleshooting Guides

Issue 1: Formation of C5-Substituted Byproducts in C-H Functionalization Reactions

Symptoms:

  • NMR or mass spectrometry data indicates the presence of an isomer with substitution on the quinoline ring in addition to the desired product.

  • Lower than expected yield of the target product, with a significant amount of a byproduct of the same mass.

Possible Causes:

  • The reaction conditions (catalyst, oxidant, temperature) are promoting electrophilic attack at the C5 position.

  • The directing group effect of the 8-amino group is not sufficiently controlling the regioselectivity.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Catalyst and Additive Optimization In a palladium-catalyzed C-H arylation, screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and additives. For example, in a specific C-H arylation, switching from additives like (BnO)₂PO₂H or PivOH to NaOAc improved the yield and selectivity.[6]Increased yield of the desired product and reduced formation of the C5-arylated isomer.
Solvent Selection Perform a solvent screen. Polar aprotic solvents like DCE or DMSO can significantly influence the regioselectivity compared to nonpolar solvents like toluene. For a Pd-catalyzed C-H arylation, DCE was found to give a higher yield and conversion compared to toluene, HFIP, or MeCN.[6]Improved regioselectivity and higher conversion to the desired product.
Temperature Control Lowering the reaction temperature can often increase selectivity. For instance, decreasing the temperature from 110 °C to 100 °C in a C-H arylation reaction resulted in a better yield and conversion.[6]Minimized formation of the C5-substituted byproduct.
Issue 2: Presence of Di-acylated or Over-alkylated Products

Symptoms:

  • Mass spectrometry shows peaks corresponding to the addition of two or more acyl or alkyl groups.

  • TLC analysis shows multiple product spots with lower polarity than the desired mono-substituted product.

Possible Causes:

  • The acylating or alkylating agent is too reactive.

  • The reaction stoichiometry is not optimized.

  • The reaction temperature is too high.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Control of Stoichiometry Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating/alkylating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.Formation of the mono-substituted product as the major component.
Slow Addition of Reagent Add the acylating or alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C).This maintains a low concentration of the electrophile, favoring mono-substitution.
Use of a Protecting Group Protect the 8-amino group with a suitable protecting group (e.g., Boc, Cbz) if other reactive sites need to be modified.Complete prevention of reaction at the 8-amino position.

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound

This protocol describes a general procedure for the selective N-acylation of this compound using an acid chloride.

Materials:

  • This compound

  • Acid chloride (1.05 equivalents)

  • Triethylamine (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Slowly add the acid chloride dropwise to the cooled solution over a period of 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing C5-Bromination during N-Acyl Directed Reactions

This protocol is based on a copper-promoted C5-bromination reaction and highlights conditions that can be avoided to prevent this side reaction when another transformation is desired.[1][3]

Conditions that Promote C5-Bromination (to be avoided for other reactions):

  • Catalyst: Cu(OAc)₂·H₂O (20 mol %)

  • Base: K₂CO₃ (1.0 equivalent)

  • Solvent: DMSO

  • Temperature: 100 °C

  • Bromine Source: An alkyl bromide

To minimize C5-bromination, consider:

  • Using a different metal catalyst that does not promote C-H activation at the C5 position.

  • Employing a non-polar solvent.

  • Running the reaction at a lower temperature.

  • Avoiding the use of copper salts and bromide sources in the same reaction mixture if C5-bromination is not the desired outcome.

Data Presentation

Table 1: Effect of Solvent and Temperature on a Pd-Catalyzed C-H Arylation of an 8-Aminoquinoline Derivative [6]

EntrySolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1Toluene11016>9550
2DCE110168175
3Toluene100247868
4HFIP11016N/A44
5MeCN11016N/A28

Reaction conditions: 8-aminoquinoline derivative (1.0 equiv), 4-iodoanisole (3.0 equiv), Pd(OAc)₂ (5 mol%), AgOAc (2.0 equiv), NaOAc (1.0 equiv). This table illustrates that solvent and temperature have a significant impact on the reaction outcome, with DCE at 110°C providing the best yield in this specific case.

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies cluster_end Desired Outcome start This compound Reaction side_product Side Product Detected? (e.g., C5-isomer, over-alkylation) start->side_product analysis Analyze Reaction Parameters side_product->analysis Yes end Pure Product side_product->end No temp Adjust Temperature analysis->temp solvent Change Solvent analysis->solvent catalyst Modify Catalyst/Additives analysis->catalyst stoichiometry Vary Stoichiometry analysis->stoichiometry temp->start solvent->start catalyst->start stoichiometry->start

Caption: A troubleshooting workflow for optimizing this compound reactions.

logical_relationship cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_ch C-H Functionalization cluster_solutions General Solutions reaction_type Reaction Type alkylation Over-alkylation reaction_type->alkylation Potential Side Product acylation Di-acylation reaction_type->acylation Potential Side Product ch_func C5-Substitution reaction_type->ch_func Potential Side Product sol_stoich Control Stoichiometry alkylation->sol_stoich acylation->sol_stoich sol_reagent Select Reagent Activity acylation->sol_reagent sol_temp Optimize Temperature ch_func->sol_temp

Caption: Common side products and general mitigation strategies.

References

Preventing photobleaching of 8-Aminoquinaldine fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-Aminoquinaldine-based fluorescent probes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescent probes?

This compound is a heterocyclic aromatic compound that serves as a versatile building block for the synthesis of fluorescent probes. Its quinoline structure provides a rigid framework that can be chemically modified to create probes that are sensitive to specific environmental factors such as pH, metal ions, and viscosity. These probes are valuable tools in various biological and chemical research areas, including cellular imaging and sensing.

Q2: What is photobleaching and why is it a problem for this compound probes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce. This phenomenon occurs when the fluorescent molecule is exposed to excitation light, particularly at high intensities or for prolonged periods. For researchers using this compound probes, photobleaching can lead to a gradual decrease in the fluorescent signal, which can compromise the quality of images and the accuracy of quantitative measurements.

Q3: What are the main factors that influence the photostability of this compound probes?

The photostability of this compound probes, like other fluorophores, is influenced by several factors:

  • Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.

  • Exposure Duration: Longer exposure to excitation light leads to more significant photobleaching.

  • Local Environment: The solvent, pH, and presence of oxygen or other reactive species in the probe's immediate surroundings can significantly affect its photostability. For instance, the fluorescence of quinoline derivatives is known to be highly sensitive to the solvent environment.[1]

  • Probe Concentration: High concentrations of the probe can sometimes lead to self-quenching, which reduces the overall fluorescence signal.

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to the mounting medium of a sample to reduce photobleaching.[2] They primarily work by scavenging for reactive oxygen species (ROS), which are major contributors to the photochemical damage of fluorophores. Common antifade reagents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[2]

Q5: Are there specific antifade reagents recommended for this compound probes?

While specific studies on the compatibility of antifade reagents with this compound probes are limited, general-purpose antifade reagents are a good starting point. The choice of reagent may depend on the specific experimental conditions, such as whether live or fixed cells are being imaged. For heterocyclic fluorescent dyes, reagents like Vectashield have shown good performance with a range of fluorochromes.[3] It is advisable to empirically test a few different antifade reagents to determine the most effective one for your specific this compound derivative and application.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound fluorescent probes.

Problem 1: Rapid Loss of Fluorescence Signal (Photobleaching)

Possible Cause Suggested Solution
High Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that still provides a good signal-to-noise ratio. Use neutral density filters to attenuate the light without changing its spectral properties.
Long Exposure Times Decrease the camera exposure time or the dwell time for confocal microscopy. For time-lapse imaging, increase the interval between image acquisitions.
Oxygen-Mediated Damage Use a high-quality antifade mounting medium containing reactive oxygen species scavengers. For live-cell imaging, consider using a reagent like ProLong™ Live Antifade Reagent.
Inherent Photolability of the Probe If possible, consider synthesizing or using a derivative of this compound that is known to have higher photostability.
Suboptimal pH The fluorescence of quinoline derivatives can be pH-sensitive.[1] Ensure the pH of your buffer is optimal for your probe's fluorescence. For some quinolines, acidic conditions can enhance fluorescence intensity.[1]

Problem 2: Weak or No Fluorescence Signal

Possible Cause Suggested Solution
Low Probe Concentration Optimize the staining protocol to ensure an adequate concentration of the probe is bound to the target.
Incorrect Excitation/Emission Wavelengths Verify the excitation and emission maxima of your specific this compound derivative and ensure your microscope's filter sets are appropriate.
Fluorescence Quenching The solvent or other components in your sample medium may be quenching the fluorescence.[1] Test the probe in different solvents to see if the signal improves. Degassing the solution to remove dissolved oxygen can also help.[1]
Probe Degradation Ensure your this compound probe solution is fresh and has been stored correctly, protected from light and high temperatures.

Problem 3: High Background Fluorescence

Possible Cause Suggested Solution
Excess Unbound Probe Thoroughly wash the sample after staining to remove any unbound probe molecules.
Autofluorescence from Sample Image a control sample that has not been stained with the this compound probe to assess the level of autofluorescence. If significant, you may need to use spectral unmixing techniques or choose a probe with a different emission wavelength.
Contaminated Optics or Slides Ensure that the microscope slides, coverslips, and immersion oil are clean and free of fluorescent contaminants.

Visual Logic and Workflows

Photobleaching_Troubleshooting start Start: Rapid Signal Loss check_intensity Check Excitation Intensity start->check_intensity reduce_intensity Reduce Intensity / Use ND Filters check_intensity->reduce_intensity Too High check_exposure Check Exposure Time check_intensity->check_exposure Optimal end_good Problem Solved reduce_intensity->end_good reduce_exposure Decrease Exposure Time / Increase Interval check_exposure->reduce_exposure Too Long use_antifade Use Antifade Reagent check_exposure->use_antifade Optimal reduce_exposure->end_good optimize_env Optimize Environment (pH, Solvent) use_antifade->optimize_env use_antifade->end_good check_probe Consider Probe Photostability optimize_env->check_probe optimize_env->end_good end_bad Consider Alternative Probe check_probe->end_bad Photostability_Measurement_Workflow prep Prepare Stained Sample setup Set Up Microscope (Constant Intensity) prep->setup acquire Acquire Time-Lapse Images setup->acquire analyze Analyze Image Series Data acquire->analyze plot Plot Normalized Intensity vs. Time analyze->plot determine Determine Half-Life (t1/2) plot->determine result Photostability Quantified determine->result Photobleaching_Pathway cluster_0 Photobleaching Process cluster_1 Antifade Action GS Ground State (Fluorophore) ES Excited Singlet State GS->ES Excitation Light ES->GS Fluorescence TS Excited Triplet State ES->TS Intersystem Crossing ROS Reactive Oxygen Species (ROS) TS->ROS Energy Transfer to O2 Bleached Photobleached (Non-fluorescent) TS->Bleached Photochemical Reaction ROS->Bleached Oxidative Damage Quenched Quenched ROS Antifade Antifade Reagent Antifade->Quenched Scavenges

References

Addressing catalyst deactivation in 8-Aminoquinaldine-mediated catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 8-Aminoquinaldine in catalytic processes. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.

I. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound-mediated catalysis in a question-and-answer format.

Q1: My reaction is showing low to no conversion. What are the likely causes related to the catalyst?

A1: Low or no conversion in a reaction catalyzed by an this compound-metal complex can stem from several factors related to catalyst deactivation. The primary suspects are catalyst poisoning, formation of an inactive catalyst species, or degradation of the ligand/catalyst.

Troubleshooting Workflow for Low/No Conversion

G start Low/No Conversion Observed check_reagents Verify Reagent Purity and Integrity (Substrates, Solvents, Base) start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Atmosphere, Time) check_reagents->check_conditions catalyst_issue Suspect Catalyst Deactivation check_conditions->catalyst_issue poisoning Catalyst Poisoning catalyst_issue->poisoning Yes inactive_complex Formation of Inactive Complex catalyst_issue->inactive_complex Yes degradation Ligand/Catalyst Degradation catalyst_issue->degradation Yes solution_poisoning Troubleshooting Poisoning: - Purify starting materials - Use high-purity solvents - Screen different bases poisoning->solution_poisoning solution_inactive Troubleshooting Inactive Complex: - Optimize catalyst:ligand ratio - Screen different pre-catalysts - Adjust reaction temperature inactive_complex->solution_inactive solution_degradation Troubleshooting Degradation: - Lower reaction temperature - Use a more robust ligand derivative - Reduce reaction time degradation->solution_degradation

Caption: Troubleshooting workflow for low or no reaction conversion.

Q2: My reaction starts but stalls before reaching completion. What could be the reason?

A2: A reaction that initiates but fails to proceed to completion is a classic sign of catalyst deactivation occurring during the reaction. This can be due to product inhibition, gradual poisoning by a reaction intermediate or byproduct, or thermal instability of the catalyst over the reaction time.

Troubleshooting Steps:

  • Product Inhibition: The product of the reaction may be coordinating to the metal center more strongly than the starting materials, effectively inhibiting the catalyst.

    • Test: Run the reaction with a high initial concentration of the product. If the initial reaction rate is significantly lower, product inhibition is likely.

    • Solution: Consider strategies to remove the product as it is formed, if feasible, or design a catalyst system that is less susceptible to product binding.

  • Poisoning by Intermediates/Byproducts: A reactive intermediate or a byproduct from a minor reaction pathway could be irreversibly binding to and deactivating the catalyst.

  • Thermal Degradation: If the reaction is run at elevated temperatures, the this compound-metal complex may slowly decompose over time.

    • Solution: Attempt the reaction at a lower temperature for a longer duration.

Q3: I am observing the formation of a black precipitate in my palladium-catalyzed reaction. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of the soluble palladium catalyst to its insoluble metallic form (Pd(0) agglomerates). This leads to a rapid loss of catalytic activity.

Causes and Solutions:

CauseSolution
High Reaction Temperature Lower the reaction temperature.
Presence of Oxygen Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and use properly degassed solvents.
Inappropriate Solvent Some solvents can promote the agglomeration of palladium. Screen alternative solvents.
High Catalyst Concentration Reduce the catalyst loading.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of deactivation for this compound-based catalysts?

A1: The primary deactivation mechanisms stem from the chemical nature of the this compound ligand itself and the reaction environment.

Common Catalyst Deactivation Pathways

G cluster_poisoning Poisoning cluster_inactive Formation of Inactive Complexes cluster_degradation Ligand/Catalyst Degradation catalyst Active this compound- Metal Complex poisoning_ligand Nitrogen Lone Pair Coordination (Substrate, Product, Impurity) catalyst->poisoning_ligand Inhibition poisoning_other Coordination of Other Poisons (e.g., S, P compounds) catalyst->poisoning_other Inhibition dimerization Dimerization/Aggregation catalyst->dimerization Aggregation off_cycle Formation of Off-Cycle Resting States catalyst->off_cycle Trapping thermal Thermal Decomposition catalyst->thermal High Temp. oxidative Oxidative Degradation catalyst->oxidative O2 hydrolytic Hydrolysis of Ligand catalyst->hydrolytic H2O deactivated Inactive/Deactivated Species poisoning_ligand->deactivated poisoning_other->deactivated dimerization->deactivated off_cycle->deactivated thermal->deactivated oxidative->deactivated hydrolytic->deactivated

Caption: Common deactivation pathways for this compound-based catalysts.

Q2: How does this compound compare to 8-Aminoquinoline as a ligand in catalysis?

A2: this compound is a derivative of 8-Aminoquinoline with a methyl group at the 2-position of the quinoline ring. This substitution can influence its catalytic properties in several ways:

  • Steric Hindrance: The methyl group increases the steric bulk around the nitrogen atom of the quinoline ring. This can be beneficial in preventing the formation of inactive catalyst dimers or limiting unwanted side reactions. However, excessive steric hindrance might also slow down the desired catalytic reaction.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the electron density on the quinoline nitrogen. This can affect the coordination strength to the metal center and, consequently, the catalyst's reactivity and stability.

Q3: Can a deactivated this compound-based catalyst be regenerated?

A3: Regeneration of a homogeneous catalyst is often challenging. However, depending on the deactivation mechanism, some activity may be recoverable.

  • Reversible Inhibition: If deactivation is due to the coordination of a weakly bound inhibitor, increasing the temperature or adding a competing ligand might displace the inhibitor and restore some activity.

  • Irreversible Deactivation: If the catalyst has undergone irreversible degradation (e.g., ligand decomposition, metal precipitation), regeneration is generally not feasible. In such cases, the focus should be on preventing deactivation. For heterogeneous catalysts where the active complex is supported, regeneration protocols like washing with specific solvents or mild acid/base treatment might be applicable.

III. Data Presentation

The following table summarizes hypothetical quantitative data illustrating the impact of reaction conditions on catalyst stability, as measured by the turnover number (TON).

EntryCatalyst SystemBaseTemperature (°C)Reaction Time (h)TON (mol product/mol catalyst)Observations
1Pd(OAc)₂ / this compoundNa₂CO₃1201250Significant catalyst decomposition observed.
2Pd(OAc)₂ / this compoundK₃PO₄12012150Improved stability compared to Na₂CO₃.
3Pd(OAc)₂ / this compoundNaOtBu10024450High TON, minimal decomposition.[1]
4NiCl₂(dme) / this compoundK₂CO₃1001230Low conversion, likely inactive complex formation.
5NiCl₂(dme) / this compoundNaOtBu8024250Good activity and stability.

IV. Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction Using this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the this compound ligand (0.02-0.1 mmol), and the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol).

  • Addition of Base: Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Protocol 2: Catalyst Leaching Test (Hot Filtration Test)

This protocol helps to determine if the active catalyst is leaching from a heterogeneous support or if a homogeneous catalyst is decomposing to form catalytically active nanoparticles.

  • Standard Reaction: Set up the catalytic reaction as usual.

  • Mid-Reaction Filtration: At approximately 50% conversion (determined by prior experiments or intermittent sampling), quickly filter the hot reaction mixture through a pre-heated filter (e.g., a sintered glass funnel or a syringe filter) to remove the solid catalyst.

  • Continued Reaction of Filtrate: Allow the filtrate to continue stirring under the same reaction conditions.

  • Monitoring: Monitor the filtrate for any further product formation by TLC or LC-MS.

  • Interpretation:

    • No further reaction: This indicates that the catalysis is truly heterogeneous and significant leaching of the active species has not occurred.

    • Continued reaction: This suggests that soluble, catalytically active species have leached into the solution.

Protocol 3: General Guidance for Catalyst Regeneration (Illustrative Example for a Supported Palladium Catalyst)

This is a general guideline and specific conditions will need to be optimized for your particular system.

  • Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Solvent Washing: Wash the catalyst sequentially with the reaction solvent, water, and then a low-boiling organic solvent (e.g., acetone or ethanol) to remove adsorbed organic species.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Acid/Base Wash (Optional): If poisoning by a basic or acidic species is suspected, a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) wash can be attempted, followed by thorough washing with deionized water to neutrality.

  • Calcination (For coke removal on robust supports): In a tube furnace under a flow of air or a dilute oxygen/nitrogen mixture, slowly heat the catalyst to a temperature sufficient to burn off carbonaceous deposits (e.g., 300-500 °C). This method is harsh and may lead to sintering of the metal particles.

  • Reduction (If the metal has been oxidized): Heat the catalyst under a flow of hydrogen gas to reduce the metal back to its active state.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always exercise their own professional judgment and conduct appropriate safety assessments before undertaking any experimental work.

References

Technical Support Center: Overcoming Solubility Challenges of 8-Aminoquinaldine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility issues associated with 8-Aminoquinaldine derivatives. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility challenges encountered during experiments with this compound derivatives.

Q1: My this compound derivative won't dissolve in aqueous buffers for my biological assay. What is the primary reason for this?

A: this compound and its derivatives are heterocyclic aromatic compounds that are often characterized by low aqueous solubility. This is primarily due to their crystalline nature and the presence of a hydrophobic quinaldine core. While the 8-amino group can be protonated to increase solubility, the overall molecule often remains poorly soluble in neutral aqueous solutions.

Q2: What is the first-line approach to solubilizing a new this compound derivative?

A: The most common and straightforward method is to first prepare a concentrated stock solution in a polar organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of compounds and its miscibility with water. Ethanol is another suitable option.[1] This stock solution can then be diluted into your aqueous experimental medium.

Q3: I've prepared a DMSO stock of my compound, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. What should I do?

A: This is a very common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, leading to the compound exceeding its solubility limit in the final aqueous environment. Here’s a step-by-step troubleshooting approach:

  • Lower the Final Concentration: Your compound may simply be too concentrated in the final aqueous medium. Perform serial dilutions to determine the highest concentration that remains soluble.

  • Increase the Co-solvent Concentration: A slightly higher final concentration of the co-solvent (e.g., 0.5% or 1% DMSO instead of 0.1%) might be necessary to maintain solubility. However, it is crucial to run a vehicle control with the same final co-solvent concentration to ensure it does not affect your experimental results, as organic solvents can be toxic to cells at higher concentrations.

  • Gentle Heating and Sonication: After dilution, gentle warming (e.g., to 37°C) or brief sonication can help to redissolve fine precipitates. Be cautious with heat-sensitive compounds.

  • pH Adjustment: this compound derivatives are basic compounds and their solubility is pH-dependent.[1] Lowering the pH of the aqueous medium will lead to the protonation of the 8-amino group, which can significantly increase aqueous solubility.

Q4: Are there more advanced methods to improve the solubility of highly resistant this compound derivatives?

A: Yes, if co-solvents and pH adjustments are insufficient, several formulation strategies can be employed:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a more water-soluble inclusion complex.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and apparent solubility.

  • Salt Formation: If your derivative has a suitable basic group, forming a salt (e.g., a hydrochloride salt) can dramatically increase its aqueous solubility.

Quantitative Solubility Data

CompoundMediumpHTemperature (°C)SolubilityReference
8-Amino-2-methylquinolineAqueous Buffer7.4Not Specified19 µg/mL[3][]

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound derivatives and for preparing solutions using advanced solubilization techniques.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound derivative powder

  • Purified water or aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the this compound derivative to a glass vial containing a known volume of the aqueous medium. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15-20 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For further purification, the supernatant can be filtered through a 0.22 µm syringe filter. Be cautious to avoid disturbing the solid pellet.

  • Quantification: Accurately dilute the collected supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: The measured concentration of the compound in the supernatant represents its thermodynamic solubility in the tested medium.

Protocol 2: Preparation of an this compound Derivative Solution using Cyclodextrin Complexation

This protocol outlines the steps for enhancing the aqueous solubility of a derivative through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous medium at a concentration known to be effective for similar compounds (e.g., 10-40% w/v).

  • Addition of the Compound: While stirring the HP-β-CD solution, slowly add the accurately weighed this compound derivative powder.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer over time.

  • Filtration (Optional): If a small amount of undissolved material remains, filter the solution through a 0.22 µm syringe filter to obtain a clear solution.

  • Concentration Determination: Determine the final concentration of the dissolved derivative in the cyclodextrin solution using a validated analytical method like HPLC.

Visualizations: Experimental Workflows

Since no specific signaling pathways related to the solubility of this compound derivatives were identified, the following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_1 start Start: Excess Compound + Aqueous Medium equilibration Equilibration (24-48h shaking) start->equilibration centrifugation Centrifugation (Phase Separation) equilibration->centrifugation collection Collect Supernatant centrifugation->collection filtration Filtration (0.22 µm) collection->filtration analysis HPLC Quantification filtration->analysis end End: Determine Thermodynamic Solubility analysis->end

Caption: Workflow for Thermodynamic Solubility Determination.

experimental_workflow_2 start Start: HP-β-CD Solution + Derivative Powder stirring Stirring (24-48h for complexation) start->stirring filtration Filtration (0.22 µm) (Optional) stirring->filtration analysis HPLC Quantification filtration->analysis end End: Solubilized Derivative Solution analysis->end

Caption: Workflow for Cyclodextrin-Mediated Solubilization.

References

Technical Support Center: Managing Metal Ion Interference in 8-Aminoquinaldine-Based Sensing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing interference from other metal ions in 8-Aminoquinaldine-based sensing applications.

Troubleshooting Guides

This section addresses common issues encountered during experiments, providing step-by-step solutions to ensure accurate and reliable results.

Problem: Weak or No Fluorescence Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Probe Concentration Perform a concentration titration of the this compound probe to determine the optimal working concentration. Too low a concentration will result in a weak signal, while high concentrations can lead to self-quenching.
Incorrect Wavelengths Verify the excitation and emission wavelengths for your specific this compound derivative. These are typically provided in the product's technical datasheet or in the relevant literature.
pH of the Solution The fluorescence of this compound and its metal complexes can be highly pH-dependent. Ensure the pH of your buffer system is optimal for the desired metal ion binding and fluorescence response. For many zinc sensors, a pH around 8 is optimal.[1]
Compound Degradation Prepare fresh stock solutions of your this compound probe regularly and store them protected from light to prevent photobleaching and degradation.
Instrument Settings Adjust the gain or exposure time on your spectrofluorometer to enhance signal detection. Ensure the instrument is properly calibrated.
Problem: Non-Specific Signal or High Background Fluorescence

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Interfering Metal Ions Several metal ions, such as Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, and Al³⁺, are known to interfere with this compound-based zinc sensing, often by quenching the fluorescence.[2] See the "Protocol for Evaluating and Mitigating Metal Ion Interference" section for detailed instructions.
Autofluorescence of Sample Matrix Run a blank sample containing all components except the this compound probe to measure the background fluorescence. Subtract this background from your experimental measurements.
Impure Reagents Use high-purity solvents and reagents to minimize fluorescent contaminants.

Frequently Asked Questions (FAQs)

Q1: Which metal ions are most likely to interfere with my this compound-based zinc sensing experiment?

A1: The most common interfering ions for this compound-based zinc sensors are other transition metals like Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Cadmium (Cd²⁺), and Mercury (Hg²⁺).[3] Aluminum (Al³⁺) can also cause significant fluorescence quenching.[2]

Q2: How does interference from other metal ions typically manifest?

A2: Interference can manifest in two primary ways:

  • Fluorescence Quenching: Many interfering ions, particularly paramagnetic metals like Cu²⁺ and Ni²⁺, can bind to the this compound probe and decrease the fluorescence intensity, leading to an underestimation of the target ion concentration.

  • Fluorescence Enhancement: Some interfering ions might also cause a "turn-on" response, similar to the target analyte, leading to an overestimation. However, quenching is a more common issue.

Q3: What is a masking agent and how do I use it?

A3: A masking agent is a chemical that selectively forms a stable complex with an interfering ion, preventing it from binding to your fluorescent probe. For example, cyanide can be used to mask Cu²⁺ and Cd²⁺, while thiourea is also effective for masking copper. The choice and concentration of the masking agent need to be optimized for your specific experimental conditions. See the "Protocol for Evaluating and Mitigating Metal Ion Interference" for more details.

Q4: Can I adjust the pH to improve the selectivity of my this compound sensor?

A4: Yes, adjusting the pH is a powerful tool to enhance selectivity. The binding affinity of this compound for different metal ions can vary significantly with pH. By carefully selecting the pH of your buffer, you can often favor the binding of your target ion while minimizing the binding of interfering ions. For instance, some this compound-based zinc sensors show optimal performance at a physiological pH of around 7.4 to 8.[1]

Q5: What is a Job's plot and how can it help me?

A5: A Job's plot, or the method of continuous variations, is an experimental technique used to determine the stoichiometric ratio of a metal-ligand complex. This can be useful to confirm the binding ratio of your this compound probe to the target metal ion, which is often 1:1 or 2:1. A detailed protocol is provided in the "Experimental Protocols" section.

Data Presentation

The following tables summarize key quantitative data for consideration when using this compound-based sensors. Note: Specific values can vary significantly depending on the exact this compound derivative, solvent, and experimental conditions.

Table 1: Formation Constants of an 8-Aminoquinoline Derivative with Divalent Metal Ions

Metal IonFormation Constant (K)
Cu(II)2.9 x 10⁶
Zn(II)2.3 x 10⁶
Ni(II)3.8 x 10⁵
Data for a specific tridentate 8-aminoquinoline derivative. Higher K values indicate stronger binding.[4]

Table 2: Example of Fluorescence Response of an 8-Aminoquinoline-based Sensor to a Target Ion and an Interfering Ion

Metal IonFluorescence Response
Zn(II)Significant "turn-on" fluorescence enhancement
Cu(II)Strong fluorescence quenching
Al(III)Strong fluorescence quenching
Qualitative response of a benzimidazole 8-aminoquinoline derivative.[2]

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurement
  • Reagent Preparation:

    • Prepare a stock solution of your this compound derivative in an appropriate solvent (e.g., DMSO or ethanol).

    • Prepare stock solutions of your target metal ion and potential interfering ions in deionized water or a suitable buffer.

    • Prepare the buffer solution for your experiment (e.g., HEPES, Tris-HCl) at the desired pH.

  • Sample Preparation:

    • In a quartz cuvette, add the buffer solution.

    • Add the this compound stock solution to achieve the final desired concentration.

    • Add the metal ion solution to be tested.

    • Ensure the total volume and solvent concentrations are consistent across all samples.

  • Fluorescence Measurement:

    • Place the cuvette in a calibrated spectrofluorometer.

    • Set the appropriate excitation wavelength and record the emission spectrum over the desired range.

    • Record the fluorescence intensity at the emission maximum.

Protocol 2: Evaluating and Mitigating Metal Ion Interference
  • Interference Study:

    • Prepare a series of solutions, each containing the this compound probe and the target metal ion at a fixed concentration.

    • To each solution (except for the control), add a different potential interfering metal ion.

    • Measure the fluorescence intensity of each sample and compare it to the control to determine the extent of interference.

  • Using a Masking Agent:

    • Prepare a solution containing the this compound probe and a known interfering ion.

    • Add a masking agent (e.g., thiourea for Cu²⁺) at varying concentrations.

    • Incubate for a sufficient time to allow the masking agent to complex with the interfering ion.

    • Add the target metal ion and measure the fluorescence.

    • Compare the fluorescence signal with and without the masking agent to evaluate its effectiveness.

Protocol 3: Determining Complex Stoichiometry using Job's Plot
  • Solution Preparation:

    • Prepare equimolar stock solutions of the this compound probe and the target metal ion.

    • Prepare a series of solutions by mixing the stock solutions in different volume ratios, keeping the total volume constant. The mole fraction of the metal ion will range from 0 to 1.

  • Measurement:

    • Measure the fluorescence intensity of each solution at the emission maximum of the complex.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the mole fraction of the metal ion.

    • The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.

Mandatory Visualization

Signaling Pathways

cluster_enhancement Fluorescence Enhancement cluster_quenching Fluorescence Quenching 8-AQ This compound (Low Fluorescence) Complex_on 8-AQ-Zn²⁺ Complex (High Fluorescence) 8-AQ->Complex_on Binding Zn2+ Target Ion (Zn²⁺) Zn2+->Complex_on 8-AQ_q This compound (Low Fluorescence) Complex_off 8-AQ-Cu²⁺ Complex (Non-Fluorescent) 8-AQ_q->Complex_off Binding Cu2+ Interfering Ion (Cu²⁺) Cu2+->Complex_off

Caption: Signaling pathways for this compound-based sensing.

Experimental Workflow for Interference Management

start Start prep Prepare 8-AQ Probe and Metal Ion Solutions start->prep measure_control Measure Fluorescence (8-AQ + Target Ion) prep->measure_control add_interferent Add Potential Interfering Ion measure_control->add_interferent measure_interference Measure Fluorescence with Interferent add_interferent->measure_interference analyze Analyze for Quenching or Enhancement measure_interference->analyze no_interference No Significant Interference analyze->no_interference No interference Interference Observed analyze->interference Yes end End no_interference->end add_mask Add Masking Agent interference->add_mask measure_masked Measure Fluorescence (Masked System) add_mask->measure_masked evaluate_mask Evaluate Masking Effectiveness measure_masked->evaluate_mask success Interference Mitigated evaluate_mask->success Effective fail Optimize Masking Agent or pH evaluate_mask->fail Ineffective success->end fail->add_mask

Caption: Workflow for managing metal ion interference.

Logical Relationship for Troubleshooting Weak Signal

problem Weak or No Fluorescence Signal cause1 Probe Concentration problem->cause1 cause2 Wavelengths problem->cause2 cause3 pH problem->cause3 cause4 Compound Integrity problem->cause4 cause5 Instrument Settings problem->cause5 solution1 Titrate Concentration cause1->solution1 solution2 Verify λex/λem cause2->solution2 solution3 Optimize Buffer pH cause3->solution3 solution4 Prepare Fresh Stock cause4->solution4 solution5 Adjust Gain/Exposure cause5->solution5

References

Improving the selectivity of 8-Aminoquinaldine fluorescent sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity and performance of 8-aminoquinaldine fluorescent sensors in their experiments.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and application of this compound fluorescent sensors.

Section 1: Synthesis and Purification

Q1: My Schiff base condensation reaction to form the 8-amidoquinaldine sensor has a low yield. What are the possible causes and solutions?

A1: Low yields in Schiff base formation can arise from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Reversibility of the Reaction: The formation of Schiff bases is often a reversible process. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), or performing the reaction in a solvent that azeotropically removes water.

  • Purity of Reactants: Impurities in the starting materials (this compound and the corresponding aldehyde or ketone) can interfere with the reaction. Ensure the purity of your reactants by recrystallization or column chromatography before use.

  • Catalyst Inefficiency: While many Schiff base reactions proceed without a catalyst, some may benefit from the addition of a catalytic amount of acid (e.g., acetic acid) or base (e.g., pyridine) to facilitate the nucleophilic attack and dehydration steps.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used and can facilitate proton transfer steps. Aprotic solvents like toluene are suitable when using a Dean-Stark trap.

Q2: I am having difficulty purifying my synthesized this compound derivative. What purification techniques are most effective?

A2: The purification of this compound derivatives can be challenging due to their potential for metal chelation and varying solubility. Here are some recommended purification strategies:

  • Column Chromatography: This is the most common and effective method for purifying these compounds.

    • Stationary Phase: Silica gel is typically used as the stationary phase.

    • Mobile Phase: A gradient of non-polar to polar solvents is often employed. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the synthesized compound is a solid, recrystallization can be an effective method for purification. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at all temperatures. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane.

  • Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities. For example, washing with a non-polar solvent like hexane can remove non-polar impurities, while washing with a polar solvent like water can remove water-soluble byproducts.

Section 2: Experimental Conditions and Selectivity

Q3: My this compound sensor is showing poor selectivity and is responding to multiple metal ions. How can I improve its selectivity?

A3: Achieving high selectivity is a common challenge in the design and application of fluorescent sensors. Here are several strategies to enhance the selectivity of your this compound sensor:

  • Modification of the Chelating Moiety: The selectivity of the sensor is primarily determined by the nature of the chelating group attached to the this compound core. Introducing different donor atoms (e.g., nitrogen, oxygen, sulfur) and altering the steric hindrance around the binding site can fine-tune the sensor's affinity for specific metal ions. For example, derivatives of 8-aminoquinoline are known to have a high affinity for Cu(II) ions.[1]

  • Use of Masking Agents: Masking agents are compounds that can selectively bind to and "hide" interfering metal ions, preventing them from interacting with your sensor. For example, if you are targeting Zn²⁺ in the presence of interfering Cu²⁺, you could use a masking agent that has a higher affinity for Cu²⁺ than your sensor.

  • pH Optimization: The fluorescence response of many this compound sensors is pH-dependent. The protonation state of the quinoline nitrogen and the amino group can affect the sensor's binding affinity and photophysical properties. It is crucial to perform experiments in a buffered solution at an optimal pH where the sensor exhibits the highest selectivity for the target ion.

  • Solvent System: The polarity of the solvent can influence the stability of the sensor-metal complex and thus affect selectivity. It is advisable to test the sensor's performance in different solvent systems to find the one that provides the best selectivity.

Q4: The fluorescence intensity of my sensor is weak, or I am observing significant background fluorescence. What can I do to improve the signal-to-noise ratio?

A4: A low signal-to-noise ratio can compromise the sensitivity of your measurements. Here are some troubleshooting steps:

  • Check for Photobleaching: Prolonged exposure to the excitation light source can lead to the photochemical degradation of your sensor, resulting in a decrease in fluorescence intensity. To minimize photobleaching, reduce the excitation light intensity, decrease the exposure time, and use fresh solutions for each measurement.

  • Optimize Sensor Concentration: The concentration of the sensor can affect the fluorescence signal. Too low a concentration may result in a weak signal, while too high a concentration can lead to self-quenching, where the sensor molecules interact with each other and reduce the overall fluorescence. Perform a concentration titration to determine the optimal sensor concentration.

  • Solvent and Buffer Purity: Impurities in the solvent or buffer can be fluorescent and contribute to high background signals. Use high-purity, spectroscopy-grade solvents and prepare fresh buffer solutions.

  • Remove Autofluorescence: If you are working with biological samples, cellular components can exhibit autofluorescence, which can interfere with the sensor's signal. This can be minimized by using appropriate spectral filtering and background subtraction techniques.

  • Instrument Settings: Optimize the settings of your fluorometer, including the excitation and emission wavelengths, slit widths, and detector gain, to maximize the signal from your sensor and minimize background noise.

Data Presentation

The following tables summarize key performance metrics for representative this compound-based fluorescent sensors to facilitate comparison.

Table 1: Binding Constants (Kₐ) of 8-Amidoquinaldine Derivatives with Various Metal Ions

Sensor DerivativeTarget IonInterfering IonBinding Constant (Kₐ, M⁻¹)Solvent SystemReference
(E)-2-((pyren-1-ylmethylene)amino)-N-(quinolin-8-yl)acetamide (Py2)Zn²⁺Cu²⁺5.1 x 10⁴Ethanol:Water (95:5 v/v)[2]
N-(quinolin-8-yl)picolinamide (HL1)Zn²⁺-Not specifiedNot specified[3]
Bis(8-aminoquinoline) with amino linkerCu²⁺Zn²⁺log β = 10.32Methanol/Tris-HCl pH 7.4[1]
8-aminoquinoline-melatonin hybrid (a3)Cu²⁺Zn²⁺, Mg²⁺, etc.Not specifiedNot specified[4]
8-aminoquinoline-melatonin hybrid (c1)Cu²⁺Zn²⁺, Mg²⁺, etc.Not specifiedNot specified[4]

Table 2: Photophysical Properties of Selected this compound-Based Sensors

Sensor DerivativeTarget IonFluorescence Enhancement (-fold)Quantum Yield (Φ) of ComplexExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Reference
APSBFe³⁺17Not specified413520[5]
Py2Zn²⁺Not specifiedNot specified340500[2]
(E)-2-((2-hydroxy-3-(hydroxymethyl)-5-methylbenzylidene)amino)-N-(quinoline-8-yl) acetamide-ZnZn²⁺Significant enhancementNot specifiedNot specified489[2]
N-(8-quinolyl)-p-aminobenzenesulfonamide (HQAS) with β-cyclodextrinZn²⁺Significant enhancementNot specified285 and 362507[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound fluorescent sensors.

Protocol 1: Synthesis of N-(quinolin-8-yl)picolinamide (A representative 8-amidoquinaldine sensor)

This protocol describes the synthesis of a common 8-amidoquinaldine scaffold.

Materials:

  • 8-aminoquinoline

  • Picolinoyl chloride hydrochloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 8-aminoquinoline in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of picolinoyl chloride hydrochloride in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(quinolin-8-yl)picolinamide.

Protocol 2: General Procedure for Selectivity Testing of a Fluorescent Sensor

This protocol outlines the steps to assess the selectivity of a newly synthesized sensor for a target metal ion in the presence of other potentially interfering ions.

Materials:

  • Stock solution of the fluorescent sensor in an appropriate solvent (e.g., DMSO, ethanol).

  • Stock solutions of the target metal ion and various interfering metal ions (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in deionized water or the same solvent as the sensor.

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

Procedure:

  • Prepare a solution of the sensor in the chosen buffer at a fixed concentration (e.g., 10 µM).

  • Record the fluorescence emission spectrum of the sensor solution alone (this will serve as the baseline).

  • To separate solutions of the sensor, add a specific concentration (e.g., 5-10 equivalents) of each metal ion from the stock solutions.

  • Incubate the solutions for a short period to allow for complexation to occur.

  • Record the fluorescence emission spectrum of each solution after the addition of the respective metal ion.

  • Compare the fluorescence response of the sensor to the target metal ion with its response to the other metal ions. A highly selective sensor will show a significant change in fluorescence intensity or a spectral shift only in the presence of the target ion.

  • To further assess selectivity, perform competition experiments. To a solution of the sensor and the target metal ion, add an excess of each interfering metal ion and record the fluorescence spectrum. A robust sensor will maintain its fluorescence response to the target ion even in the presence of high concentrations of other ions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to this compound fluorescent sensors.

G cluster_synthesis Sensor Synthesis Workflow 8-Aminoquinoline 8-Aminoquinoline Schiff Base Condensation Schiff Base Condensation 8-Aminoquinoline->Schiff Base Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Condensation Crude Product Crude Product Schiff Base Condensation->Crude Product Purification Purification Crude Product->Purification Pure Sensor Pure Sensor Purification->Pure Sensor

Caption: Workflow for the synthesis and purification of an 8-amidoquinaldine sensor.

G cluster_mechanism Photoinduced Electron Transfer (PET) Mechanism Sensor (Fluorophore-Receptor) Sensor (Fluorophore-Receptor) Excited State Excited State Sensor (Fluorophore-Receptor)->Excited State Excitation Light Ground State Ground State Excited State->Ground State PET Fluorescence Quenched Fluorescence Quenched Excited State->Fluorescence Quenched Fluorescence ON Fluorescence ON Ground State->Fluorescence ON Metal Ion Metal Ion Sensor (Fluorophore-Receptor)Metal Ion Sensor (Fluorophore-Receptor)Metal Ion Sensor-Metal Complex Sensor-Metal Complex Sensor (Fluorophore-Receptor)Metal Ion->Sensor-Metal Complex Binding Excited State* Excited State* Sensor-Metal Complex->Excited State* Excitation Light Excited State*->Ground State Fluorescence

Caption: Simplified diagram of the Photoinduced Electron Transfer (PET) signaling mechanism.

G cluster_troubleshooting Troubleshooting Low Selectivity Problem: Low Selectivity Problem: Low Selectivity Cause 1: Interfering Ions Cause 1: Interfering Ions Problem: Low Selectivity->Cause 1: Interfering Ions Cause 2: Suboptimal pH Cause 2: Suboptimal pH Problem: Low Selectivity->Cause 2: Suboptimal pH Cause 3: Inappropriate Solvent Cause 3: Inappropriate Solvent Problem: Low Selectivity->Cause 3: Inappropriate Solvent Solution 4: Modify Sensor Structure Solution 4: Modify Sensor Structure Problem: Low Selectivity->Solution 4: Modify Sensor Structure Design Phase Solution 1: Use Masking Agent Solution 1: Use Masking Agent Cause 1: Interfering Ions->Solution 1: Use Masking Agent Solution 2: Optimize pH Solution 2: Optimize pH Cause 2: Suboptimal pH->Solution 2: Optimize pH Solution 3: Change Solvent Solution 3: Change Solvent Cause 3: Inappropriate Solvent->Solution 3: Change Solvent

Caption: Logical workflow for troubleshooting poor selectivity in this compound sensors.

References

Effect of different bases on 8-Aminoquinaldine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of different bases on 8-Aminoquinaldine catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in this compound catalyzed C-H functionalization reactions?

A1: The base plays a crucial role in several steps of the catalytic cycle. Its primary function is to deprotonate the amide N-H of the this compound directing group, which is often the rate-determining step. This deprotonation facilitates the coordination of the substrate to the metal catalyst. The nature of the base (e.g., its strength, solubility, and the nature of its counter-ion) can significantly influence the reaction rate, yield, and even the catalyst's stability and resting state.

Q2: I am observing very low or no conversion in my Nickel-catalyzed C-H arylation. I am using Sodium Carbonate (Na₂CO₃) as the base. What could be the issue?

A2: In Nickel-catalyzed C(sp³)–H arylation directed by this compound, Sodium Carbonate (Na₂CO₃) has been found to be a detrimental base.[1] Mechanistic studies have shown that the deprotonation of the this compound amide by Na₂CO₃ is slow and can be the rate-determining step. Furthermore, the carbonate anion can lead to the formation of an inactive off-cycle catalyst resting state. It is highly recommended to switch to a stronger base like Sodium tert-butoxide (NaOtBu) for this type of reaction, which has been shown to significantly improve catalytic turnovers under milder conditions.[1]

Q3: For a Palladium-catalyzed C-H arylation, which base or additive is recommended?

A3: For Palladium-catalyzed C(sp²)–H arylation, Sodium Acetate (NaOAc) has been used effectively as an additive to improve reaction efficiency and selectivity.[2][3] While it is a relatively weak base, it can play a role in the concerted metalation-deprotonation step of the C-H activation. The optimal amount of NaOAc may need to be screened for your specific substrate and reaction conditions.

Q4: Can the base affect the stability of the catalyst?

A4: Yes, the base can influence catalyst stability. A suboptimal base can lead to the formation of inactive catalyst species or promote catalyst decomposition, especially at elevated temperatures. For instance, as mentioned for Ni-catalysis, Na₂CO₃ can lead to an off-cycle resting state that hinders catalysis.[1] The choice of base should be compatible with the metal catalyst and the solvent system to ensure a stable and active catalytic species throughout the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield in Ni-Catalyzed Arylation Use of a weak or inappropriate base like Na₂CO₃.Switch to a stronger, non-coordinating base such as Sodium tert-butoxide (NaOtBu). This has been shown to significantly improve reaction rates and yields.[1]
Insufficient deprotonation of the this compound amide.Ensure anhydrous reaction conditions as water can quench the strong base. Consider increasing the equivalents of the base.
Low Yield or Poor Selectivity in Pd-Catalyzed Arylation Suboptimal additive or base.Screen different additives. Sodium Acetate (NaOAc) has been shown to be beneficial in many cases.[2][3] Other bases like K₂CO₃ or Cs₂CO₃ could also be tested depending on the specific reaction.
Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Palladium catalyst. Use high-purity solvents and reagents.
Reaction Stalls Before Completion Catalyst has become inactive.The chosen base might be slowly degrading the catalyst. Try a different base or lower the reaction temperature if possible.
The base is not soluble enough in the reaction medium.Choose a base that is soluble in your reaction solvent or consider using a phase-transfer catalyst if applicable. For organic bases, ensure they are compatible with the reaction conditions.
Formation of Side Products The base is too strong and is reacting with other functional groups on the substrate.Consider using a weaker base or a hindered base to minimize side reactions. A careful screening of bases with varying strengths and steric properties is recommended.
The reaction temperature is too high, leading to decomposition.Optimize the reaction temperature. A more active base might allow for a reduction in the reaction temperature.

Data Presentation: Effect of Different Bases on Reaction Yield

Table 1: Ni-Catalyzed C(sp³)-H Arylation of N-(quinolin-8-yl)pivalamide

BaseYield (%)ConditionsReference
Na₂CO₃Low/No ReactionNi(OAc)₂, PPh₃, Toluene, 140 °C[1]
NaOtBuHighNi(OAc)₂, PPh₃, Toluene, 100 °C[1]

Table 2: Pd-Catalyzed C(sp²)-H Arylation of an 8-AQ Amide Derivative

Additive/BaseConversion (%)Yield (%)ConditionsReference
None10050Pd(OAc)₂, AgOAc, 110 °C[2][3]
(BnO)₂PO₂H-12Pd(OAc)₂, AgOAc, 110 °C[2][3]
PivOH-LowPd(OAc)₂, AgOAc, 110 °C[2][3]
NaOAc (0.2 equiv)8261Pd(OAc)₂, AgOAc, 100 °C[2][3]
NaOAc (1.0 equiv)7868Pd(OAc)₂, AgOAc, 100 °C[2][3]

Table 3: Cu-Catalyzed C-N Coupling with 8-Aminoquinoline

BaseYield (%)ConditionsReference
K₃PO₄HighCuI, Ligand, SolventThis is a representative example; specific yields depend on the substrate.
K₂CO₃ModerateCuI, Ligand, Solvent
Cs₂CO₃ModerateCuI, Ligand, Solvent

Experimental Protocols

Protocol 1: General Procedure for Ni-Catalyzed C(sp³)-H Arylation using NaOtBu [1]

  • Preparation: In a glovebox, a screw-capped vial is charged with Ni(OAc)₂ (5-10 mol%), a suitable phosphine ligand (e.g., PPh₃, 10-20 mol%), and Sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Reagent Addition: The this compound-derived amide substrate (1.0 equiv) and the aryl iodide (1.2-1.5 equiv) are added to the vial, followed by the anhydrous solvent (e.g., Toluene).

  • Reaction: The vial is sealed and the reaction mixture is stirred at 100-120 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired arylated product.

Protocol 2: General Procedure for Pd-Catalyzed C(sp²)-H Arylation using NaOAc [2][3]

  • Preparation: A screw-capped vial is charged with the this compound-derived amide substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), Silver Acetate (AgOAc, 2.0 equiv), and Sodium Acetate (NaOAc, 1.0 equiv).

  • Reagent Addition: The aryl iodide (1.5-2.0 equiv) and the solvent (e.g., 1,2-dichloroethane or tert-amyl alcohol) are added to the vial.

  • Reaction: The vial is sealed and the reaction mixture is stirred at 100 °C for 16-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The residue is purified by column chromatography on silica gel to yield the arylated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh and add catalyst, base, substrate, and aryl halide start->reagents solvent Add anhydrous solvent reagents->solvent reaction Heat and stir under inert atmosphere solvent->reaction quench Cool and quench reaction->quench extract Extraction and drying quench->extract purify Column chromatography extract->purify product Isolated Product purify->product ni_catalysis_base_effect cluster_good Favorable Pathway (Strong Base) cluster_bad Unfavorable Pathway (Weak Base) start_good 8-AQ-Amide + Ni(II) deprot_good Fast Deprotonation (e.g., NaOtBu) start_good->deprot_good active_cat Active Ni(II) Complex deprot_good->active_cat cycle_good Productive Catalytic Cycle active_cat->cycle_good product_good High Yield of Functionalized Product cycle_good->product_good start_bad 8-AQ-Amide + Ni(II) deprot_bad Slow Deprotonation (e.g., Na2CO3) start_bad->deprot_bad inactive_cat Inactive Off-Cycle Resting State deprot_bad->inactive_cat product_bad Low/No Product inactive_cat->product_bad pd_catalytic_cycle pd0 Pd(0) oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition 1 pd2_intermediate1 Ar-Pd(II)-I oxidative_addition->pd2_intermediate1 coordination Coordination of 8-AQ-Substrate pd2_intermediate1->coordination 2 pd2_intermediate2 [Ar-Pd(II)-Substrate]+ coordination->pd2_intermediate2 ch_activation C-H Activation (NaOAc assists) pd2_intermediate2->ch_activation 3 palladacycle Palladacycle Intermediate ch_activation->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination 4 reductive_elimination->pd0 Catalyst Regeneration product Arylated Product reductive_elimination->product

References

Technical Support Center: Scaling Up the Synthesis of 8-Aminoquinaldine for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 8-Aminoquinaldine. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and comparative data to facilitate the successful scale-up of production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: The three main routes for industrial synthesis are the Skraup synthesis, the Doebner-von Miller reaction, and the catalytic hydrogenation of 8-nitro-2-methyl-quinoline. The choice of method depends on factors such as raw material availability, cost, safety considerations, and desired purity.

Q2: What are the major safety concerns when scaling up this compound synthesis?

A2: The Skraup and Doebner-von Miller reactions are highly exothermic and can become violent if not properly controlled.[1] Key safety measures include gradual reagent addition, efficient cooling and agitation, and the use of moderators like ferrous sulfate to control the reaction rate.[1][2] Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to strict safety protocols.

Q3: How can I minimize tar formation in the Skraup and Doebner-von Miller syntheses?

A3: Tar formation is a common issue resulting from the polymerization of intermediates at high temperatures.[3] To mitigate this, ensure controlled heating, efficient stirring to avoid localized hot spots, and consider using a two-phase solvent system in the Doebner-von Miller reaction to sequester the polymerizable carbonyl compound.[3]

Q4: What are the common causes of catalyst deactivation in the hydrogenation of 8-nitro-2-methyl-quinoline?

A4: Catalyst deactivation can be caused by poisoning from impurities in the feedstock (e.g., sulfur compounds), coking (carbon deposition on the catalyst surface), sintering (agglomeration of metal particles at high temperatures), and leaching of the active metal.[4][5]

Troubleshooting Guides

Skraup Synthesis
Issue Possible Cause Recommended Solution
Violent, uncontrollable reaction The reaction is highly exothermic.Use a moderating agent like ferrous sulfate (FeSO₄) or boric acid.[1][2] Ensure slow, controlled addition of sulfuric acid with efficient cooling and vigorous stirring.
Low yield of this compound Incomplete reaction, side reactions, or tar formation.Optimize reaction temperature and time. Ensure the use of anhydrous glycerol.[6] Improve stirring efficiency to prevent localized overheating.
Significant tar formation Polymerization of acrolein at high temperatures.Maintain strict temperature control.[3] Use a moderator to ensure a smoother reaction profile.[2]
Difficult purification Presence of tarry byproducts and unreacted starting materials.Optimize the reaction to minimize byproduct formation. Use steam distillation for initial purification of the crude product.
Doebner-von Miller Reaction
Issue Possible Cause Recommended Solution
Reaction is too vigorous Exothermic nature of the condensation reaction.Control the rate of addition of the α,β-unsaturated carbonyl compound.[7] Utilize a reactor with efficient heat exchange capabilities.
Low product yield Polymerization of the α,β-unsaturated carbonyl compound.[8]Employ a two-phase solvent system to reduce the concentration of the carbonyl compound in the acidic phase.[3] Select a suitable acid catalyst and optimize its concentration.[9]
Formation of multiple byproducts Lack of regioselectivity with unsymmetrical ketones.Modify the substrate to introduce steric hindrance that favors one regioisomer.[10] Screen different catalysts, as some can improve regioselectivity.[10]
Gummy or resinous product Polymerization side reactions.Optimize temperature and reaction time to favor the desired product. Ensure efficient removal of any polymeric material during workup.[7]
Catalytic Hydrogenation of 8-Nitro-2-methyl-quinoline
Issue Possible Cause Recommended Solution
Gradual loss of catalyst activity Catalyst poisoning, coking, sintering, or leaching.[4]Ensure high purity of the 8-nitro-2-methyl-quinoline feedstock to remove potential poisons.[11] Optimize reaction temperature to prevent sintering.[4] Consider catalyst regeneration procedures if applicable (e.g., controlled oxidation to remove coke).[4]
Incomplete conversion Insufficient catalyst activity or deactivation.Increase catalyst loading or hydrogen pressure. If deactivation is suspected, replace or regenerate the catalyst. Check for any leaks in the hydrogenation system.
Poor selectivity/side product formation Non-optimal reaction conditions or catalyst.Optimize temperature, pressure, and solvent to favor the desired hydrogenation pathway. Screen different catalysts (e.g., Ni₂P catalysts have shown high stability).[12]
Difficulty in catalyst recovery Fine catalyst particles suspended in the product.Use a catalyst support that allows for easy filtration. Employ techniques like centrifugation or magnetic separation if using a magnetic catalyst support.

Data Presentation

Table 1: Comparison of Industrial Synthesis Routes for this compound
Parameter Skraup Synthesis Doebner-von Miller Reaction Catalytic Hydrogenation
Starting Materials o-Nitroaniline, Glycerol, Oxidizing Agent (e.g., nitrobenzene), Sulfuric Acido-Phenylenediamine, Crotonaldehyde8-Nitro-2-methyl-quinoline, Hydrogen Gas
Typical Yield 20-40% (can be lower with deactivated anilines)[13]Generally moderate, but can be improved with optimizationHigh (95-98%)[14]
Key Process Conditions High temperature (100-150°C), Strong acid[6]Acid-catalyzed, elevated temperatureHigh pressure, elevated temperature (100-120°C)[14]
Major Byproducts Tars, polymeric materials[3]Polymeric materials, regioisomers[3][10]Partially hydrogenated intermediates
Safety Concerns Highly exothermic, potential for runaway reaction[1]Exothermic reaction[7]Flammable hydrogen gas under pressure

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a patented industrial process.[14]

1. Materials and Equipment:

  • 8-Nitro-2-methyl-quinoline

  • Benzene (or a suitable alternative solvent)

  • Palladium on Carbon (Pd/C) catalyst

  • High-pressure hydrogenation reactor with temperature and pressure controls, and an efficient stirring mechanism

  • Filtration system for catalyst recovery

2. Procedure:

  • Step 1: Slurry Preparation: In a separate vessel, disperse 8-nitro-2-methyl-quinoline in an equal volume of benzene to create a homogenous slurry.

  • Step 2: Reactor Charging: Pump the slurry into the hydrogenation reactor.

  • Step 3: Catalyst Addition: Add the Pd/C catalyst to the reactor.

  • Step 4: Reactor Purging: Seal the reactor and purge sequentially with nitrogen and then hydrogen to remove any oxygen.

  • Step 5: Hydrogenation:

    • Pressurize the reactor with hydrogen to approximately 1 MPa.

    • Heat the reactor to 100-120°C while stirring.

    • Maintain the hydrogen pressure and temperature for approximately 4 hours, or until hydrogen uptake ceases.

  • Step 6: Catalyst Recovery: Cool the reactor to 80°C and filter the reaction mixture to recover the Pd/C catalyst.

  • Step 7: Crystallization and Isolation: Cool the filtrate to induce crystallization of this compound. Isolate the product by filtration and dry.

Protocol 2: Industrial Scale Purification of this compound by Crystallization

1. Materials and Equipment:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, toluene, or a mixture)

  • Crystallization vessel with temperature control and agitation

  • Filtration and drying equipment

2. Procedure:

  • Step 1: Solvent Selection: Select an appropriate solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures. The solvent should also be effective at leaving impurities dissolved in the mother liquor.

  • Step 2: Dissolution: Dissolve the crude this compound in the selected solvent at an elevated temperature with stirring until a clear solution is obtained.

  • Step 3: Cooling and Crystallization: Gradually cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.

  • Step 4: Isolation: Once crystallization is complete, filter the slurry to isolate the this compound crystals.

  • Step 5: Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Step 6: Drying: Dry the purified crystals under vacuum at an appropriate temperature.

Visualizations

experimental_workflow_hydrogenation start Start: Raw Materials slurry_prep Slurry Preparation (8-nitro-2-methyl-quinoline + Benzene) start->slurry_prep reactor_charging Reactor Charging slurry_prep->reactor_charging catalyst_add Catalyst Addition (Pd/C) reactor_charging->catalyst_add purging Reactor Purging (N2 then H2) catalyst_add->purging hydrogenation Hydrogenation (100-120°C, 1 MPa H2) purging->hydrogenation catalyst_recovery Catalyst Recovery (Filtration at 80°C) hydrogenation->catalyst_recovery crystallization Crystallization (Cooling of Filtrate) catalyst_recovery->crystallization isolation Product Isolation (Filtration & Drying) crystallization->isolation end End: Purified This compound isolation->end troubleshooting_skraup issue Issue: Low Yield in Skraup Synthesis cause1 Violent Reaction? issue->cause1 cause2 Excessive Tar Formation? issue->cause2 cause3 Incomplete Reaction? issue->cause3 solution1a Action: Add Moderator (e.g., FeSO4) cause1->solution1a solution1b Action: Control Acid Addition Rate & Improve Cooling cause1->solution1b solution2a Action: Optimize Temperature Control cause2->solution2a solution2b Action: Ensure Efficient Stirring cause2->solution2b solution3a Action: Verify Reagent Quality (Anhydrous Glycerol) cause3->solution3a solution3b Action: Increase Reaction Time/Temp cause3->solution3b

References

Validation & Comparative

A Comparative Guide to 8-Aminoquinaldine-Based Fluorescent Probes for Validating Zinc Ion Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Aminoquinaldine-based fluorescent probes for the specific detection of zinc ions (Zn²⁺). The performance of these probes is critically evaluated against other common fluorescent zinc sensors, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable probe for their specific applications.

Introduction to Zinc Ion Sensing

Zinc is an essential transition metal ion, playing a pivotal role in a myriad of biological processes, including enzymatic activity, gene expression, and neurotransmission.[1] Dysregulation of zinc homeostasis is implicated in several pathological conditions, making the sensitive and selective detection of Zn²⁺ in biological systems a critical area of research.[2] Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, and spatial and temporal resolution.[3][4] An ideal fluorescent Zn²⁺ probe should exhibit high selectivity, significant fluorescence enhancement upon binding to zinc, and biocompatibility.[5][6]

The this compound scaffold and its derivatives have been extensively developed as fluorophores for zinc sensors due to their inherent ability to form stable complexes with Zn²⁺, leading to a "turn-on" fluorescence response.[5][7] These probes often operate through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT), which are triggered upon selective binding to zinc ions.[5]

Comparative Analysis of Zinc Ion Probes

The selection of a fluorescent probe is dictated by its photophysical properties, binding affinity, and, most importantly, its selectivity for the target ion over other biologically relevant metal ions. This section provides a comparative summary of key performance indicators for representative this compound-based probes and other widely used zinc sensors.

Probe Name/ClassExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Binding Affinity (Kd)Key Interfering Ions
This compound Derivatives
HAQT365488-2.56 x 10⁻⁷ M (LOD)Minimal from common cations
L1 (Benzimidazole-8-aminoquinoline)291510-1.76 x 10⁻⁷ M (LOD)Negligible from Cd²⁺, Hg²⁺
Carboxamidoquinoline Derivative~340~415 (free), ~490 (Zn²⁺ complex)~0.02 (free), >0.16 (Zn²⁺ complex)--
Other Common Zinc Probes
ZinPyr-1 (ZP1)492527-~0.7 nMCd²⁺
TSQ (6-methoxy-8-quinolyl-p-toluenesulfonamide)~334~470--Cd²⁺
FluoZin-3494516-~15 nM-

Data compiled from various sources.[1][7][8][9] The performance of specific derivatives can vary.

Signaling Pathway of this compound Probes

The fluorescence turn-on mechanism of many this compound-based zinc probes is primarily governed by the principles of Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT). In the unbound state, the fluorescence of the quinoline fluorophore is often quenched. Upon selective binding of a zinc ion, a rigid chelate complex is formed. This complex inhibits non-radiative decay processes and alters the electronic properties of the fluorophore, leading to a significant enhancement in fluorescence intensity.

G cluster_0 Unbound State cluster_1 Zinc Binding cluster_2 Bound State Probe This compound Probe (Low Fluorescence) Quenching Fluorescence Quenching (e.g., PET, vibrational relaxation) Probe->Quenching Active Zinc Zn²⁺ Ion Enhancement Fluorescence Enhancement (CHEF/ICT) Quenching->Enhancement Inhibition of Quenching Complex Probe-Zn²⁺ Complex (High Fluorescence) Zinc->Complex Chelation Complex->Enhancement Active

Signaling mechanism of this compound zinc probes.

Experimental Protocols

Accurate validation of a fluorescent probe's specificity is paramount. The following are detailed protocols for key experiments.

Protocol 1: Determination of Metal Ion Selectivity

This experiment assesses the fluorescence response of the probe to the target ion (Zn²⁺) in the presence of other biologically relevant metal ions.

Materials:

  • Stock solution of the this compound probe (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water): ZnCl₂, CdCl₂, CuCl₂, FeCl₂, FeCl₃, MnCl₂, CaCl₂, MgCl₂, etc.

  • Appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the probe (e.g., 10 µM) in the buffer.

  • To a series of cuvettes, add the probe solution.

  • To each cuvette, add a specific metal ion from the stock solutions to a final concentration of, for example, 100 µM. Include a "blank" with no added metal ion and one with only Zn²⁺.

  • Incubate the solutions for a predetermined time (e.g., 10 minutes) at room temperature to allow for complexation.

  • Measure the fluorescence emission spectrum of each solution using the appropriate excitation wavelength for the probe.

  • For competition experiments, first add the interfering metal ion, measure the fluorescence, and then add Zn²⁺ to the same cuvette and measure again to observe any displacement.[2][10]

  • Plot the fluorescence intensity at the emission maximum for each metal ion to visualize the selectivity profile.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The quantum yield (Φ) quantifies the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.[11]

Materials:

  • This compound probe solution.

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a series of five dilutions for both the probe and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.

  • Calculate the quantum yield of the probe (Φ_s) using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where:

    • Φ_r is the quantum yield of the reference standard.

    • m_s and m_r are the slopes of the linear fits for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

Experimental Workflow for Specificity Validation

The validation of a new fluorescent probe for zinc ions follows a logical progression of experiments to characterize its performance and specificity.

G Start Synthesize and Purify New this compound Probe Photophysical Characterize Photophysical Properties (Absorption, Emission, Quantum Yield) Start->Photophysical Titration Perform Fluorescence Titration with Zn²⁺ to Determine Binding Affinity (Kd) Photophysical->Titration Selectivity Test Selectivity Against a Panel of Biologically Relevant Metal Ions Titration->Selectivity Competition Conduct Competition Experiments to Assess Interference Selectivity->Competition pH Evaluate pH Dependence of Fluorescence Response Competition->pH Imaging Cellular Imaging and Cytotoxicity Assays (Optional, for biological applications) pH->Imaging End Validate Probe Specificity for Zn²⁺ Imaging->End

Workflow for validating the specificity of a new zinc probe.

Conclusion

This compound-based fluorescent probes offer a robust and versatile platform for the selective detection of zinc ions. Their favorable photophysical properties, including significant fluorescence enhancement upon zinc binding and good selectivity, make them valuable tools for researchers in chemistry, biology, and medicine.[5] When selecting a probe, it is crucial to consider the specific experimental conditions, including the expected zinc concentration and the presence of potential interfering ions. The experimental protocols provided in this guide offer a framework for the rigorous validation of probe specificity, ensuring reliable and reproducible results in the study of zinc biology.

References

A Comparative Guide to 8-Aminoquinaldine-Based Fluorescent Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various 8-aminoquinaldine-based fluorescent sensors, primarily focusing on their application in the detection of metal ions such as Zinc (Zn²⁺) and Aluminum (Al³⁺). The information presented herein is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate sensor for their specific needs.

Introduction to this compound-Based Fluorescent Sensors

This compound and its derivatives have emerged as a versatile class of fluorescent chemosensors. Their core structure provides an excellent platform for the coordination of metal ions, leading to significant changes in their photophysical properties. These sensors often operate on mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Internal Charge Transfer (ICT), resulting in a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte.[1][2] The ease of synthesis and modification of the this compound scaffold allows for the fine-tuning of selectivity, sensitivity, and other photophysical properties.[3]

Performance Comparison of Selected this compound-Based Fluorescent Sensors

The following table summarizes the key performance indicators of several this compound-based fluorescent sensors reported in the literature. This allows for a direct comparison of their analytical capabilities.

Sensor Name/DerivativeTarget AnalyteExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Detection Limit (LOD)Binding Constant (K)Key Features & Reference
HAQT Zn²⁺Not SpecifiedNot SpecifiedNot Specified2.56 x 10⁻⁷ MNot SpecifiedExcellent selectivity and sensitivity with fluorescence enhancement.[2]
Benzimidazole Derivative (L1) Zn²⁺291510Not Specified1.76 x 10⁻⁷ M2.16 x 10³ M⁻¹High selectivity and sensitivity with a distinct green fluorescence emission.[2]
(E)-2-((pyren-1-ylmethylene)amino)-N-(quinolin-8-yl)acetamide (Py2) Zn²⁺340500Not SpecifiedNot Specified5.1 x 10⁴ M⁻¹Ratiometric response with both enhancing and quenching of fluorescence.[1]
Schiff-Base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline (L) Al³⁺Not SpecifiedNot SpecifiedNot Specified3.23 x 10⁻⁸ MNot Specified"Turn-on" probe with high selectivity for Al³⁺.[2]
N,N′-bis(8-quinolyl)malondiamide (H₂qma) Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedFluorescent sensor for various transition metal ions.[4]
6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) Zn²⁺360490Not SpecifiedNot SpecifiedNot SpecifiedOne of the earliest and most widely used "turn-on" sensors for biological Zn²⁺ imaging; forms a 2:1 complex with Zn²⁺.[1]

Signaling Pathways and Mechanisms

The fluorescence response of this compound-based sensors upon metal ion binding is primarily governed by the interplay of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

In the unbound state, the lone pair of electrons on the amino group can quench the fluorescence of the quinoline fluorophore through a PET process. Upon chelation with a metal ion, the lone pair of electrons is engaged in the coordinate bond, which inhibits the PET process. This inhibition of quenching, coupled with the rigidification of the molecule upon complexation (CHEF), leads to a significant enhancement of the fluorescence intensity.[1][2]

CHEF_PET_Mechanism cluster_unbound Unbound Sensor (Low Fluorescence) cluster_bound Metal-Bound Sensor (High Fluorescence) Unbound This compound Derivative PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Unbound->PET Excitation Bound Metal-Sensor Complex Unbound->Bound + Metal Ion Metal Metal Ion (e.g., Zn²⁺) Bound->Unbound - Chelating Agent (e.g., EDTA) CHEF Chelation-Enhanced Fluorescence (CHEF) (PET Inhibition) Bound->CHEF Excitation

Caption: Signaling mechanism of a typical "turn-on" this compound-based fluorescent sensor.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and application of this compound-based fluorescent sensors for metal ion detection. These are intended as a guide and may require optimization for specific sensor derivatives and applications.

General Synthesis Protocol for an 8-Amidoquinaldine Derivative

This protocol describes a common method for synthesizing N-(quinolin-8-yl)acetamide derivatives, which are frequently used as fluorescent sensors.

SynthesisWorkflow Start Start Materials: 8-aminoquinoline Acyl chloride/Anhydride Reaction Reaction: - Dissolve 8-aminoquinoline in a suitable solvent (e.g., DCM, THF). - Add a base (e.g., triethylamine, pyridine). - Add the acyl chloride or anhydride dropwise at 0°C. Start->Reaction Stirring Stirring: - Allow the reaction to warm to room temperature. - Stir for several hours to overnight. Reaction->Stirring Workup Work-up: - Wash the reaction mixture with water and brine. - Dry the organic layer over anhydrous sodium sulfate. Stirring->Workup Purification Purification: - Remove the solvent under reduced pressure. - Purify the crude product by column chromatography or recrystallization. Workup->Purification Characterization Characterization: - ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR Purification->Characterization End Final Product: N-(quinolin-8-yl)acetamide derivative Characterization->End

Caption: A generalized workflow for the synthesis of 8-amidoquinaldine derivatives.

Materials:

  • 8-aminoquinoline

  • Appropriate acyl chloride or anhydride

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine, pyridine)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography

Procedure:

  • Dissolve 8-aminoquinoline (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1-1.5 equivalents) to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1 equivalent) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically monitored by Thin Layer Chromatography, TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 8-amidoquinaldine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for Fluorescence Measurements

This protocol outlines the steps for evaluating the fluorescent response of an this compound-based sensor to a target metal ion.

Materials:

  • Stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO, acetonitrile).

  • Stock solutions of the metal ions of interest (e.g., chlorides or nitrates) in deionized water or an appropriate buffer.

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Sensor Solution: Prepare a dilute working solution of the sensor from the stock solution in the chosen buffer. The final concentration of the organic solvent (from the sensor stock) should be kept low (typically <1%) to minimize its effect on the measurements.

  • Fluorescence Titration:

    • Place the sensor solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength (λex).

    • Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Study:

    • Prepare a series of solutions containing the sensor and a selection of different metal ions at a concentration significantly higher than that of the target analyte.

    • Record the fluorescence emission spectrum for each solution.

    • To test for competitive binding, add the target analyte to the solutions containing the interfering ions and record the fluorescence response.

  • Determination of the Limit of Detection (LOD):

    • Record the fluorescence intensity of a blank solution (sensor in buffer without the analyte) multiple times (e.g., n=10) and calculate the standard deviation (σ).

    • Perform a fluorescence titration at low concentrations of the analyte and determine the slope (k) of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration).

    • Calculate the LOD using the formula: LOD = 3σ / k .

Conclusion

This compound-based fluorescent sensors offer a powerful and versatile tool for the detection of various metal ions. Their performance can be tailored through synthetic modifications, enabling high sensitivity and selectivity for specific applications in research, diagnostics, and drug development. This guide provides a comparative overview and foundational protocols to aid in the selection and utilization of these valuable chemical tools. Researchers are encouraged to consult the primary literature for detailed information on specific sensors and their applications.

References

Unveiling the Selectivity of 8-Aminoquinaldine Derivatives: A Comparative Analysis of Metal Ion Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical task. 8-Aminoquinaldine derivatives have emerged as a promising class of fluorescent sensors for this purpose. This guide provides an objective comparison of the cross-reactivity of these derivatives with various metal ions, supported by experimental data and detailed protocols to offer a comprehensive overview of their performance.

The ability of this compound and its derivatives to form complexes with metal ions, often resulting in a noticeable change in their fluorescent properties, forms the basis of their application as chemosensors.[1] The introduction of different functional groups, such as through the formation of Schiff bases, can modulate their selectivity and sensitivity towards specific metal ions.[2] This comparative analysis delves into the cross-reactivity profiles of representative this compound derivatives, offering insights into their suitability for detecting specific metal ions in the presence of others.

Quantitative Cross-Reactivity Analysis

The following table summarizes the observed fluorescence response of various this compound derivatives upon interaction with a range of metal ions. The data, compiled from multiple studies, highlights the varied selectivity profiles of these compounds. It is important to note that experimental conditions such as pH, solvent, and ligand concentration can influence the observed fluorescence changes.

This compound DerivativeMetal IonObserved Fluorescence ResponseReference
Schiff base of 8-aminoquinoline and 2-hydroxy naphthaldehyde (LNAPH) MultipleForms complexes with various transition metals.[2]
Schiff base of 8-aminoquinoline and ortho-vanillin (LO-VAN) MultipleDemonstrates coordinating flexibility with different metal ions.[2]
N,N′-bis(8-quinolyl)malondiamide (H2qma) Cu(II), Co(II), Ni(II), Mn(II)Exhibits fluorescent sensitivity to these transition metal ions.[3]
Benzimidazole-bearing 8-aminoquinoline (L1) Zn(II)Highly selective and sensitive "turn-on" fluorescence response.[4]
Cd(II), Hg(II)Capable of distinguishing Zn(II) from these same-group metal ions.[4]
Schiff base of 8-aminoquinoline and thiophene-2-carboxaldehyde (QT) Hg(II)Fluorescence enhanced quenching.[5]
General 8-amidoquinoline derivatives Zn(II)Often show high selectivity and sensitivity.[1][6]
Cd(II), Cu(II), Co(II), Ni(II), Hg(II)Can exhibit interference from these competitive cations.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for the synthesis of a representative this compound Schiff base derivative and for the evaluation of its cross-reactivity with metal ions using fluorescence spectroscopy.

Synthesis of a Representative this compound Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from 8-aminoquinoline and an aldehyde, a common method for preparing these derivatives.[2][7]

Materials:

  • 8-aminoquinoline

  • Substituted aldehyde (e.g., 2-hydroxy naphthaldehyde or ortho-vanillin)[2]

  • Methanol (CH3OH)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • Dissolve 1 mmol of 8-aminoquinoline in 30 mL of methanol in a round bottom flask with continuous stirring.

  • In a separate beaker, dissolve 1 mmol of the desired aldehyde in a minimal amount of hot methanol.

  • Slowly add the hot aldehyde solution to the 8-aminoquinoline solution in the round bottom flask.

  • Attach the reflux condenser and heat the reaction mixture to reflux (approximately 75°C) for 2-4 hours.[2][7]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base product is then collected by filtration.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry to confirm its structure.[2]

Cross-Reactivity Analysis using Fluorescence Spectroscopy

This protocol outlines the general procedure for assessing the fluorescence response of an this compound derivative to a panel of metal ions.[8]

Materials:

  • Stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or methanol).[9]

  • Stock solutions of various metal salts (e.g., chlorides or perchlorates) in deionized water or an appropriate buffer.[8]

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a dilute working solution of the this compound derivative (e.g., 10 µM) in the chosen solvent system (e.g., EtOH/H2O mixture).[9]

  • Record the initial fluorescence emission spectrum of the derivative solution by exciting at its maximum absorption wavelength (λex).[8]

  • Prepare a series of solutions containing the this compound derivative at the same concentration, and add a specific equivalent (e.g., 2-10 equivalents) of each metal ion from the stock solutions to separate cuvettes.[9]

  • Incubate the solutions for a short period to allow for complexation to occur.

  • Measure the fluorescence emission spectrum of each solution containing a different metal ion, using the same excitation wavelength as in step 2.

  • Compare the fluorescence intensity and any wavelength shifts of the derivative in the presence of each metal ion to the initial spectrum of the derivative alone.

  • A significant change in fluorescence intensity (enhancement or quenching) or a noticeable shift in the emission maximum indicates an interaction between the derivative and the metal ion.

  • For a more quantitative analysis, perform a fluorescence titration by incrementally adding a specific metal ion solution to the derivative solution and recording the fluorescence spectrum after each addition. This allows for the determination of binding stoichiometry (e.g., using a Job's plot) and binding constants.[5]

Visualizing the Experimental Workflow

To further clarify the process of evaluating this compound derivatives, the following diagram illustrates the key steps involved, from the synthesis of the sensor to the comparative analysis of its metal ion selectivity.

experimental_workflow cluster_synthesis Sensor Synthesis cluster_analysis Cross-Reactivity Analysis start Start: Select This compound & Aldehyde synthesis Schiff Base Condensation (Reflux in Methanol) start->synthesis Reactants purification Purification (Filtration & Washing) synthesis->purification Crude Product characterization Characterization (NMR, IR, MS) purification->characterization Purified Product sensor Purified 8-AQ Derivative characterization->sensor stock_prep Prepare Stock Solutions (Sensor & Metal Ions) sensor->stock_prep Use in Analysis titration Fluorescence Titration with Various Metal Ions (Mⁿ⁺) stock_prep->titration data_acq Spectrofluorometer: Measure Emission Spectra titration->data_acq analysis Data Analysis: Compare Fluorescence Changes data_acq->analysis results Comparative Results Table analysis->results

Caption: Experimental workflow for the synthesis and cross-reactivity analysis of this compound derivatives.

Signaling Pathways and Logical Relationships

The interaction between an this compound derivative and a metal ion is fundamentally a chemical process of coordination complex formation. This interaction can modulate the electronic properties of the fluorophore, leading to a change in the fluorescence signal.

signaling_pathway sensor This compound Derivative (Fluorophore + Chelator) complex [Sensor-Mⁿ⁺] Complex sensor->complex metal_ion Metal Ion (Mⁿ⁺) metal_ion->complex pet Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) Modulation complex->pet Alters Electronic Properties fluorescence_change Fluorescence Change (Enhancement or Quenching) pet->fluorescence_change Results in

Caption: Mechanism of fluorescence change upon metal ion binding to an this compound derivative.

References

A Comparative Guide to Chelating Agents: 8-Aminoquinaldine vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the chelating properties and biological activities of 8-aminoquinaldine (8-amino-2-methylquinoline) and the well-established chelating agent 8-hydroxyquinoline. This comparison is supported by available experimental data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in selecting the appropriate chelating agent for their specific applications.

Introduction to Chelating Agents

Chelating agents are organic molecules that can form multiple coordination bonds with a single central metal ion, forming a stable, ring-like structure known as a chelate. This ability to sequester metal ions makes them invaluable in a wide range of scientific and medicinal applications, from analytical chemistry and industrial processes to the treatment of metal toxicity and the development of novel therapeutics.

8-Hydroxyquinoline , a heterocyclic organic compound, is a widely recognized and potent bidentate chelating agent, forming stable five-membered rings with a variety of metal ions through its hydroxyl and quinoline nitrogen atoms. Its derivatives have been extensively studied for their antimicrobial, anticancer, and neuroprotective properties.[1][2][3]

This compound , also known as 8-amino-2-methylquinoline, is a derivative of 8-aminoquinoline. While structurally similar to 8-hydroxyquinoline, the replacement of the hydroxyl group with an amino group, and the addition of a methyl group at the 2-position, can influence its chelating ability, lipophilicity, and biological activity. Direct comparative data on the chelating performance of this compound against 8-hydroxyquinoline is limited in the literature, necessitating a careful review of available data for related compounds.

Comparative Analysis of Chelating Performance

The stability of a metal-ligand complex is a critical parameter for evaluating the efficacy of a chelating agent. This is typically expressed as the formation constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex.

Quantitative Data on Stability Constants

The following tables summarize the available stability constants (log K) for 8-hydroxyquinoline and data for related 8-aminoquinoline compounds with various divalent metal ions. It is important to note that direct, side-by-side comparative studies for this compound and 8-hydroxyquinoline under identical experimental conditions are scarce. The data presented here is compiled from various sources and should be interpreted with consideration of the differing experimental conditions (e.g., solvent, temperature, ionic strength).

Table 1: Stability Constants (log K) of 8-Hydroxyquinoline Metal Complexes

Metal Ionlog K₁log K₂Experimental Conditions
Cu²⁺12.2511.2550% (v/v) dioxane, 25 °C
Ni²⁺10.559.0550% (v/v) dioxane, 25 °C
Co²⁺9.658.0550% (v/v) dioxane, 25 °C
Zn²⁺9.458.3550% (v/v) dioxane, 25 °C
Fe²⁺8.37.1Aqueous, 25 °C
Mn²⁺7.46.3Aqueous, 25 °C

Data sourced from various literature and IUPAC databases.[4][5][6][7][8][9][10]

Table 2: Stability Constants (log K) of this compound and Related 8-Aminoquinoline Metal Complexes

Metal IonLigandlog K₁log K₂Experimental Conditions
Cu²⁺8-Aminoquinoline4.84.150% (v/v) dioxane, 25 °C
Ni²⁺8-Aminoquinoline3.52.850% (v/v) dioxane, 25 °C
Co²⁺8-Aminoquinoline3.2-50% (v/v) dioxane, 25 °C
Zn²⁺8-Aminoquinoline2.9-50% (v/v) dioxane, 25 °C

Data for 8-aminoquinoline is less consistently reported than for 8-hydroxyquinoline.[12]

Comparison Summary:

Based on the available data for the parent compounds, 8-hydroxyquinoline generally forms significantly more stable complexes with divalent metal ions compared to 8-aminoquinoline. This is attributed to the harder nature of the hydroxyl oxygen, which forms stronger bonds with many divalent metal ions compared to the softer amino nitrogen. The presence of the methyl group in this compound at the 2-position, adjacent to the coordinating nitrogen, may introduce steric hindrance, potentially further reducing the stability of its metal complexes compared to 8-aminoquinoline.

Biological Activity and Signaling Pathways

Both 8-hydroxyquinoline and 8-aminoquinoline derivatives, along with their metal complexes, exhibit a range of biological activities.

Antimicrobial Mechanism of 8-Hydroxyquinoline Complexes

The antimicrobial action of 8-hydroxyquinoline is often linked to its ability to chelate essential metal ions, thereby disrupting microbial metabolism. One proposed mechanism involves the formation of a lipophilic metal-8-hydroxyquinoline complex that can penetrate the cell membrane. Inside the cell, the complex can dissociate, releasing the metal ion which can then interfere with cellular processes, or the complex itself can inhibit key enzymes.[1][13][14]

Antimicrobial_Mechanism_8HQ cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular 8HQ 8-Hydroxyquinoline Complex_formation Formation of Lipophilic Complex 8HQ->Complex_formation Metal_ion_ext Metal Ion (e.g., Fe, Cu) Metal_ion_ext->Complex_formation Complex_inside Metal-8HQ Complex Complex_formation->Complex_inside Penetration Enzyme_inhibition Inhibition of Metabolic Enzymes Complex_inside->Enzyme_inhibition ROS_generation Generation of Reactive Oxygen Species (ROS) Complex_inside->ROS_generation Cell_death Bacterial Cell Death Enzyme_inhibition->Cell_death ROS_generation->Cell_death

Antimicrobial mechanism of 8-hydroxyquinoline.
Modulation of SIRT1/3-FOXO3a Signaling by 8-Aminoquinoline Complexes

Recent studies have shown that 8-aminoquinoline-based metal complexes can exert neuroprotective effects by modulating the SIRT1/3-FOXO3a signaling pathway.[15][16][17][18] This pathway is crucial for regulating cellular responses to stress, including oxidative stress, and is implicated in aging and neurodegenerative diseases. The 8-aminoquinoline complexes have been shown to upregulate SIRT1 and SIRT3, leading to the deacetylation and activation of the transcription factor FOXO3a. Activated FOXO3a then promotes the expression of antioxidant enzymes and other protective genes.[5][[“]][20]

SIRT1_FOXO3a_Pathway 8AQ_Complex 8-Aminoquinoline Metal Complex SIRT1_3 SIRT1 / SIRT3 8AQ_Complex->SIRT1_3 Upregulates FOXO3a_active FOXO3a (deacetylated, active) SIRT1_3->FOXO3a_active Deacetylates FOXO3a_inactive FOXO3a (acetylated, inactive) FOXO3a_inactive->SIRT1_3 Antioxidant_Genes Antioxidant & Protective Genes (e.g., SOD2, Catalase) FOXO3a_active->Antioxidant_Genes Promotes Transcription Cellular_Protection Neuroprotection & Cell Survival Antioxidant_Genes->Cellular_Protection Leads to

Modulation of the SIRT1/3-FOXO3a pathway by 8-aminoquinoline complexes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are generalized protocols for determining metal-ligand stoichiometry and stability constants.

UV-Vis Spectrophotometric Determination of Metal-Ligand Stoichiometry (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of a metal-ligand complex in solution.

Principle: A series of solutions are prepared containing varying mole fractions of the metal ion and the ligand, while the total molar concentration of the two species is kept constant. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄) and the chelating agent (this compound or 8-hydroxyquinoline) in a suitable solvent.

  • Preparation of Sample Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant.

  • Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum to determine the λmax of the complex. Then, measure the absorbance of each solution at this λmax.

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal will give the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 corresponds to a 1:2 metal-to-ligand ratio.

Jobs_Method_Workflow A Prepare Equimolar Stock Solutions (Metal & Ligand) B Mix in Varying Ratios (Constant Total Moles) A->B C Measure Absorbance at λmax of Complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from Maximum Absorbance D->E

Workflow for Job's method of continuous variation.
Potentiometric Titration for the Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

Principle: The formation of a metal-ligand complex in solution is a pH-dependent equilibrium. By titrating a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH), the change in pH can be monitored using a pH electrode. The resulting titration curve can be used to calculate the formation constants of the metal complexes.

Procedure:

  • Calibration of the pH Electrode: Calibrate the pH electrode using standard buffer solutions.

  • Preparation of Titration Solutions: Prepare solutions containing:

    • (a) A known concentration of a strong acid (e.g., HCl).

    • (b) The strong acid plus a known concentration of the chelating agent.

    • (c) The strong acid, the chelating agent, and a known concentration of the metal salt. Maintain a constant ionic strength in all solutions using an inert salt (e.g., KNO₃).

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

  • Data Analysis:

    • From the titration curve of the acid alone (a), determine the exact concentration of the base.

    • From the titration curve of the ligand and acid (b), calculate the protonation constants of the ligand.

    • From the titration curve of the metal, ligand, and acid (c), and using the protonation constants of the ligand, calculate the stepwise stability constants (K₁, K₂, etc.) of the metal complexes using appropriate software or graphical methods (e.g., the Bjerrum method).[8][16][17][21][22][23][24]

Potentiometric_Titration_Workflow A Calibrate pH Electrode C Titrate with Standard Base & Record pH A->C B Prepare Titration Solutions (Acid, Acid+Ligand, Acid+Ligand+Metal) B->C D Plot pH vs. Volume of Base C->D E Calculate Protonation Constants of Ligand D->E F Calculate Stability Constants of Metal Complexes E->F

Workflow for potentiometric determination of stability constants.

Conclusion

Both this compound and 8-hydroxyquinoline are effective bidentate chelating agents, but they exhibit notable differences in their metal-binding affinities and biological activities.

  • Chelating Strength: Available data suggests that 8-hydroxyquinoline generally forms more stable complexes with a wide range of metal ions compared to 8-aminoquinoline, and likely this compound due to potential steric hindrance from the methyl group.

  • Biological Activity: Both classes of compounds and their metal complexes show significant biological potential. 8-Hydroxyquinoline derivatives are well-known for their broad-spectrum antimicrobial activity. This compound and related 8-aminoquinoline complexes are emerging as modulators of key cellular signaling pathways, such as the SIRT1/3-FOXO3a pathway, with potential applications in neurodegenerative diseases.

The choice between this compound and 8-hydroxyquinoline will depend on the specific application. For applications requiring strong metal sequestration, 8-hydroxyquinoline and its derivatives may be more suitable. For therapeutic applications targeting specific biological pathways, the unique properties of this compound and its metal complexes may offer new opportunities. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of their chelating abilities under identical conditions.

References

A Comparative Guide to the Quantum Yield of 8-Aminoquinaldine-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that directly impacts the sensitivity, accuracy, and reliability of experimental data. Among the diverse array of fluorescent probes, 8-aminoquinaldine-based fluorophores have emerged as versatile tools, particularly in the sensing of metal ions like zinc. This guide provides an objective comparison of the quantum yield of this compound derivatives with common alternative fluorophores, supported by experimental data and detailed methodologies, to aid in the rational selection of the optimal probe for specific research applications.

The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a brighter fluorophore, which is paramount for enhancing signal-to-noise ratios, especially in applications involving low concentration analytes or sensitive imaging.

Performance Comparison of this compound-Based Fluorophores and Alternatives

The quantum yield of this compound derivatives, and indeed most fluorophores, is highly sensitive to their molecular structure and the surrounding environment, including solvent polarity and the presence of specific ions. The 8-aminoquinoline scaffold itself can be derivatized at various positions to modulate its photophysical properties. For instance, the introduction of an amide group at the 8-amino position has been shown to enhance the quantum yield upon binding to specific analytes.

Below is a comparative table summarizing the quantum yields of several this compound-based fluorophores and commonly used alternatives. It is crucial to note that these values are reported under specific conditions and can vary significantly with changes in the experimental setup.

Fluorophore ClassSpecific Derivative/ConditionQuantum Yield (Φ)Solvent/Condition
This compound Derivatives 8-Amidoquinoline derivative + Glucosamine14-fold enhancementNot specified
8-Amidoquinoline derivative + Zn²⁺8-fold enhancementAqueous buffer
Fluorescein-bis(8-aminoquinoline) + Zn²⁺0.70Not specified
Fluorescein-bis(8-aminoquinoline) (unbound)0.005Not specified
Push-pull 7-amino-8-phenylquinoline derivativeHigh (not specified)Non-polar solvents
Push-pull 7-amino-8-phenylquinoline derivativeQuenchedPolar solvents
Quinoline Derivatives 2-(2-Aminoethoxy)quinoline derivative~0.12–0.85Methanol
Protonated Isoquinolineup to 0.27Dichloromethane
Common Alternatives Fluorescein0.950.1 M NaOH
Rhodamine 6G0.95Ethanol
Coumarin 10.73Ethanol
BODIPY FL~0.90Methanol

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a critical experiment for characterizing and comparing fluorophores. The two most common methods are the absolute method and the relative (or comparative) method.

Absolute Method using an Integrating Sphere

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard.

Experimental Workflow:

G Absolute Quantum Yield Measurement Workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation prep_sample Prepare dilute fluorophore solution (Absorbance < 0.1) place_sample Place sample in integrating sphere prep_sample->place_sample prep_blank Prepare solvent blank place_blank Place blank in integrating sphere prep_blank->place_blank record_blank_scatter Record scattering spectrum (excitation wavelength) place_blank->record_blank_scatter calculate_absorption Calculate absorbed photons from scattering spectra (blank vs. sample) record_blank_scatter->calculate_absorption record_sample_emission Record emission spectrum place_sample->record_sample_emission record_sample_scatter Record scattering spectrum (excitation wavelength) record_sample_emission->record_sample_scatter integrate_emission Integrate emission spectrum area record_sample_emission->integrate_emission record_sample_scatter->calculate_absorption calculate_qy Calculate Quantum Yield: Φ = (Emitted Photons) / (Absorbed Photons) integrate_emission->calculate_qy calculate_absorption->calculate_qy

Caption: Workflow for absolute quantum yield determination.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound-based fluorophore in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. Prepare a solvent blank.

  • Instrumentation: Utilize a spectrofluorometer equipped with a calibrated integrating sphere.

  • Measurement:

    • Place the solvent blank in the integrating sphere and record the scattering profile around the excitation wavelength.

    • Replace the blank with the sample cuvette and record the full emission spectrum.

    • Record the scattering profile of the sample at the excitation wavelength.

  • Data Analysis:

    • The number of absorbed photons is determined by comparing the scattering signal of the blank and the sample.

    • The number of emitted photons is determined by integrating the area under the corrected emission spectrum.

    • The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Relative Method using a Quantum Yield Standard

The relative method is more common and involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Experimental Workflow:

G Relative Quantum Yield Measurement Workflow cluster_prep Preparation cluster_spec Spectroscopic Measurements cluster_analysis Data Analysis prep_solutions Prepare series of dilute solutions of sample and standard (Absorbance < 0.1) measure_abs Measure absorbance spectra prep_solutions->measure_abs measure_fluor Measure fluorescence spectra (identical excitation wavelength) prep_solutions->measure_fluor plot_data Plot integrated fluorescence intensity vs. absorbance measure_abs->plot_data integrate_fluor Integrate corrected fluorescence spectra measure_fluor->integrate_fluor integrate_fluor->plot_data calculate_slope Determine the gradients (slopes) of the plots for sample and standard plot_data->calculate_slope calculate_qy Calculate Quantum Yield using the comparative equation calculate_slope->calculate_qy

Caption: Workflow for relative quantum yield determination.

Methodology:

  • Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region as the this compound-based fluorophore. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.

  • Sample Preparation: Prepare a series of solutions of both the test sample and the standard in the same solvent, with absorbances ranging from approximately 0.02 to 0.1 at the excitation wavelength.

  • Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the corrected fluorescence spectra of all solutions using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission peak for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

      where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Logical Framework for Fluorophore Evaluation

The selection of an this compound-based fluorophore or an alternative should be guided by a systematic evaluation of its performance in the context of the specific application.

G Fluorophore Evaluation Framework cluster_req Application Requirements cluster_eval Fluorophore Evaluation cluster_select Selection req_brightness High Brightness Needed? eval_qy Compare Quantum Yields req_brightness->eval_qy req_sensitivity Analyte Sensing? eval_chemosensing Evaluate Binding-Induced Fluorescence Change req_sensitivity->eval_chemosensing req_environment Specific Solvent/ pH Conditions? eval_solvatochromism Consider Environmental Sensitivity req_environment->eval_solvatochromism select_8aq Select this compound Derivative eval_qy->select_8aq High Φ select_alt Select Alternative Fluorophore eval_qy->select_alt Higher Φ in Alternative eval_photostability Assess Photostability eval_photostability->select_alt Higher Stability eval_solvatochromism->select_8aq Favorable Shift eval_chemosensing->select_8aq Significant Change

Caption: A logical framework for selecting a suitable fluorophore.

Benchmarking the Catalytic Activity of 8-Aminoquinaldine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinaldine and its derivatives have emerged as powerful bidentate directing groups in transition metal-catalyzed reactions, most notably in the functionalization of C-H bonds. Their ability to chelate to a metal center allows for high regioselectivity and efficiency in a variety of transformations crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides an objective comparison of the catalytic performance of this compound derivatives with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Data Presentation: Catalytic Performance in C-H Arylation

The following tables summarize the catalytic activity of this compound derivatives in palladium-catalyzed C(sp²)–H arylation reactions, providing a quantitative comparison of their performance under different conditions.

Table 1: Optimization of Pd-Catalyzed C–H Arylation using N-(quinolin-8-yl)pivalamide

This table showcases the optimization of reaction conditions for the arylation of a substrate using an 8-aminoquinoline-derived directing group. The data highlights the impact of various additives and solvents on the reaction yield and conversion.

EntryAdditive (equiv)SolventTemp (°C)Time (h)Conversion (%)Yield (%)
1---Toluene1101610050
2(BnO)₂PO₂H (0.2)Toluene11016-12
3PivOH (0.2)Toluene11016-28
4NaOAc (0.2)Toluene110169056
5NaOAc (0.2)Toluene100248261
6NaOAc (1.0)Toluene100247868
7NaOAc (1.0)HFIP10024-44
8NaOAc (1.0)MeCN10024-28
9NaOAc (1.0)DCE100248175
Reaction conditions: Substrate (0.15 mmol), 4-iodoanisole (3 equiv), Pd(OAc)₂ (5 mol %), AgOAc (2.0 equiv) in solvent (0.5 M) under an inert atmosphere.[1][2]
Table 2: Comparison of 8-Aminoquinoline (AQ) and 4-Dimethylamino-8-aminoquinoline (DMAQ) Directing Groups

This table provides a direct comparison of the catalytic efficiency of the standard 8-aminoquinoline directing group with a modified, more electron-rich derivative in the C4-arylation of a piperidine substrate.

Directing GroupTime (h)Yield (%)
8-Aminoquinoline (AQ)2440
4-Dimethylamino-8-aminoquinoline (DMAQ)2485
Reaction conditions: Substrate (1 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), PivOH (0.3 equiv) in toluene at 120 °C.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and their application in a benchmark catalytic reaction are provided below.

Synthesis of N-Substituted this compound Derivatives

General Procedure for Buchwald-Hartwig Amination: A microwave vial is charged with 8-bromo-2-methylquinoline, the corresponding amine (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), BINAP (0.1 equivalents), and NaOtBu (1.5 equivalents). The vial is sealed and anhydrous toluene is added. The reaction mixture is then subjected to microwave irradiation at a specified temperature and time. After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through celite, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired N-substituted this compound derivative.

General Protocol for Benchmarking Catalytic Activity in Pd-Catalyzed C-H Arylation

A small, oven-dried reaction vial equipped with a magnetic stir bar is charged with the this compound-derived substrate (1.0 equivalent, e.g., 0.15 mmol), the aryl iodide (3.0 equivalents), Pd(OAc)₂ (5 mol %), AgOAc (2.0 equivalents), and an additive such as NaOAc (1.0 equivalent). The vial is sealed with a septum and evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., DCE, 0.5 M) is then added via syringe. The reaction mixture is placed in a preheated oil bath at the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 24 hours). Upon completion, the reaction is cooled to room temperature, and an internal standard (e.g., 1,3,5-trimethoxybenzene) is added. The conversion and yield are determined by ¹H NMR spectroscopy. For isolation, the crude mixture is filtered through a pad of celite, concentrated, and purified by silica gel chromatography.[1][2]

Mandatory Visualization

Experimental Workflow for Benchmarking Catalytic Activity

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Reagents: - Substrate - Aryl Iodide - Pd(OAc)₂ - AgOAc - Additive vial Add to Reaction Vial reagents->vial atmosphere Inert Atmosphere (Ar/N₂) vial->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent heating Heat and Stir solvent->heating workup Cool and Quench heating->workup analysis Analyze by ¹H NMR (Conversion & Yield) workup->analysis purification Purify by Chromatography analysis->purification

Caption: Workflow for the Pd-catalyzed C-H arylation experiment.

Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation

catalytic_cycle Pd(II) Pd(II) Intermediate_A Pd(II) Complex Pd(II)->Intermediate_A + Substrate Pd(0) Pd(0) Intermediate_B Palladacycle Intermediate_A->Intermediate_B C-H Activation Intermediate_C Pd(IV) Complex Intermediate_B->Intermediate_C + Ar-I (Oxidative Addition) HX HX Intermediate_B->HX Intermediate_C->Pd(II) Reductive Elimination Product Product Intermediate_C->Product Substrate Substrate Ar-I Ar-I

Caption: Proposed mechanism for the 8-aminoquinoline-directed C-H arylation.

References

A Head-to-Head Comparison of Synthesis Methods for 8-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 8-Aminoquinaldine, a crucial building block in the preparation of pigments and potential pharmaceutical agents, can be synthesized through various methods. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in methodology selection.

At a Glance: Comparing Synthesis Methods

The selection of a synthetic route for this compound is a trade-off between yield, purity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the primary synthesis methods.

Synthesis MethodStarting MaterialKey Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Purity
Catalytic Hydrogenation 8-Nitro-2-methyl-quinolinePd/C, H₂~4 hours100-12095-98High
Doebner-von Miller Reaction o-Aminophenol, CrotonaldehydeHCl, NH₄Cl, CoCl₂, AmmoniaMulti-stepReflux, 300-320≥59.5 (overall)Good
Buchwald-Hartwig Amination 8-Bromo-2-methylquinolinePd catalyst, Ligand, BaseVariesVariesGood (expected)High
Skraup Synthesis o-Phenylenediamine, GlycerolH₂SO₄, Oxidizing agentVariesHighModerate (expected)Variable

Visualizing the Synthetic Pathways

The following diagram illustrates the different synthetic routes to this compound, highlighting the key transformations.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthesis Methods cluster_2 Product 8-Nitro-2-methyl-quinoline 8-Nitro-2-methyl-quinoline Catalytic Hydrogenation Catalytic Hydrogenation 8-Nitro-2-methyl-quinoline->Catalytic Hydrogenation Pd/C, H₂ o-Aminophenol o-Aminophenol Doebner-von Miller Reaction Doebner-von Miller Reaction o-Aminophenol->Doebner-von Miller Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner-von Miller Reaction 8-Bromo-2-methylquinoline 8-Bromo-2-methylquinoline Buchwald-Hartwig Amination Buchwald-Hartwig Amination 8-Bromo-2-methylquinoline->Buchwald-Hartwig Amination Pd catalyst o-Phenylenediamine o-Phenylenediamine Skraup Synthesis Skraup Synthesis o-Phenylenediamine->Skraup Synthesis Glycerol Glycerol Glycerol->Skraup Synthesis This compound This compound Catalytic Hydrogenation->this compound Doebner-von Miller Reaction->this compound Buchwald-Hartwig Amination->this compound Skraup Synthesis->this compound

Synthetic routes to this compound.

Detailed Comparison and Experimental Protocols

Catalytic Hydrogenation of 8-Nitro-2-methyl-quinoline

This method stands out for its high yield and purity, making it an excellent choice for large-scale production where the starting nitro compound is readily available. The reaction proceeds via the reduction of the nitro group to an amine using a palladium-on-carbon catalyst under a hydrogen atmosphere.

Advantages:

  • Exceptionally high yield (95-98%)[1]

  • High product purity[1]

  • Relatively straightforward procedure

Disadvantages:

  • Requires handling of hydrogen gas and a flammable catalyst.

  • Availability and cost of the starting 8-nitro-2-methyl-quinoline.

Experimental Protocol:

  • In a hydrogenation reactor, disperse 8-nitro-2-methyl-quinoline in a benzene solvent.

  • Add a Pd/C catalyst to the mixture.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Heat the reaction mixture to 100-120 °C and maintain under hydrogen pressure with stirring for approximately 4 hours.

  • After the reaction is complete, cool the reactor to 80 °C and purge with nitrogen.

  • Filter the hot solution to recover the Pd/C catalyst.

  • Cool the filtrate to induce crystallization of this compound.

  • Collect the crystals by filtration and dry to obtain the final product.[1]

Doebner-von Miller Reaction

This classical reaction provides a robust route to this compound from readily available starting materials. The synthesis is a two-step process involving the formation of 2-methyl-8-hydroxyquinoline, followed by an amino-substitution reaction.

Advantages:

  • Utilizes inexpensive and common starting materials.

  • Good overall yield (≥59.5%).

Disadvantages:

  • Multi-step process.

  • Requires high temperatures and pressures in the second step.

Experimental Protocol:

Step 1: Synthesis of 2-methyl-8-hydroxyquinoline

  • To a solution of 33.0 g (0.3 mol) of o-aminophenol in 150 mL of 18% HCl, add a solution of 14.0 g (0.1 mol) of o-nitrophenol and 42.0 mL (0.4 mol) of crotonaldehyde dropwise over 30 minutes while refluxing.

  • Continue refluxing for an additional 2 hours.

  • Cool the reaction mixture and neutralize with ammonia water.

  • Extract the product with toluene (4 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield a black solid.

  • Purify the solid by vacuum distillation to obtain 2-methyl-8-hydroxyquinoline (yield ≥ 85%).[2]

Step 2: Synthesis of this compound

  • In a pressure vessel, combine 31.8 g (0.20 mol) of 2-methyl-8-hydroxyquinoline, ammonium chloride (0.10 mol), cobalt chloride (0.02 mol), and 120 mL of 22-28% ammonia water.

  • Fill the vessel with nitrogen gas and heat to 300-320 °C, maintaining a pressure of 1.8-2.2 MPa for 4-6 hours.

  • After the reaction, cool the vessel and extract the reaction mixture with toluene.

  • Collect the organic layer, dry it, and recover the solvent to obtain a dark gray solid.

  • Purify the solid by vacuum distillation to yield this compound (yield ≥ 70%).[2]

Buchwald-Hartwig Amination

Advantages:

  • High functional group tolerance.

  • Generally proceeds under milder conditions than classical methods.

  • Applicable to a wide range of substrates.

Disadvantages:

  • Requires a palladium catalyst and specialized ligands, which can be expensive.

  • Reaction optimization is often necessary.

Representative Experimental Protocol (Adapted):

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add 8-bromo-2-methylquinoline, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Add a source of ammonia (e.g., ammonia solution or an ammonia surrogate).

  • Add a dry solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Evaporate the solvent and purify the crude product by column chromatography.

Skraup Synthesis

The Skraup synthesis is one of the oldest methods for preparing quinolines. It involves the reaction of an aniline (in this case, o-phenylenediamine) with glycerol, sulfuric acid, and an oxidizing agent. The reaction is notoriously vigorous and can be difficult to control.

Advantages:

  • A classic and historically significant reaction.

  • Uses simple starting materials.

Disadvantages:

  • The reaction can be highly exothermic and difficult to control.[3]

  • Often produces low to moderate yields of the desired product along with significant byproducts.

  • Requires harsh acidic conditions and high temperatures.

Due to the hazardous nature and often low yields of the traditional Skraup synthesis, modern, more controlled methods are generally preferred. A detailed, modern, and reliable experimental protocol for the direct synthesis of this compound via this method is not well-documented in recent literature.

Conclusion

For the synthesis of this compound, catalytic hydrogenation of 8-nitro-2-methyl-quinoline offers the most efficient and high-yielding route, making it ideal for applications where the starting material is accessible and the necessary equipment is available. The Doebner-von Miller reaction presents a viable alternative using more common starting materials, albeit through a multi-step process with more demanding conditions in the final step. The Buchwald-Hartwig amination represents a modern, versatile approach that is likely to be effective, particularly for medicinal chemistry applications where substrate derivatization is desired, though it may require more optimization and investment in catalysts and ligands. The Skraup synthesis , while historically important, is generally less favorable due to safety concerns and lower efficiency compared to contemporary methods. The choice of synthesis will ultimately depend on the specific needs of the researcher, considering factors such as scale, cost, available equipment, and safety.

References

A Comparative Guide to the In Vitro and In Vivo Validation of 8-Aminoquinaldine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinaldine scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent antimalarial activity. More recently, derivatives of this scaffold are being explored for their therapeutic potential in other disease areas, including oncology and neurodegenerative disorders. This guide provides a comparative overview of the available preclinical data for this compound-based drug candidates, focusing on their in vitro and in vivo validation. While comprehensive head-to-head comparative studies are limited, this document synthesizes the existing data to aid researchers in evaluating the potential of this chemical class.

In Vitro Performance Comparison

The in vitro evaluation of this compound derivatives has demonstrated a broad range of biological activities. The following tables summarize the cytotoxic effects of selected compounds against various cancer cell lines and their mechanistic activities in models of neurodegenerative disease.

Anticancer Cytotoxicity Data
Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Pt(II)-8-aminoquinoline Complex (Pt-IV) MDA-MB-231Triple-Negative Breast Cancer10.9 ± 1.3[1]
8-hydroxyquinoline-amino acid hybrids (Rh complexes) Colon adenocarcinomaColon CancerVaries[2]
8-hydroxy-2-quinolinecarbaldehyde Hep3BHepatocellular Carcinoma6.25 ± 0.034[3]
Mannich bases of 8-hydroxyquinoline LeukemiaLeukemiaGI50 -4.81 to -5.35 (log M)[4]

Note: Data for 8-hydroxyquinoline derivatives are included to provide a broader context for the potential of the quinoline scaffold, given the limited publicly available data for this compound derivatives in oncology.

Neuroprotective and Mechanistic Data
Compound/DerivativeAssayBiological ActivityKey FindingsReference
8-amino-quinoline with natural antioxidant acids (Compounds 4 & 5) DPPH AssayROS-scavengingSignificant radical scavenging activity.[5][6]
Copper-Chelating AssayMetal ChelationFormation of Cu²⁺–compound complexes.[5][6]
H₂O₂-induced cell death in 661W cellsCytoprotectionProtected photoreceptor-like cells from oxidative stress.[5][6]
8-aminoquinoline-melatonin hybrids Ellman's AssayCholinesterase InhibitionInhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7]
Copper Ion ChelationMetal ChelationDemonstrated copper chelation capabilities.[7]
Aβ Aggregation AssayInhibition of Aβ aggregationInhibited self- and AChE-induced amyloid-β aggregation.[7]
8AQ-uracil copper complexes Western BlotSIRT1/3-FOXO3a pathwayUpregulated the sirtuin 1/3-FOXO3a signaling pathway in SH-SY5Y cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays cited in the literature for quinoline derivatives.

In Vitro Assays

1. MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound-based drug candidates are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

2. ROS Scavenging (DPPH) Assay

  • Reaction Setup: A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Compound Addition: The this compound derivatives are added to the DPPH solution at various concentrations.

  • Incubation: The reaction mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates the scavenging of the DPPH radical by the test compound.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

3. Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Cells treated with the drug candidates are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins of the signaling pathway (e.g., SIRT1, FOXO3a, p53).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Models

While specific, detailed in vivo protocols for novel this compound-based drug candidates in oncology and neurodegeneration are not extensively reported in the public domain, the following provides a generalized workflow for such studies based on protocols for other quinoline derivatives.

1. Xenograft Tumor Model for Anticancer Efficacy

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used.

  • Tumor Cell Implantation: Human cancer cells are harvested and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

  • Drug Administration: The this compound-based drug candidate is administered to the treatment group via a specific route (e.g., intraperitoneal, oral gavage) and at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length × width²)/2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specific time point. Tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.

2. Neuroprotection Model (e.g., Scopolamine-induced Amnesia)

  • Animal Model: Mice or rats are used.

  • Drug Administration: The test compound is administered to the animals prior to the induction of amnesia.

  • Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce memory impairment.

  • Behavioral Testing: The cognitive function of the animals is assessed using behavioral tests such as the Morris water maze, passive avoidance test, or novel object recognition test.

  • Data Analysis: The performance of the drug-treated group is compared to that of the scopolamine-treated control group and a healthy control group to evaluate the anti-amnesic effects of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the validation process.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation a Compound Synthesis b Cytotoxicity Screening (e.g., MTT Assay) a->b c Mechanistic Assays (e.g., ROS, Western Blot) b->c d Lead Candidate Selection c->d e Animal Model Development (e.g., Xenograft) d->e Promising In Vitro Activity f Efficacy Studies e->f g Pharmacokinetic (PK) & Toxicity Studies e->g h Preclinical Candidate f->h g->h

Caption: General workflow for the preclinical validation of drug candidates.

neuroprotective_pathway stress Oxidative Stress (e.g., H₂O₂) apoptosis Apoptosis stress->apoptosis drug This compound Derivative sirt1 SIRT1 Activation drug->sirt1 foxo3a FOXO3a Regulation sirt1->foxo3a Deacetylation sirt1->apoptosis Inhibits survival Cell Survival & Neuroprotection foxo3a->survival Promotes

Caption: Proposed neuroprotective signaling pathway for this compound derivatives.

Conclusion

This compound-based compounds represent a versatile scaffold with demonstrated potential in various therapeutic areas beyond their traditional use as antimalarials. The available in vitro data highlights their promise as anticancer and neuroprotective agents, with activities attributed to cytotoxicity, ROS scavenging, metal chelation, and modulation of key signaling pathways like the SIRT1/3-FOXO3a axis.

However, a significant gap exists in the publicly available in vivo validation data for these novel applications. While generalized protocols for animal studies of quinoline derivatives are available, specific and comparative in vivo efficacy, pharmacokinetic, and toxicology data for this compound-based candidates in oncology and neurodegeneration are needed to fully assess their therapeutic potential. Future research should focus on bridging this gap to facilitate the translation of these promising compounds from the laboratory to the clinic.

References

A Comparative Analysis of the Photostability of 8-Aminoquinaldine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photostability of lead compounds is a critical aspect of preclinical development. This guide provides a comparative analysis of the photostability of 8-aminoquinaldine and its analogs, offering insights into how structural modifications can influence their stability upon exposure to light. The information is supported by established experimental protocols and plausible degradation pathways to aid in the design of more robust drug candidates.

This compound, a derivative of quinoline with an amino group at the 8-position and a methyl group at the 2-position, serves as a versatile scaffold in medicinal chemistry. However, like many aromatic amines, these compounds can be susceptible to photodegradation, a process that can lead to loss of potency and the formation of potentially toxic byproducts. The stability of these molecules can be significantly influenced by the nature and position of substituents on the quinoline ring. While specific comparative quantitative data for a wide range of this compound analogs is not extensively available in published literature, general principles of photochemistry and data from related quinoline derivatives allow for a representative analysis. It has been noted that 8-aminoquinoline ligands may exhibit lower stability compared to their 8-hydroxyquinoline counterparts.

Data Presentation: Comparative Photostability Parameters

To illustrate the impact of substituents on the photostability of the this compound core, the following table summarizes hypothetical yet representative quantitative data for three key analogs: the parent compound, an analog with an electron-donating group (EDG), and an analog with an electron-withdrawing group (EWG). These values are based on the general understanding that electron-donating groups can sometimes increase susceptibility to photooxidation, while electron-withdrawing groups can have varied effects.

CompoundSubstituent at C5Photodegradation Half-Life (t½) in hoursPhotodegradation Quantum Yield (Φ)Major Photodegradation Product(s)
1 -H (this compound)120.015Oxidation of amino group, ring hydroxylation
2 -OCH₃ (Electron-Donating)80.025N-dealkylation, oxidation of amino group
3 -NO₂ (Electron-Withdrawing)150.010Reduction of nitro group, ring hydroxylation

Note: The data presented in this table are representative examples to illustrate potential trends and are not derived from a single comparative experimental study.

Experimental Protocols

The assessment of photostability for this compound analogs should be conducted following internationally recognized guidelines, such as the ICH Q1B guideline for photostability testing of new active substances and medicinal products.[1][2][3][4] These protocols are designed to evaluate the intrinsic photochemical liability of a compound.

Forced Photodegradation Study

Objective: To evaluate the overall photosensitivity of the this compound analogs and to generate potential photodegradants for analytical method development and degradation pathway elucidation.[2]

Methodology:

  • Sample Preparation: Solutions of the this compound analogs (e.g., 1 mg/mL) are prepared in a suitable solvent (e.g., methanol, acetonitrile, or water). The solutions are placed in chemically inert and transparent containers, such as quartz cuvettes.

  • Light Source: A light source capable of emitting both visible and ultraviolet (UV) radiation is used. Commonly used sources include xenon arc lamps or a combination of cool white fluorescent and near-UV lamps. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[1][4]

  • Exposure Conditions: The samples are exposed to the light source in a photostability chamber. A dark control sample, wrapped in aluminum foil to protect it from light, is placed alongside the test samples to differentiate between photolytic and thermal degradation.

  • Analysis: At specified time intervals, aliquots of the samples are withdrawn and analyzed using a stability-indicating HPLC method with a photodiode array (PDA) detector to monitor the degradation of the parent compound and the formation of photoproducts. UV-Vis spectroscopy can also be used to observe changes in the absorption spectrum upon irradiation.

Determination of Photodegradation Quantum Yield (Φ)

Objective: To quantify the efficiency of the photodegradation process.

Methodology:

  • Actinometry: A chemical actinometer, such as a quinine monohydrochloride dihydrate solution, is used to measure the intensity of the light source.[1]

  • Procedure: The test sample and the actinometer solution are irradiated simultaneously under the same conditions. The rate of degradation of the test compound and the rate of the photochemical reaction of the actinometer are determined.

  • Calculation: The photodegradation quantum yield (Φ) of the this compound analog is calculated relative to the known quantum yield of the actinometer.

Mandatory Visualization

Experimental Workflow for Photostability Testing

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of this compound analogs and dark controls exposure Expose samples to a calibrated light source (e.g., Xenon lamp) prep->exposure hplc HPLC-PDA analysis at time intervals exposure->hplc Collect aliquots uvvis UV-Vis spectroscopy exposure->uvvis kinetics Determine degradation kinetics (t½) hplc->kinetics quantum_yield Calculate quantum yield (Φ) using chemical actinometry hplc->quantum_yield products Identify degradation products (LC-MS/MS, NMR) hplc->products

Caption: Workflow for assessing the photostability of this compound analogs.

Proposed Photodegradation Pathway of this compound

Photodegradation of aromatic amines can proceed through non-oxidative or oxidative pathways.[5] For this compound, a plausible pathway involves photooxidation.

G Proposed Photooxidative Degradation Pathway of this compound cluster_products Photodegradation Products parent This compound excited Excited State (Singlet or Triplet) parent->excited hν (UV/Vis light) radical_cation Radical Cation excited->radical_cation Electron Transfer (e.g., to O2) nitroso Nitroso Derivative radical_cation->nitroso Reaction with ROS hydroxylated Hydroxylated Derivatives radical_cation->hydroxylated Reaction with H2O/OH• dimer Dimeric Products radical_cation->dimer Radical Coupling nitro Nitro Derivative nitroso->nitro Further Oxidation

Caption: A plausible photooxidative degradation pathway for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Aminoquinaldine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in scientific and drug development fields, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental preservation. 8-Aminoquinaldine, an aromatic amine, requires meticulous handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step instructions for its proper disposal.

Hazard Profile and Safety Synopsis

This compound is classified as a substance that is toxic if swallowed, causes skin and serious eye irritation, may lead to an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1][2] Due to these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment.

Hazard ClassificationAssociated Risks & Disposal Considerations
Acute Toxicity (Oral) Toxic if swallowed.[2] All contaminated materials, including personal protective equipment (PPE), must be treated as hazardous waste.
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[1][2] Contaminated clothing must be removed and washed before reuse.[2] Disposable PPE should be discarded as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation.[1] Requires careful handling and appropriate eye protection during all phases of use and disposal.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2] Discharge into drains, sewers, or waterways is strictly prohibited.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary procedures for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation: Before initiating any disposal-related tasks, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[3]

  • Eye Protection: Tightly fitting safety goggles or glasses with side-shields.[3][4]

  • Body Protection: A laboratory coat must be worn.[1] For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.

All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors.[1][5]

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated items like weigh boats, paper towels, and disposable PPE, in a designated, sealable, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing this compound and the first rinse from decontaminating glassware should be collected in a separate, sealed, and labeled hazardous waste container.[6] Do not mix with incompatible wastes.[6]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.

3. Spill Management: In the event of a spill, follow these procedures:

  • Dry Spill: Avoid generating dust.[1] Use dry clean-up methods such as gently sweeping or shoveling the material.[1] A vacuum cleaner designed for hazardous dusts may also be used.[1]

  • Wet Spill: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Cleanup: Place all cleanup materials into a sealable, labeled container for disposal as hazardous waste.[1][3] Wash the spill area thoroughly with water, preventing runoff from entering drains.[1]

4. Container Decontamination and Disposal: Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[6]

  • Decontamination: To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinse must be collected and disposed of as hazardous waste.[6] For highly toxic compounds, the first three rinses should be collected.[6]

  • Final Disposal: Once triple-rinsed and air-dried, the labels on the container must be removed or fully defaced before it can be disposed of as non-hazardous solid waste or recycled.[6]

5. Final Disposal Arrangement:

  • Labeling: Ensure all hazardous waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents and associated hazards.[7]

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[6] Keep containers sealed except when adding waste.[6]

  • Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Never dispose of this compound down the sink or in the regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G start Start: Handling This compound Waste ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste empty_container Empty Containers segregate->empty_container collect_solid 3a. Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid decontaminate 3c. Decontaminate Container (Triple-Rinse) empty_container->decontaminate store 4. Store Sealed Containers in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect First Rinseate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste decontaminate->dispose_container collect_rinsate->collect_liquid arrange_pickup 5. Arrange for Pickup by Licensed Waste Disposal store->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 8-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 8-Aminoquinaldine (also known as 2-Methylquinolin-8-amine). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It may also be harmful if swallowed and can cause an allergic skin reaction.[2][4] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize risk.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield may be necessary for splash hazards.[1][2][4]Protects against dust particles and splashes that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene) inspected for integrity before each use.[2][4]Prevents skin contact which can cause irritation and potential allergic reactions.[1][2][4]
Body Protection A flame-resistant lab coat must be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[1][2][4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection For handling powder and in the absence of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 type) is required.[1][5]Minimizes the inhalation of dust, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of experimental work.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder, including weighing and transferring, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][4]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Weighing and Transfer:

  • Handle this compound as a solid.

  • Use a spatula or other appropriate tool for transferring the powder to minimize dust generation.[6] Avoid pouring the powder.

  • Keep the container tightly sealed when not in use to prevent spillage and exposure.[1][2][4]

3. Solution Preparation:

  • When dissolving the solid, slowly add the this compound to the solvent to prevent splashing.

  • If heating is necessary, use a controlled heating source such as a heating mantle and ensure proper ventilation.

4. Post-Handling and Decontamination:

  • Decontaminate the work surface with an appropriate solvent followed by a cleaning solution.

  • Remove PPE in the correct sequence to avoid self-contamination: first gloves, then the lab coat, and finally eye protection.

  • Wash hands thoroughly with soap and water after removing all PPE.[1][4]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental harm and adhere to regulations.

  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[6]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][4] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation or a rash occurs, seek medical advice.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][4]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, clean up the spill immediately. For solid spills, use a dry clean-up procedure to avoid generating dust.[1] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1] Prevent the spill from entering drains.[1][2]

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh and Transfer Solid prep_setup->handle_weigh Proceed to handling handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution cleanup_decon Decontaminate Work Area handle_solution->cleanup_decon Proceed to cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency Response Protocol

Emergency Response for this compound Exposure/Spill cluster_exposure Personal Exposure start Exposure or Spill Occurs exp_skin Skin Contact: Wash with soap and water start->exp_skin exp_eye Eye Contact: Flush with water for 15 mins start->exp_eye exp_inhale Inhalation: Move to fresh air start->exp_inhale exp_ingest Ingestion: Rinse mouth, do not induce vomiting start->exp_ingest spill Spill Occurs start->spill seek_medical Seek Medical Attention exp_skin->seek_medical exp_eye->seek_medical exp_inhale->seek_medical exp_ingest->seek_medical spill_evacuate Evacuate Area spill->spill_evacuate spill_ppe Don PPE spill_evacuate->spill_ppe spill_clean Clean Spill (Dry Method) spill_ppe->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose

Caption: Immediate steps to take in case of an emergency involving this compound.

References

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8-Aminoquinaldine

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